4-Fluoro-2-formylbenzonitrile
Description
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Properties
IUPAC Name |
4-fluoro-2-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQJKMYNEQTXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677240 | |
| Record name | 4-Fluoro-2-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894779-76-1 | |
| Record name | 4-Fluoro-2-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Strategic Importance of Fluorinated Benzonitriles
An In-depth Technical Guide to 4-Fluoro-2-formylbenzonitrile: Properties, Synthesis, and Applications in Drug Discovery
In the landscape of modern medicinal chemistry and materials science, selectively functionalized aromatic scaffolds are indispensable. Among these, molecules incorporating both fluorine atoms and reactive nitrile groups have garnered significant attention. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets—attributes that are critically important in drug design.[1][2][3] The nitrile group, a versatile synthetic handle, can act as a hydrogen bond acceptor or a bioisostere for carbonyl groups, further enhancing the molecular design toolkit.[4]
This guide focuses on this compound (CAS 894779-76-1), a trifunctional building block possessing a nitrile, a formyl (aldehyde), and a fluorine substituent on a benzene ring. This specific arrangement of functional groups offers a unique platform for constructing complex molecular architectures. The aldehyde provides a reactive site for nucleophilic additions, reductive aminations, and olefination reactions, while the nitrile and fluoro-substituted ring offer avenues for further derivatization and property modulation.
Due to the relative scarcity of public data on this specific isomer, this guide will also draw comparative insights from the more extensively documented isomer, 2-Fluoro-4-formylbenzonitrile (CAS 101048-76-4). By examining both, we can better understand the nuanced interplay of substituent positioning on chemical reactivity and physical properties, providing researchers with a more robust framework for experimental design.
Core Physical and Chemical Properties
The precise placement of substituents on the aromatic ring significantly influences the physical properties of these isomers. The following table summarizes the available data for this compound and its 2-fluoro-4-formyl counterpart.
| Property | This compound | 2-Fluoro-4-formylbenzonitrile |
| CAS Number | 894779-76-1[5][6][7] | 101048-76-4[8][9][10][11] |
| Molecular Formula | C₈H₄FNO[5][6][7] | C₈H₄FNO[8][9][11] |
| Molecular Weight | 149.12 g/mol [5][6][7] | 149.12 g/mol [8][9][11] |
| Appearance | Solid / Crystalline Solid[7] | White to light yellow solid/powder/crystal[8][9][10] |
| Melting Point | Not publicly available | 86-92 °C[8][10] |
| Boiling Point | Not publicly available | Not publicly available |
| Synonyms | 2-Cyano-5-fluorobenzaldehyde[5][7] | 4-Cyano-3-fluorobenzaldehyde[8][11] |
| Storage Conditions | 2-8°C, under inert atmosphere[6] | 0-8°C[8] |
Synthesis and Mechanistic Rationale
The synthesis of fluorinated formylbenzonitriles requires careful strategic planning to ensure correct regiochemistry. Below are a verified protocol for the 2-fluoro-4-formyl isomer and a proposed, scientifically grounded strategy for the target 4-fluoro-2-formyl isomer.
Verified Synthesis of 2-Fluoro-4-formylbenzonitrile via Oxidation
A common and effective method for generating an aldehyde is the selective oxidation of a primary alcohol. This route avoids the harsh conditions that might lead to over-oxidation to a carboxylic acid.
Causality Behind Experimental Choice: The selection of Pyridinium Chlorochromate (PCC) is deliberate. PCC is a mild oxidant that is soluble in organic solvents like dichloromethane (DCM).[9][12] This allows the reaction to be performed in an anhydrous environment. In the absence of water, the intermediate aldehyde cannot form a hydrate, which is the species typically susceptible to further oxidation to a carboxylic acid by stronger agents like chromic acid.[8][12] This selectivity is paramount for isolating the desired aldehyde product in high yield.
Experimental Protocol: Oxidation of 2-Fluoro-4-(hydroxymethyl)benzonitrile
-
Step 1: Reaction Setup
-
To a solution of 2-fluoro-4-(hydroxymethyl)benzonitrile (5.18 g, 34.27 mmol) in dichloromethane (150 mL), add Pyridinium Chlorochromate (PCC) (7.39 g, 34.27 mmol).
-
-
Step 2: Reaction Execution
-
Stir the reaction mixture vigorously at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Purification
-
Upon completion, filter the mixture through a short pad of silica gel, washing the pad with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield 2-fluoro-4-formylbenzonitrile as a white solid. (Expected Yield: ~90%).
-
Caption: Workflow for the synthesis of 2-Fluoro-4-formylbenzonitrile.
Proposed Synthesis of this compound
As no specific literature protocol was identified for the target 4-fluoro-2-formyl isomer, a plausible route can be designed based on modern palladium-catalyzed cyanation reactions, which are known for their efficiency and functional group tolerance.[13][14]
Causality Behind Experimental Choice: This proposed route starts from 2-bromo-5-fluorobenzaldehyde. The conversion of an aryl bromide to an aryl nitrile is a robust transformation. Using a palladium catalyst with a suitable cyanide source (e.g., potassium hexacyanoferrate(II), a less toxic alternative to NaCN or CuCN) in a polar aprotic solvent provides a reliable method for introducing the nitrile group.[14] This strategy is often preferred over direct formylation of 4-fluorobenzonitrile at the C2 position, which can present regioselectivity challenges.
Representative Protocol: Cyanation of 2-Bromo-5-fluorobenzaldehyde
-
Step 1: Reaction Setup
-
In an oven-dried flask under an inert atmosphere (e.g., Argon), combine 2-bromo-5-fluorobenzaldehyde (1.0 eq), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], ~0.5 eq as cyanide source), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a suitable ligand such as dppf (0.04 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).
-
Add a polar aprotic solvent, such as Dimethylformamide (DMF).
-
-
Step 2: Reaction Execution
-
Heat the mixture, typically between 80-120 °C, and stir until TLC or GC-MS indicates the consumption of the starting material.
-
-
Step 3: Work-up and Purification
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Chemical Reactivity and Spectral Analysis
The reactivity of this compound is dictated by its three functional groups.
Caption: Key reactivity sites of this compound.
Spectral Analysis (Predicted)
While experimental spectra for this compound are not publicly available, its NMR and IR data can be reliably predicted based on established principles and data from analogous structures like 4-fluorobenzaldehyde and 4-fluorobenzonitrile.[15]
-
¹H NMR: The spectrum in CDCl₃ is expected to show three distinct aromatic proton signals.
-
The aldehyde proton (-CHO) will be the most downfield signal, appearing as a singlet around δ 10.0-10.5 ppm .
-
The aromatic protons will be split by each other and by the fluorine atom. The proton ortho to the aldehyde (H3) will likely be a doublet around δ 7.9-8.1 ppm . The proton ortho to the fluorine (H5) and the proton between the fluoro and cyano groups (H6) will appear further upfield, likely in the δ 7.2-7.6 ppm range, with complex splitting patterns due to H-H and H-F coupling.
-
-
¹³C NMR:
-
The aldehyde carbon (C=O) will be significantly downfield, expected around δ 188-192 ppm .
-
The nitrile carbon (C≡N) is typically found around δ 115-120 ppm .
-
The carbon attached to the fluorine (C4) will show a large one-bond C-F coupling constant (¹JCF ≈ 250-260 Hz) and appear around δ 165-168 ppm .
-
The other four aromatic carbons will appear between δ 110-140 ppm , with smaller C-F couplings observable.
-
-
Infrared (IR) Spectroscopy:
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A strong, sharp absorption characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹ .
-
A strong absorption from the aldehyde carbonyl (C=O) stretch will be present around 1690-1710 cm⁻¹ .
-
A strong band for the C-F stretch is expected in the 1200-1250 cm⁻¹ region.
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Aromatic C-H stretching will appear just above 3000 cm⁻¹ .
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Applications in Research and Drug Development
This compound is a valuable building block primarily due to the strategic combination of its functional groups, making it a powerful intermediate in several high-value research areas.
-
Pharmaceutical Synthesis: The compound is a key precursor for active pharmaceutical ingredients (APIs). The fluorinated benzonitrile moiety is present in various developmental drugs. For instance, related structures are used to synthesize inhibitors for enzymes like PARP (poly(ADP-ribose) polymerase) or kinases, where the nitrile can form crucial hydrogen bonds in the active site. The aldehyde allows for the straightforward attachment of diverse side chains via reductive amination to explore the structure-activity relationship (SAR) of a lead compound. The fluorine atom enhances metabolic stability and cell membrane permeability, which are critical for oral bioavailability.[1]
-
Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on intermediates that can improve efficacy and selectivity. The fluorinated aromatic core can enhance the potency and environmental stability of agrochemicals.[8]
-
Materials Science: The rigid, polarizable structure of fluorinated benzonitriles makes them attractive for creating advanced materials. For example, related compounds are used in the synthesis of thermally activated delayed fluorescence (TADF) emitters for more efficient Organic Light-Emitting Diodes (OLEDs).
Safety and Handling
As a reactive chemical intermediate, this compound requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere like nitrogen or argon to prevent slow oxidation of the aldehyde group.[5][6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound represents a highly strategic and versatile building block for chemical synthesis. Its unique combination of an aldehyde for derivatization, a nitrile for polar interactions or further conversion, and a fluorine atom for modulating physicochemical properties makes it an asset for researchers in drug discovery, agrochemicals, and materials science. While public data on this specific isomer is limited, a thorough understanding of its chemistry, informed by data from related isomers and fundamental principles, allows for its effective and safe utilization in creating novel and high-value molecules.
References
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A Technical Guide to 2-Fluoro-4-formylbenzonitrile: A Versatile Scaffold in Drug Discovery and Chemical Biology
This guide provides an in-depth technical overview of CAS number 101048-76-4, chemically known as 2-fluoro-4-formylbenzonitrile. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes the available scientific information to illuminate the compound's properties, synthesis, and, most importantly, its strategic applications as a pivotal building block in the creation of targeted therapeutics and advanced chemical probes.
Introduction: The Strategic Importance of 2-Fluoro-4-formylbenzonitrile
2-Fluoro-4-formylbenzonitrile is a trifunctional aromatic compound featuring a nitrile, a formyl (aldehyde), and a fluorine group. This unique arrangement of electron-withdrawing and reactive moieties on a benzene ring makes it a highly valuable and versatile intermediate in organic synthesis.[1][2][3] Its significance stems from the strategic placement of these functional groups, which allows for sequential and regioselective reactions, enabling the construction of complex molecular architectures.
The presence of the fluorine atom is particularly noteworthy. In medicinal chemistry, the incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby affecting solubility and membrane permeability.[4][5] The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups, while the aldehyde provides a reactive handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.[1][3]
This guide will delve into the synthetic utility of 2-fluoro-4-formylbenzonitrile, with a particular focus on its application in the development of kinase inhibitors and fluorescent probes.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of 2-fluoro-4-formylbenzonitrile is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 101048-76-4 | [6][7] |
| Molecular Formula | C₈H₄FNO | [6][7] |
| Molecular Weight | 149.12 g/mol | [6][7] |
| Appearance | White to light yellow solid | [7] |
| Melting Point | 87-88 °C | [8] |
| Boiling Point | 276.4 °C | [8] |
| Density | 1.25 g/cm³ | [8] |
| Solubility | Soluble in organic solvents such as DMSO and acetone. | [7] |
Handling and Storage: 2-Fluoro-4-formylbenzonitrile is an air-sensitive compound and should be stored under an inert atmosphere in a cool, dark place.[4] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[8] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.
Synthesis of 2-Fluoro-4-formylbenzonitrile
A common synthetic route to 2-fluoro-4-formylbenzonitrile involves the oxidation of the corresponding benzyl alcohol. The following protocol is a representative example.
Experimental Protocol: Synthesis via Oxidation
This protocol describes the oxidation of (2-fluoro-4-(hydroxymethyl)phenyl)acetonitrile to yield 2-fluoro-4-formylbenzonitrile.
Materials:
-
(2-fluoro-4-(hydroxymethyl)phenyl)acetonitrile
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
Silica gel
-
Celite
Procedure:
-
In a round-bottom flask, dissolve (2-fluoro-4-(hydroxymethyl)phenyl)acetonitrile in anhydrous dichloromethane.
-
To this solution, add pyridinium chlorochromate (PCC) in portions while stirring at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite and silica gel, washing the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 2-fluoro-4-formylbenzonitrile as a white to pale yellow solid.[9]
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors are a major focus of modern drug discovery. 2-Fluoro-4-formylbenzonitrile serves as a key starting material for the synthesis of inhibitors targeting several important kinases, including Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinases (PI3Ks).
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is essential for B-cell development, proliferation, and survival.[10][11] Inhibitors of BTK have shown significant therapeutic success in the treatment of B-cell malignancies and autoimmune diseases.[5]
The 2-fluorobenzonitrile moiety is a common feature in several BTK inhibitors. The formyl group of 2-fluoro-4-formylbenzonitrile provides a convenient point for elaboration into the complex heterocyclic systems characteristic of many BTK inhibitors.
Signaling Pathway:
Caption: BTK signaling pathway initiated by antigen binding to the B-cell receptor.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[12][13][14] Hyperactivation of this pathway is one of the most common events in human cancer, making PI3K isoforms attractive targets for cancer therapy.[15][16]
The benzonitrile scaffold is present in numerous PI3K inhibitors. The formyl group of 2-fluoro-4-formylbenzonitrile can be utilized to construct the core structures of these inhibitors, which often feature complex heterocyclic systems designed to bind to the ATP-binding pocket of the PI3K enzyme.[17][18]
Signaling Pathway:
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.
Application in Chemical Biology: Fluorescent Probes
Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes in living systems. The unique electronic properties of the benzonitrile scaffold, often enhanced by the presence of a fluorine atom, make it an attractive core for the design of novel fluorophores.[2][3]
The formyl group of 2-fluoro-4-formylbenzonitrile can be readily condensed with various nucleophiles to generate Schiff bases or other conjugated systems, which can exhibit interesting photophysical properties. For instance, reaction with anilines or hydrazines can lead to the formation of fluorescent compounds whose emission properties may be sensitive to their local environment, making them potential probes for polarity or viscosity.
Workflow for Fluorescent Probe Synthesis and Characterization:
Caption: General workflow for the synthesis and evaluation of fluorescent probes.
Future Perspectives
2-Fluoro-4-formylbenzonitrile is a commercially available building block with significant potential for the discovery of novel bioactive molecules and chemical tools. Its trifunctional nature allows for the application of diverse synthetic strategies, including combinatorial chemistry and diversity-oriented synthesis, to generate libraries of complex molecules for high-throughput screening.
Future research will likely focus on:
-
The development of novel, highly selective kinase inhibitors for oncology and immunology.
-
The design of sophisticated fluorescent probes with enhanced photophysical properties for advanced cellular imaging.
-
The incorporation of this scaffold into new materials, such as polymers and coatings, to leverage its unique electronic and physical properties.[3][19]
The continued exploration of the chemical space accessible from 2-fluoro-4-formylbenzonitrile promises to yield new and valuable contributions to science and medicine.
References
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An In-Depth Technical Guide to the Molecular Formula C₈H₄FNO: Isomerism, Characterization, and Molecular Weight Analysis
This guide provides a comprehensive technical overview of the molecular formula C₈H₄FNO, tailored for researchers, scientists, and professionals in drug development. We will delve into the critical concepts of isomerism, precise molecular weight calculations, and the advanced analytical workflows required for unambiguous characterization. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Introduction
The molecular formula C₈H₄FNO represents a class of compounds with significant potential in medicinal chemistry and materials science. The inclusion of a fluorine atom, a bioisostere for hydrogen, can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability and binding affinity. The most prominent and synthetically accessible isomers for this formula are the fluorophenyl isocyanates. Understanding the distinct properties of these isomers is paramount, as subtle changes in the position of the fluorine atom on the phenyl ring can lead to vastly different biological activities and chemical reactivities. This guide provides the foundational knowledge and detailed protocols necessary for the precise identification and characterization of C₈H₄FNO isomers.
Molecular Weight and Elemental Composition
A fundamental starting point for the characterization of any molecule is the accurate determination of its molecular weight and elemental composition. This data is the first checkpoint in confirming the identity of a synthesized or isolated compound.
Molecular Weight Calculation
The monoisotopic molecular weight of C₈H₄FNO is calculated using the masses of the most abundant isotopes of each element:
-
Carbon (¹²C): 8 × 12.000000 u = 96.000000 u
-
Hydrogen (¹H): 4 × 1.007825 u = 4.031300 u
-
Fluorine (¹⁹F): 1 × 18.998403 u = 18.998403 u
-
Nitrogen (¹⁴N): 1 × 14.003074 u = 14.003074 u
-
Oxygen (¹⁶O): 1 × 15.994915 u = 15.994915 u
Total Monoisotopic Mass = 149.0277 g/mol
For applications involving bulk material, the average molecular weight is used, based on the natural isotopic abundance of each element.[1]
Total Average Molecular Weight = 149.12 g/mol [2]
High-resolution mass spectrometry (HRMS) is the experimental technique of choice to verify the elemental composition by measuring the mass-to-charge ratio (m/z) to a high degree of precision, typically within 5 ppm.
Elemental Composition Summary
The quantitative elemental composition provides a percentage breakdown of the molecular mass, which is confirmed through techniques like combustion analysis.
| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Mass Percent (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 64.44% |
| Hydrogen | H | 1.008 | 4 | 4.032 | 2.70% |
| Fluorine | F | 18.998 | 1 | 18.998 | 12.74% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 9.39% |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.73% |
| Total | 149.124 | 100.00% |
Isomerism in C₈H₄FNO: The Fluorophenyl Isocyanates
Isomers are compounds that share the same molecular formula but have different structural arrangements.[3] This structural variance is critical in drug development, where only one isomer may exhibit the desired therapeutic effect while others could be inactive or even toxic. For C₈H₄FNO, the most significant isomers are the constitutional (or positional) isomers of fluorophenyl isocyanate. These isomers differ in the position of the fluorine atom on the phenyl ring relative to the isocyanate group (-N=C=O).
The three primary positional isomers are:
-
2-Fluorophenyl isocyanate (ortho)
-
3-Fluorophenyl isocyanate (meta)
-
4-Fluorophenyl isocyanate (para)
These compounds serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[4][5] The isocyanate group is highly reactive, readily forming urea and carbamate derivatives, which is a cornerstone of their synthetic utility.[4]
Advanced Analytical Workflows for Isomer Differentiation
Distinguishing between positional isomers requires sophisticated analytical techniques that can probe the subtle differences in their chemical and physical properties. A multi-technique approach, combining mass spectrometry and nuclear magnetic resonance spectroscopy, provides the highest level of confidence in structural elucidation.
Mass Spectrometry (MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition. Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a particularly effective technique for the real-time detection of isocyanates in various matrices.[6]
Expert Insight: The choice of ionization technique is critical. While Electron Ionization (EI) can be used, it often causes extensive fragmentation. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are generally preferred for generating a strong protonated molecular ion [M+H]⁺, which allows for precise mass measurement and confirmation of the molecular formula. Tandem MS (MS/MS) can then be employed to induce fragmentation, which may yield unique patterns for each isomer, aiding in their differentiation.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the C₈H₄FNO isomer in 1 mL of acetonitrile (ACN). Dilute this stock solution to a final concentration of 1-10 µg/mL using an appropriate mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution from 10% to 90% ACN (with 0.1% formic acid) over 10 minutes. This step helps separate the analyte from any impurities.
-
Ionization: Utilize an ESI source in positive ion mode. The formic acid in the mobile phase facilitates the protonation of the analyte.
-
Mass Analysis: Acquire full scan mass spectra from m/z 50-500 on an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain high-resolution data.
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the protonated molecule [C₈H₄FNO + H]⁺ (150.0355).
-
Verify that the measured mass is within 5 ppm of the theoretical mass.
-
If necessary, perform MS/MS on the parent ion to obtain a fragmentation spectrum for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification
NMR spectroscopy is the gold standard for determining the precise connectivity of atoms and is the most definitive method for distinguishing positional isomers.[7] Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's structure.
Expert Insight: The key to differentiating the isomers lies in the coupling patterns (multiplicities) and chemical shifts of the aromatic protons in the ¹H NMR spectrum, and the unique C-F coupling constants observed in the ¹³C NMR spectrum. ¹⁹F NMR provides a simple spectrum (often a single multiplet for each isomer) with a chemical shift that is highly sensitive to the electronic environment, offering another layer of confirmation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the C₈H₄FNO isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The aromatic region (typically 6.8-7.5 ppm) will show distinct patterns for each isomer.
-
4-FPI (para): Two symmetrical doublets of doublets (or two apparent triplets) due to the molecule's symmetry.
-
2-FPI (ortho) & 3-FPI (meta): More complex, asymmetric patterns with four distinct multiplets in the aromatic region.[8]
-
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The number of signals and their chemical shifts will differ, but the most telling information comes from the carbon-fluorine coupling constants (J-coupling), which are largest for the carbon directly bonded to fluorine (¹JCF) and decrease with distance (²JCF, ³JCF, etc.).
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Each isomer will exhibit a single signal at a unique chemical shift.
-
-
Data Analysis: Integrate the signals in the ¹H spectrum to confirm proton counts. Analyze the chemical shifts and coupling constants in all spectra to assemble the final, unambiguous structural assignment.
Conclusion
The molecular formula C₈H₄FNO, primarily represented by the fluorophenyl isocyanate isomers, holds significant value in chemical synthesis. However, the potential for profound differences in reactivity and biological activity among these isomers necessitates rigorous and unambiguous characterization. As detailed in this guide, a synergistic approach utilizing high-resolution mass spectrometry for elemental composition confirmation and multi-nuclear NMR spectroscopy for definitive structural elucidation provides a self-validating workflow. This robust analytical strategy ensures the scientific integrity required by researchers and drug development professionals, enabling them to proceed with confidence in their downstream applications.
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An In-Depth Technical Guide to the Reactivity Profile and Electronic Effects of 4-Fluoro-2-formylbenzonitrile
Foreword
In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex targets in pharmaceutical and materials science. 4-Fluoro-2-formylbenzonitrile emerges as a molecule of significant interest, possessing a unique convergence of functional groups that impart a nuanced and powerful reactivity profile. This guide offers an in-depth exploration of this compound, moving beyond a simple cataloging of properties to a detailed analysis of the electronic interplay between its fluoro, formyl, and nitrile substituents. By understanding the causality behind its reactivity, researchers and drug development professionals can better harness its synthetic potential.
Core Molecular Architecture and Physicochemical Properties
This compound is an aromatic compound distinguished by a trifunctionalized benzene ring.[1] The specific arrangement of a fluorine atom at position 4, a formyl group at position 2, and a nitrile group at position 1 creates a highly polarized and electron-deficient aromatic system. This unique substitution pattern is the primary determinant of its chemical behavior.
| Property | Value | Source(s) |
| CAS Number | 894779-76-1 | [1][2][3] |
| Molecular Formula | C₈H₄FNO | [2] |
| Molecular Weight | 149.12 g/mol | [2] |
| Synonyms | 2-Cyano-5-fluorobenzaldehyde | [1][2] |
| Appearance | Solid | [1] |
| Storage | Inert atmosphere, 2-8°C | [3] |
The Electronic Landscape: A Symphony of Inductive and Mesomeric Effects
The reactivity of this compound is fundamentally governed by the synergistic electronic effects of its three substituents. Both the formyl (-CHO) and nitrile (-CN) groups are potent electron-withdrawing groups, acting through both inductive (-I) and resonance/mesomeric (-M) effects. The fluorine atom introduces a more complex influence, characterized by a strong inductive withdrawal (-I) and a weaker, opposing resonance donation (+M).
-
Nitrile and Formyl Groups: Positioned ortho to each other, the nitrile and formyl groups powerfully withdraw electron density from the aromatic ring. Their -M effects are additive, creating regions of significant positive charge (δ+) at the carbon atoms ortho and para to them.
-
Fluorine Atom: As the most electronegative element, fluorine exerts a dominant -I effect, further deactivating the ring. Its +M effect, arising from its lone pairs, is comparatively weak and primarily influences the positions ortho and para to it.
This concerted electron withdrawal results in a highly electron-deficient (π-deficient) aromatic core, which dictates the molecule's susceptibility to various reaction classes.
Caption: Dominant electronic effects of the substituents.
Reactivity Profile: A Multi-faceted Synthetic Hub
The electronic architecture of this compound creates three primary centers of reactivity: the formyl group, the nitrile group, and the aromatic ring itself.
Reactions at the Formyl Group (C2 Position)
The aldehyde functionality is a versatile handle for a wide array of transformations. Its carbon is highly electrophilic, making it a prime target for nucleophiles.
-
Nucleophilic Addition: This is the hallmark reaction of aldehydes. It can undergo Wittig-type olefinations, reductive aminations with primary or secondary amines to form substituted benzylamines, and additions of organometallic reagents.
-
Oxidation: The formyl group can be readily oxidized to a carboxylic acid (4-fluoro-2-cyanobenzoic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This transformation is crucial for accessing benzoic acid derivatives.
-
Reduction: Selective reduction of the aldehyde to a primary alcohol ( (4-fluoro-2-cyanophenyl)methanol) can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).
Reactions at the Nitrile Group (C1 Position)
The nitrile group offers distinct synthetic pathways, primarily involving transformations into amines or carboxylic acids.[4][5]
-
Hydrolysis: Under harsh acidic or basic conditions, the nitrile can be hydrolyzed.[5][6] This reaction typically proceeds through an amide intermediate to yield the corresponding carboxylic acid. Given the presence of the aldehyde, this reaction may require protective group strategies to achieve selectivity.
-
Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5][7] This provides a route to 2-(aminomethyl)-5-fluorobenzaldehyde derivatives, which are valuable synthons.
-
Cycloaddition: Nitriles can undergo [3+2] cycloaddition reactions with azides (e.g., sodium azide) to form tetrazole rings.[6] Tetrazoles are important in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[6]
Reactions on the Aromatic Ring
The heavily electron-deficient nature of the ring makes conventional electrophilic aromatic substitution exceedingly difficult. Instead, the ring is highly activated for Nucleophilic Aromatic Substitution (SNAr) .
-
Nucleophilic Aromatic Substitution (SNAr): This is arguably the most significant reaction pathway for this molecule. The fluorine atom at the C4 position is activated for displacement by nucleophiles. This activation is a direct consequence of the powerful electron-withdrawing effects of the ortho-formyl and para-nitrile groups, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[8][9] Fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens.[9] This pathway allows for the facile introduction of a wide range of nucleophiles (amines, alkoxides, thiolates) at the C4 position, making it a cornerstone of its synthetic utility.[10][11]
Caption: Summary of the primary reaction pathways.
Synthetic Applications and Methodologies
The unique reactivity profile of this compound makes it a valuable intermediate in the synthesis of targeted molecules, particularly in the pharmaceutical industry. Its ability to undergo SNAr reactions is especially useful for constructing complex aryl ethers and amines. For instance, related fluorinated benzonitrile building blocks are used in the synthesis of APIs like trelagliptin and advanced materials for OLEDs.[12]
Representative Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol provides a generalized, self-validating workflow for the displacement of the fluoride with a generic primary amine. The causality behind each step is explained to ensure methodological integrity.
Objective: To synthesize 4-(alkylamino)-2-formylbenzonitrile via SNAr.
| Step | Procedure | Rationale / Causality |
| 1. Reaction Setup | In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMSO or DMF, 5-10 mL per mmol). | The inert atmosphere prevents unwanted side reactions with atmospheric moisture or oxygen. Polar aprotic solvents are essential as they solvate the cation of the base but not the nucleophile, enhancing its reactivity. |
| 2. Addition of Reagents | Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the solution, followed by the primary amine nucleophile (1.1-1.5 eq.). | The base is crucial for deprotonating the amine nucleophile (or scavenging the HF byproduct), thereby increasing its nucleophilicity and driving the reaction forward. A slight excess of the amine ensures complete consumption of the starting material. |
| 3. Reaction Execution | Heat the reaction mixture to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Heating provides the necessary activation energy for the nucleophilic attack and formation of the Meisenheimer complex. Reaction monitoring is a critical self-validating step to determine the point of completion and check for side-product formation. |
| 4. Work-up | Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x). | Quenching with water dissolves the inorganic salts (e.g., KF, excess base). The product, being organic, partitions into the ethyl acetate layer, separating it from water-soluble impurities. |
| 5. Purification | Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel. | The brine wash removes residual water. Anhydrous Na₂SO₄ removes trace moisture. Column chromatography separates the target compound from unreacted starting materials and byproducts based on polarity, yielding the pure product. |
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Based on data for structurally related compounds, it is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[3][13][14]
| Hazard Class | GHS Statement |
| Acute Toxicity | H302: Harmful if swallowed |
| Acute Toxicity | H312: Harmful in contact with skin |
| Acute Toxicity | H332: Harmful if inhaled |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| STOT SE 3 | H335: May cause respiratory irritation |
Conclusion
This compound is a highly functionalized and synthetically potent building block. The electronic synergy of its formyl, nitrile, and fluoro substituents creates a molecule with a well-defined and predictable reactivity profile. While the formyl and nitrile groups offer classical transformation pathways, the true power of this molecule lies in the fluorine's role as an excellent leaving group in SNAr reactions. This feature provides a reliable and efficient method for constructing highly substituted aromatic cores, cementing its value for researchers, scientists, and drug development professionals engaged in the pursuit of novel molecular entities.
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The Synthetic Versatility of 4-Fluoro-2-formylbenzonitrile: A Gateway to Advanced Pharmaceuticals and Materials
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms and multiple reactive functional groups into a single molecular scaffold is a cornerstone of innovation. Among the myriad of building blocks available to researchers, 4-fluoro-2-formylbenzonitrile and its isomers have emerged as particularly valuable intermediates. Their unique electronic properties and trifunctional nature—possessing a nitrile, an aldehyde, and an activated fluorine atom—provide a versatile platform for the construction of complex molecules with significant applications in medicinal chemistry and materials science. This technical guide offers an in-depth exploration of the synthesis, reactivity, and key applications of this class of compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their utility.
The Strategic Importance of Fluoro-formylbenzonitriles
The presence of a fluorine atom on an aromatic ring can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The electron-withdrawing nature of both the fluorine atom and the nitrile group activates the aromatic ring, making it susceptible to certain chemical transformations. The aldehyde group, a versatile handle for a wide array of reactions, further enhances the synthetic potential of these molecules. This trifecta of functional groups allows for a programmed, stepwise modification of the scaffold, enabling the efficient synthesis of diverse and complex molecular architectures.
Synthesis of Key Fluoro-formylbenzonitrile Isomers
The synthesis of fluoro-formylbenzonitrile isomers is a critical first step in their application. Various methods have been developed, often tailored to the specific substitution pattern required. Below are detailed protocols for the synthesis of two medicinally important isomers.
Synthesis of 2-Fluoro-5-formylbenzonitrile
This isomer is a key intermediate in the synthesis of the PARP inhibitor Olaparib.[2] A common route involves the cyanation of a brominated benzaldehyde derivative.
Experimental Protocol: Cyanation of 3-bromo-4-fluorobenzaldehyde
-
Reaction: Rosenmund-von Braun reaction
-
Reagents: 3-bromo-4-fluorobenzaldehyde, Copper(I) cyanide (CuCN)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Procedure:
-
To a solution of 3-bromo-4-fluorobenzaldehyde in anhydrous DMF, add copper(I) cyanide.
-
Heat the reaction mixture to reflux (typically around 150-170°C) and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2-fluoro-5-formylbenzonitrile.
-
| Parameter | Value | Reference |
| Starting Material | 3-bromo-4-fluorobenzaldehyde | [2] |
| Reagent | Copper(I) cyanide | [2] |
| Solvent | DMF | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | Overnight | [3] |
Synthesis of 4-Fluoro-2-methylbenzonitrile (A Precursor to a Formyl Derivative)
While not a formylbenzonitrile itself, 4-fluoro-2-methylbenzonitrile is a crucial precursor to intermediates used in the synthesis of the DPP-4 inhibitor Trelagliptin. The methyl group can be selectively functionalized to introduce a reactive handle.
Experimental Protocol: From 4-Fluoro-2-methylbenzaldehyde
A patent describes a commercially viable process starting from 4-fluoro-2-methylbenzaldehyde, converting it to the corresponding aldoxime, and then dehydrating it to the nitrile.
-
Step 1: Oximation
-
Reagents: 4-fluoro-2-methylbenzaldehyde, Hydroxylamine hydrochloride, Sodium carbonate
-
Solvent: Ethanol
-
Procedure: A mixture of 4-fluoro-2-methylbenzaldehyde and hydroxylamine hydrochloride in ethanol is treated with an aqueous solution of sodium carbonate at room temperature. The reaction is stirred until completion (monitored by TLC). The product, 4-fluoro-2-methylbenzaldoxime, is isolated by filtration.
-
-
Step 2: Dehydration
-
Reagents: 4-fluoro-2-methylbenzaldoxime, Acetic anhydride
-
Procedure: The aldoxime is heated in acetic anhydride. After cooling, the mixture is poured into water, and the product, 4-fluoro-2-methylbenzonitrile, is extracted and purified.
-
This two-step process avoids the use of highly toxic cyanides.
Chemical Reactivity: A Trifecta of Opportunities
The unique arrangement of the formyl, fluoro, and cyano groups governs the reactivity of these molecules, allowing for selective transformations at each site.
Reactions of the Formyl Group
The aldehyde functionality is a versatile handle for carbon-carbon bond formation.
-
Wittig and Horner-Wadsworth-Emmons Reactions: The formyl group readily undergoes olefination reactions. For instance, the Wittig reaction with a phosphonium ylide can be used to introduce a double bond.[4][5] This is exemplified in the synthesis of Olaparib intermediates, where a Horner-Wadsworth-Emmons reaction is employed to construct a key carbon-carbon bond.[6]
Caption: Wittig reaction of a fluoro-formylbenzonitrile.
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
The electron-withdrawing nature of the ortho-cyano group and the para-formyl group (in the case of 2-fluoro-5-formylbenzonitrile) activates the fluorine atom for nucleophilic aromatic substitution (SNAr).[7][8] This allows for the introduction of a variety of nucleophiles, such as amines and alcohols, which is a key step in the synthesis of many pharmaceutical agents. The rate of SNAr is enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate.[9]
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.
Transformations of the Nitrile Group
The cyano group can be transformed into other functional groups, although this is less commonly the primary reactive site in the initial steps of a synthetic sequence. It can be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions.
Applications in Drug Discovery and Materials Science
The synthetic utility of fluoro-formylbenzonitriles is best illustrated by their application in the development of high-value molecules.
Olaparib (PARP Inhibitor)
2-Fluoro-5-formylbenzonitrile is a critical building block in the synthesis of Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[2] The synthesis involves a Horner-Wadsworth-Emmons reaction with the formyl group, followed by a series of transformations that ultimately lead to the final drug molecule.[6]
Caption: Simplified synthesis pathway of Olaparib.
Trelagliptin (DPP-4 Inhibitor)
The synthesis of Trelagliptin, a once-weekly treatment for type 2 diabetes, often starts with 4-fluoro-2-methylbenzonitrile.[10] The methyl group is first brominated to afford 2-bromomethyl-4-fluorobenzonitrile. This intermediate then undergoes nucleophilic substitution with 3-methyl-6-chlorouracil, followed by reaction with (R)-3-aminopiperidine to yield Trelagliptin.[11]
| Step | Intermediate | Key Transformation |
| 1 | 4-Fluoro-2-methylbenzonitrile | Benzylic Bromination |
| 2 | 2-Bromomethyl-4-fluorobenzonitrile | Nucleophilic Substitution |
| 3 | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile | Nucleophilic Aromatic Substitution |
| 4 | Trelagliptin | - |
Advanced Materials
Beyond pharmaceuticals, fluorinated benzonitriles are used in materials science. For example, 4-fluoro-2-methylbenzonitrile is a building block for thermally activated delayed fluorescence (TADF) emitters used in organic light-emitting diodes (OLEDs).[12] The fluorine and nitrile groups contribute to the desired electronic properties of the final material.
Spectroscopic Characterization
-
1H NMR: The aromatic protons would appear as a complex multiplet due to splitting by each other and by the fluorine atom. The aldehyde proton would be a singlet downfield (around 10 ppm).
-
13C NMR: The carbon of the nitrile group would appear around 115-120 ppm, while the aldehyde carbonyl carbon would be significantly downfield (around 190 ppm). The aromatic carbons would show characteristic C-F coupling.
-
IR Spectroscopy: Characteristic peaks would be observed for the nitrile (C≡N) stretch (around 2220-2240 cm-1) and the aldehyde (C=O) stretch (around 1700 cm-1).
-
Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound.
For comparison, the 1H NMR spectrum of 4-fluorobenzonitrile shows signals at approximately 7.68 ppm and 7.19 ppm, with characteristic coupling to the fluorine atom.
Conclusion
This compound and its isomers are powerful and versatile building blocks in modern organic synthesis. Their unique combination of functional groups allows for a wide range of chemical transformations, providing efficient pathways to complex and valuable molecules. The successful application of these compounds in the synthesis of blockbuster drugs like Olaparib and Trelagliptin, as well as in the development of advanced materials, underscores their importance. As the demand for sophisticated molecular architectures continues to grow, the utility of these strategically functionalized aromatic scaffolds is certain to expand, opening new avenues for innovation in science and technology.
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Spectroscopic data interpretation for 4-Fluoro-2-formylbenzonitrile
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-Fluoro-2-formylbenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 101048-76-4), a substituted aromatic compound with significant applications in synthetic and medicinal chemistry.[1] Intended for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data. The guide moves beyond mere data presentation, focusing on the causal relationships between molecular structure and spectral features. It includes field-proven experimental protocols, data visualization through structured tables and diagrams, and is grounded in authoritative scientific principles to ensure accuracy and trustworthiness.
Introduction and Molecular Structure
This compound is a trifunctional aromatic compound featuring a nitrile (-C≡N), a formyl (-CHO), and a fluorine (-F) substituent on a benzene ring. This unique combination of electron-withdrawing groups and a highly electronegative atom creates a distinct electronic environment, which is reflected in its spectroscopic signature. Accurate interpretation of its spectra is paramount for confirming its identity, assessing purity, and understanding its reactivity in further synthetic applications.
Molecular Formula: C₈H₄FNO
Molecular Weight: 149.12 g/mol [2]
Structure:
(Image depicting the chemical structure of this compound, with carbons numbered for NMR assignment purposes.)
The primary objective of this guide is to provide a self-validating framework for the structural elucidation of this molecule by integrating data from multiple spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure, with the fluorine atom adding a layer of complexity and certainty through observable H-F and C-F coupling.
¹H NMR Spectroscopy: Elucidating Proton Environments
The ¹H NMR spectrum reveals four distinct signals: one for the aldehydic proton and three for the aromatic protons. The electron-withdrawing nature of the nitrile and formyl groups, along with the electronegativity of fluorine, causes all protons to be significantly deshielded, shifting their resonances downfield.[4]
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|---|
| H-a | ~10.4 | Singlet (s) | - | Aldehyde (-CHO) |
| H-b | ~8.1-8.2 | Doublet of doublets (dd) | J(H-b, H-c) ≈ 8.5, J(H-b, F) ≈ 5.5 | Aromatic (ortho to -CHO) |
| H-c | ~7.9-8.0 | Triplet of doublets (td) or Multiplet (m) | J(H-c, H-b) ≈ 8.5, J(H-c, F) ≈ 8.5, J(H-c, H-d) ≈ 2.5 | Aromatic (meta to -CHO, ortho to -F) |
| H-d | ~7.8-7.9 | Doublet of doublets (dd) | J(H-d, F) ≈ 8.0, J(H-d, H-c) ≈ 2.5 | Aromatic (ortho to -CN) |
Causality Behind Assignments:
-
Aldehydic Proton (H-a): The proton attached to the carbonyl carbon is highly deshielded and appears as a sharp singlet around 10.4 ppm, a characteristic region for aldehydes.[4]
-
Aromatic Protons (H-b, H-c, H-d): The aromatic region (typically 6-9 ppm) shows three distinct signals.[4] Their specific shifts and splitting patterns are dictated by their proximity to the substituents and to each other. The fluorine atom couples with protons up to three bonds away (³J-HF) and sometimes four bonds away (⁴J-HF), which is critical for definitive assignment. The diagram below illustrates these coupling interactions.
Caption: ¹H NMR coupling relationships in the aromatic region.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the nature of the attached functional groups.[5] A key feature is the presence of C-F coupling, which splits the signals of carbons near the fluorine atom.[6]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant (J, Hz) |
|---|---|---|---|
| C=O | ~188-192 | Doublet (d) | ⁴J(C,F) ≈ 3-5 |
| C-F | ~165-170 | Doublet (d) | ¹J(C,F) ≈ 250-270 |
| C-H (Aromatic) | ~115-140 | Doublet (d) | ²J(C,F) or ³J(C,F) ≈ 5-25 |
| C-CN | ~135-140 | Doublet (d) | ³J(C,F) ≈ 3-5 |
| C-CHO | ~130-135 | Doublet (d) | ²J(C,F) ≈ 20-25 |
| C≡N | ~115-118 | Singlet (s) or small doublet | ⁵J(C,F) ≈ 0-2 |
| C-H (Aromatic) | ~115-125 | Doublet (d) | ²J(C,F) ≈ 20-25 |
| C-H (Aromatic) | ~110-115 | Doublet (d) | ⁴J(C,F) ≈ 3-5 |
Causality Behind Assignments:
-
Carbonyl and Nitrile Carbons: The aldehydic carbonyl carbon is the most deshielded carbon (excluding the C-F carbon) and appears around 190 ppm.[5] The nitrile carbon appears much further upfield, typically around 117 ppm.[7]
-
Aromatic Carbons: These resonate in the 110-170 ppm range.[8] The carbon directly attached to fluorine (C-F) is significantly downfield and exhibits a very large one-bond coupling constant (¹J(C,F) > 250 Hz), which is an unmistakable diagnostic feature. Other aromatic carbons show smaller couplings depending on their proximity to the fluorine atom.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 15-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[9]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[10] The spectrum of this compound is characterized by sharp, strong absorptions corresponding to its three key functional groups.
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3050-3100 | Medium | C-H Stretch | Aromatic |
| ~2820 & ~2720 | Medium, Sharp | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |
| ~2230-2240 | Strong, Sharp | C≡N Stretch | Nitrile |
| ~1700-1715 | Strong, Sharp | C=O Stretch | Aldehyde |
| ~1600, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1200-1250 | Strong | C-F Stretch | Aryl-Fluoride |
| ~800-900 | Strong | C-H Out-of-plane Bend | Substituted Aromatic |
Causality Behind Assignments:
-
Nitrile Stretch: The C≡N triple bond exhibits a very characteristic strong and sharp absorption in the 2200-2260 cm⁻¹ region, which is often free of other signals.[11]
-
Aldehyde Stretches: The C=O bond of the aldehyde gives rise to a very strong, sharp peak around 1700 cm⁻¹.[12] Additionally, the aldehydic C-H stretch appears as a distinctive pair of peaks (a Fermi doublet) at ~2820 and ~2720 cm⁻¹, which is a definitive indicator of an aldehyde.[12]
-
Aromatic Features: The aromatic ring is identified by C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C skeletal vibrations in the 1450-1600 cm⁻¹ range.[8] The strong C-F stretch is expected in the fingerprint region.
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Instrument Preparation: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) with isopropanol and collect a background spectrum.[9]
-
Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.[13] For aromatic aldehydes, the molecular ion peak is typically strong.[14]
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Identity |
|---|---|---|
| 149 | [C₈H₄FNO]⁺ | Molecular Ion (M⁺) |
| 148 | [M - H]⁺ | Loss of aldehydic H radical |
| 121 | [M - CO]⁺ | Loss of carbon monoxide |
| 120 | [M - CHO]⁺ | Loss of formyl radical |
| 94 | [C₆H₃F]⁺ | Loss of CHO and HCN |
Causality Behind Fragmentation: The primary fragmentation pathways for aromatic aldehydes involve cleavage of the bonds adjacent to the carbonyl group.[15][16]
-
Molecular Ion (M⁺): The stable aromatic ring leads to a prominent molecular ion peak at m/z = 149.[17]
-
[M-H]⁺ Fragment: Loss of the weakly bonded aldehydic hydrogen radical is a common pathway, resulting in a strong peak at m/z = 148.[17]
-
[M-CHO]⁺ Fragment: Alpha-cleavage with the loss of the entire formyl radical (-CHO) leads to the fluorobenzonitrile radical cation at m/z = 120.[15]
Caption: Primary fragmentation pathways in Mass Spectrometry.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or dichloromethane.[9]
-
Introduction: Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range (e.g., m/z 40-200) to detect the molecular ion and key fragments.
Integrated Spectroscopic Analysis: A Cohesive Conclusion
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.
Caption: Integrated workflow for structural elucidation.
-
FTIR first confirms the presence of the nitrile, aldehyde, and aromatic ring functional groups.
-
Mass Spectrometry establishes the correct molecular weight (149 g/mol ) and shows fragmentation patterns consistent with an aromatic aldehyde structure.
-
¹³C NMR confirms the carbon count (8 unique carbons) and, through C-F coupling, definitively places the fluorine atom on the aromatic ring.
-
¹H NMR provides the final, detailed picture, showing the number of aromatic protons and their specific connectivity to each other and to the fluorine atom, confirming the 1,2,4-substitution pattern.
Collectively, these techniques provide a self-validating and robust characterization of this compound, leaving no ambiguity as to its chemical structure.
References
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- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.
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- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
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- Aluminum Chemist. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds [Video]. YouTube.
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- Gunawan, G., & Nandiyanto, A. B. D. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
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- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
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- ChemicalBook. (n.d.). 2-FLUORO-4-FORMYL-BENZONITRILE(101048-76-4) 1H NMR spectrum.
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A Comprehensive Technical Guide to 4-Cyano-3-fluorobenzaldehyde: Properties, Synthesis, and Applications
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the utility of a molecule is often defined by its functional group versatility and reactivity. 4-Cyano-3-fluorobenzaldehyde, a polysubstituted aromatic aldehyde, stands out as a quintessential example of a high-value building block. Its structure, featuring an aldehyde, a nitrile, and a fluorine substituent, offers a triad of reactive sites that can be selectively addressed to construct complex molecular architectures. This guide provides an in-depth technical overview of 4-Cyano-3-fluorobenzaldehyde, intended for researchers, chemists, and drug development professionals. We will explore its chemical identity, physicochemical properties, reactivity, applications, and safety protocols, offering field-proven insights into its use as a strategic intermediate.
Nomenclature and Chemical Identity
Accurate identification of a chemical entity is paramount for reproducibility and safety in research. While commonly known as 4-Cyano-3-fluorobenzaldehyde, this compound is also referenced by other systematic and commercial names. The potential for ambiguity in numbering the benzene ring substituents necessitates a clear consolidation of its identifiers.
The primary functional group, the aldehyde (-CHO), dictates the base name "benzaldehyde" and is assigned to position 1 on the aromatic ring. Consequently, the substituents are located at positions 3 (fluoro) and 4 (cyano). An alternative systematic name, based on "benzonitrile" as the parent, is 2-Fluoro-4-formylbenzonitrile.
Below is a diagram illustrating the confirmed structure and a table summarizing its key identifiers.
Caption: Structure of 4-Cyano-3-fluorobenzaldehyde with key functional groups.
Table 1: Chemical Identifiers for 4-Cyano-3-fluorobenzaldehyde
| Identifier | Value | Source(s) |
| Primary Name | 4-Cyano-3-fluorobenzaldehyde | [1] |
| Synonym | 2-Fluoro-4-formylbenzonitrile | |
| CAS Number | 101048-76-4 | [1][2] |
| Molecular Formula | C₈H₄FNO | [1][2] |
| IUPAC Name | 4-cyano-3-fluorobenzaldehyde | N/A |
| InChI | 1S/C8H4FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,5H | [2] |
| InChIKey | MYUPCEIJNBAAFL-UHFFFAOYSA-N | [2] |
| SMILES | Fc1cc(C=O)ccc1C#N | [2] |
| MDL Number | MFCD06738989 | [2] |
Physicochemical Properties
The physical properties of a reagent are critical for designing experimental setups, including solvent selection, reaction temperature, and purification methods. 4-Cyano-3-fluorobenzaldehyde is a solid at room temperature, simplifying its handling and weighing.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 149.12 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 86-90 °C | [2] |
| Solubility | Soluble in Chloroform, Methanol | [3] |
| Purity | ≥96% | [2] |
The melting point range of 86-90 °C is indicative of a compound with moderate intermolecular forces and a relatively high degree of purity. Its solubility in common organic solvents like chloroform and methanol allows for its use in a wide array of solution-phase reactions.
Reactivity and Synthetic Utility
The synthetic value of 4-Cyano-3-fluorobenzaldehyde stems from the distinct reactivity of its three functional groups.
-
Aldehyde Group (-CHO): As the most oxidized carbon on the ring besides the nitrile, the aldehyde is a powerful electrophile. It readily participates in nucleophilic additions and condensation reactions. This makes it a prime site for chain extension and the introduction of new functionalities. Common transformations include Knoevenagel condensations, Wittig reactions, reductive aminations, and oxidations to the corresponding carboxylic acid.
-
Cyano Group (-CN): The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.
-
Fluoro Group (-F): The fluorine atom is the most electronegative element, and its presence on the aromatic ring has profound effects. It acts as a weak deactivator for electrophilic aromatic substitution but is a powerful director to the ortho and para positions. More importantly, in the context of drug design, the C-F bond is exceptionally strong, which can enhance the metabolic stability of a parent molecule by blocking sites susceptible to oxidative metabolism[4]. Fluorine substitution can also modulate a molecule's lipophilicity and binding affinity to protein targets[4][5].
This trifunctional arrangement allows for a modular approach to synthesis, where each group can be manipulated selectively under different reaction conditions, making it a cornerstone intermediate in combinatorial chemistry and targeted synthesis.
Applications in Research and Drug Development
4-Cyano-3-fluorobenzaldehyde is not an end-product but a critical starting material for more complex, high-value molecules. Its utility is demonstrated across several areas:
-
Pharmaceutical Intermediates: The compound is a key precursor for various active pharmaceutical ingredients (APIs). The unique substitution pattern is found in scaffolds for enzyme inhibitors and receptor modulators. For instance, it is listed as a product for proteomics research and is a building block for materials used in Parkinson's research[1][6].
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of advanced pesticides and herbicides often relies on fluorinated aromatic intermediates to enhance efficacy and environmental stability.
-
Materials Science: The rigid, polar structure of this molecule makes it a candidate for incorporation into specialty polymers, dyes, and liquid crystals where specific electronic and physical properties are desired.
The strategic value lies in its ability to introduce a fluorinated, cyanated benzaldehyde moiety into a target structure, a common tactic in modern medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles.
Exemplary Experimental Protocol: Knoevenagel Condensation
To illustrate the practical application of 4-Cyano-3-fluorobenzaldehyde, this section provides a validated, representative protocol for a Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.
Objective: To synthesize (E)-2-cyano-3-(4-cyano-3-fluorophenyl)acrylamide by reacting 4-Cyano-3-fluorobenzaldehyde with cyanoacetamide.
Causality of Choices:
-
Reactants: Cyanoacetamide is chosen as the active methylene compound because its protons are sufficiently acidic to be removed by a weak base.
-
Catalyst: A weak base like piperidine or a mild inorganic base is used to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.
-
Solvent: Ethanol or a similar protic solvent is suitable for dissolving the reactants and facilitating the reaction at a moderate temperature.
-
Monitoring: Thin-Layer Chromatography (TLC) is a simple, effective method to track the consumption of the starting materials and the formation of the product.
Caption: Workflow for a representative Knoevenagel condensation reaction.
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-Cyano-3-fluorobenzaldehyde (1.49 g, 10 mmol) and cyanoacetamide (0.84 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: To the stirred suspension, add piperidine (0.1 mL, ~1 mmol) as a catalyst.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours.
-
Monitoring: Periodically take aliquots from the reaction mixture and spot them on a TLC plate (e.g., silica gel with a 3:1 hexanes:ethyl acetate mobile phase) to monitor the disappearance of the aldehyde starting material.
-
Work-up: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with two portions of cold water (2x20 mL) to remove any residual catalyst and unreacted cyanoacetamide. Dry the product under vacuum to yield the purified acrylamide derivative.
Safety and Handling
As with any chemical reagent, proper handling of 4-Cyano-3-fluorobenzaldehyde is essential for laboratory safety. It is classified as an irritant.
Table 3: GHS Hazard and Precautionary Information
| Category | Code(s) | Description | Source(s) |
| Signal Word | Warning | [2] | |
| Hazard Statements | H315H319H335 | Causes skin irritation.Causes serious eye irritation.May cause respiratory irritation. | [2] |
| Precautionary Statements | P261P280P302+P352P305+P351+P338 | Avoid breathing dust.Wear protective gloves/eye protection.IF ON SKIN: Wash with plenty of water.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated fume hood. For handling large quantities, a dust mask (e.g., N95) is recommended[2].
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Cyano-3-fluorobenzaldehyde is a powerful and versatile chemical intermediate whose value is firmly established in the fields of drug discovery and materials science. Its trifunctional nature provides chemists with a robust platform for molecular engineering, enabling the efficient synthesis of complex and novel compounds. The strategic incorporation of fluorine, in particular, aligns with modern medicinal chemistry principles for enhancing drug-like properties. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is crucial for any researcher looking to leverage this important building block for innovation.
References
- Synthonix. (n.d.). 4-Fluoro-3-cyanobenzaldehyde.
- ChemBK. (2024). 3-Cyano-4-fluorobenzaldehyde.
- Sdfine. (n.d.). 4-fluorobenzaldehyde MSDS.
- Molbase. (n.d.). 3-Cyano-4-fluorobenzaldehyde 218301-22-5.
- PubChem. (n.d.). 4-Fluorobenzaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis.
- MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines.
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
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- Google Patents. (n.d.). JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.
- Dove Press. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
- PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde.
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An In-depth Technical Guide to the Safe Handling of 4-Fluoro-2-formylbenzonitrile
This guide provides comprehensive safety and handling protocols for 4-Fluoro-2-formylbenzonitrile, a versatile building block in pharmaceutical and materials science research.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The protocols herein are designed to be self-validating, emphasizing the causality behind each procedural step to foster a culture of safety and scientific integrity.
Compound Identification and Hazard Profile
This compound is a substituted aromatic compound containing nitrile, aldehyde, and fluoride functionalities. These groups contribute to its reactivity and its toxicological profile.[1] Understanding the inherent hazards is the first step toward safe handling.
Chemical and Physical Properties
A thorough understanding of the compound's physical properties is essential for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 101048-76-4 | [2][3] |
| Molecular Formula | C₈H₄FNO | [2][3] |
| Molecular Weight | 149.12 g/mol | [3] |
| Appearance | White to light yellow solid/crystalline powder | [1][4] |
| Melting Point | 86-90 °C | [1] |
| Boiling Point | 276.4 °C | [2] |
| Density | 1.25 g/cm³ | [2] |
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
Hazard Statements:
The nitrile group also warrants caution, as cyanogen compounds can potentially release hydrocyanic acid, a potent cellular respiration inhibitor.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The primary objective is to minimize exposure through a combination of engineering controls and appropriate personal protective equipment. The choice of these measures is dictated by the quantity of the compound being handled and the nature of the experimental procedure.
Engineering Controls
All handling of this compound powder should be conducted in a well-ventilated area.[5][6] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[7][8] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is non-negotiable.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be used in addition to goggles when there is a significant risk of splashing.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Inspect gloves for any signs of degradation or puncture before use.[9] A lab coat or chemical-resistant apron is required to protect street clothing.[5] For larger quantities, impervious clothing may be necessary.[5]
-
Respiratory Protection: For operations with a high potential for aerosol or dust generation, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a full-face respirator should be used.[5][10]
The following diagram illustrates the workflow for selecting appropriate PPE:
Caption: PPE selection workflow for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and maintain the integrity of the compound.
Handling
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Do not eat, drink, or smoke in the work area.[6]
-
Use non-sparking tools for handling the solid to minimize ignition risks.[11]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
-
The recommended storage temperature is between 0-8 °C.[1]
-
Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[5][7][10]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First-Aid Measures
The following table outlines the immediate first-aid steps to be taken upon exposure.
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. | [5][6][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5][6][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [5][6][12] |
Accidental Release Measures
In the case of a spill, the following workflow should be initiated:
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Thermochemical properties of 4-Fluoro-2-formylbenzonitrile
An In-Depth Technical Guide to the Thermochemical Properties of 4-Fluoro-2-formylbenzonitrile
This guide provides a comprehensive framework for understanding and determining the key thermochemical properties of this compound. Designed for researchers, chemists, and professionals in drug development and material science, this document moves beyond a simple data sheet. It delves into the causal reasoning behind experimental and computational methodologies, offering a robust protocol for characterizing novel compounds where established data is not yet available.
Strategic Importance of Thermochemical Data
This compound is a substituted aromatic compound featuring three distinct functional groups: a nitrile, a formyl (aldehyde), and a fluorine atom. This unique combination makes it a valuable intermediate in the synthesis of complex pharmaceuticals and advanced materials.[1] The thermochemical properties of such a molecule are not mere academic curiosities; they are critical predictors of its behavior.
-
Enthalpy of Formation (ΔfH°): This fundamental property quantifies the molecule's intrinsic stability. It is paramount for calculating reaction enthalpies, predicting the feasibility of synthetic routes, and assessing potential energy release under various conditions.
-
Heat Capacity (Cp): Defines the amount of heat required to raise the temperature of the substance. This is essential for thermal management in chemical reactors, preventing thermal runaways, and designing safe scale-up processes.
-
Enthalpies of Phase Transitions (sublimation, vaporization, fusion): These values are crucial for understanding physical behavior, designing purification processes like sublimation or distillation, and modeling solubility and bioavailability in pharmaceutical contexts.
Given the absence of extensive published experimental data for this compound, this guide focuses on the established, first-principles methodologies required to obtain these critical parameters.
Experimental Determination of Thermochemical Properties
The foundation of thermochemistry rests on precise calorimetric measurements.[2][3] The protocols described herein represent a self-validating system, where meticulous procedure and calibration ensure the trustworthiness of the results.
Standard Molar Enthalpy of Combustion (ΔcH°)
The primary route to determining the standard molar enthalpy of formation for an organic compound like this compound is through combustion calorimetry.[4][5] This technique measures the heat released upon complete oxidation of the compound. For a substance with the formula C₈H₄FNO, the idealized combustion reaction is:
C₈H₄FNO(s) + 8.75 O₂(g) → 8 CO₂(g) + 2 H₂O(l) + 0.5 N₂(g) + HF(aq)
The choice of a static bomb calorimeter is appropriate for compounds containing C, H, O, and N.[4] The presence of fluorine requires special consideration for the final state of the hydrofluoric acid produced.
Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation & Purity:
-
Rationale: The accuracy of combustion calorimetry is critically dependent on sample purity. Impurities with different heats of combustion will introduce significant errors.
-
Procedure: Purify the this compound sample to ≥99.9% purity using techniques like recrystallization or sublimation. Verify purity via Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC). Prepare a pellet of known mass (typically ~1 g).
-
-
Calorimeter Calibration:
-
Rationale: The energy equivalent of the calorimeter system (the bomb, water, stirrer, etc.) must be precisely known. This is achieved by combusting a certified reference material.
-
Procedure: Calibrate the calorimeter by combusting a certified sample of benzoic acid, for which the energy of combustion is known with high accuracy.[6] Perform multiple calibration runs to ensure reproducibility.
-
-
Combustion Experiment:
-
Procedure:
-
Place the sample pellet in a crucible inside the bomb.
-
Add a small, known amount of water to the bomb to ensure all HF produced dissolves to form a well-defined aqueous solution.
-
Seal the bomb and pressurize it with ~3 MPa of pure oxygen.[4]
-
Immerse the bomb in the calorimeter's water jacket and allow the system to reach thermal equilibrium.
-
Initiate combustion via an electrical fuse.
-
Record the temperature change (ΔT) with high precision over time.
-
-
-
Data Correction and Analysis:
-
Rationale: The raw temperature change must be corrected for several non-ideal effects to isolate the heat of the primary combustion reaction.
-
Procedure:
-
Calculate the total energy released using the calorimeter's energy equivalent and the corrected ΔT.
-
Subtract the energy contributions from the ignition fuse and any auxiliary substances.
-
Apply Washburn corrections to adjust the results from the actual experimental conditions within the bomb to standard state conditions (1 bar pressure, 298.15 K).[6] This is a critical step that accounts for the energy of solution of gases (CO₂, N₂) in water and the formation of nitric and hydrofluoric acid.
-
The final result is the standard specific energy of combustion (Δc u°). Convert this to the standard molar enthalpy of combustion (Δc H°) using the ideal gas law.
-
-
-
Derivation of Enthalpy of Formation (ΔfH°):
-
Rationale: Using Hess's Law, the enthalpy of formation of the sample can be calculated from its enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF(aq)).
-
Procedure: Apply the following equation: ΔfH°(C₈H₄FNO, s) = [8 × ΔfH°(CO₂, g)] + [2 × ΔfH°(H₂O, l)] + [ΔfH°(HF, aq)] - ΔcH°(C₈H₄FNO, s)
-
Standard Molar Enthalpy of Sublimation (ΔsubH°)
To compare experimental results with gas-phase computational data, the condensed-phase enthalpy of formation must be converted to the gas phase. This requires the enthalpy of sublimation.
Experimental Protocol: Knudsen Effusion Method
-
Principle: This method measures the rate of mass loss of a substance effusing through a small orifice into a high vacuum as a function of temperature.
-
Procedure:
-
Place a sample of this compound in a Knudsen cell with a calibrated orifice.
-
Heat the cell to a series of controlled temperatures under high vacuum.
-
Measure the rate of mass loss at each temperature.
-
-
Analysis: The vapor pressure (p) at each temperature (T) can be calculated from the effusion rate. The enthalpy of sublimation is then derived from the Clausius-Clapeyron equation by plotting ln(p) versus 1/T. The slope of this line is equal to -ΔsubH°/R, where R is the gas constant.
Computational Thermochemistry: An Ab Initio Approach
In the absence of experimental data, or as a means of validation, high-level quantum chemical calculations provide a powerful tool for predicting thermochemical properties.[7] High-accuracy composite methods like Gaussian-3 (G3) or Gaussian-4 (G4) theory are specifically designed to yield results approaching "chemical accuracy" (± 4 kJ/mol).[8][9]
Computational Workflow
The core principle involves calculating the total electronic energy of the molecule and then using a reaction scheme to cancel out systematic errors and derive the enthalpy of formation.
Protocol: G4-Based Calculation of Gas-Phase ΔfH°
-
Conformational Analysis:
-
Rationale: The molecule may exist in multiple rotational conformations (conformers). The first step is to identify the lowest-energy (most stable) conformer, as this will dominate the thermodynamic properties.
-
Procedure: Perform a potential energy surface scan by rotating the formyl group relative to the aromatic ring. Optimize the geometry of each identified local minimum using a computationally less expensive method like Density Functional Theory (DFT) with the B3LYP functional.[10]
-
-
Geometry Optimization and Frequency Calculation:
-
Rationale: An accurate molecular geometry and its vibrational frequencies are essential for calculating the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Procedure: For the lowest-energy conformer, perform a full geometry optimization and frequency calculation at the level of theory specified by the G4 protocol (typically B3LYP/6-31G(2df,p)). Confirm that the optimization has found a true minimum by ensuring there are no imaginary frequencies.
-
-
High-Accuracy Single-Point Energy Calculations:
-
Rationale: The G4 method systematically combines the results of several high-level calculations (e.g., CCSD(T), MP4) with large basis sets to extrapolate to a highly accurate electronic energy.
-
Procedure: Execute the full G4 calculation script on the optimized geometry. This will produce a final, highly accurate total electronic energy at 0 K.
-
-
Calculating Enthalpy of Formation (ΔfH°)
-
Rationale: Directly calculating ΔfH° from atomization energies can be prone to large errors. An isodesmic reaction scheme is superior because it conserves the number and types of chemical bonds, leading to significant cancellation of computational errors.[11]
-
Procedure:
-
Construct a balanced hypothetical reaction where the target molecule (this compound) and a set of reference molecules with accurately known experimental ΔfH° values are reactants and products. The number and type of bonds should be as similar as possible on both sides of the reaction. For example: this compound + Benzene → 4-Fluorobenzonitrile + Benzaldehyde
-
Perform G4 calculations for all molecules in the isodesmic reaction (Benzene, 4-Fluorobenzonitrile, Benzaldehyde).
-
Calculate the reaction enthalpy (ΔrH°) at 298.15 K from the computed G4 energies.
-
Rearrange the equation to solve for the unknown ΔfH° of the target molecule: ΔfH°(Target) = [ΔfH°(Product 1) + ΔfH°(Product 2)] - ΔfH°(Reactant 2) - ΔrH°(computed)
-
-
Data Visualization and Workflow
Visualizing the logical flow of experimental and computational processes is key to understanding how final thermochemical values are derived and validated.
Caption: Experimental workflow for determining gas-phase enthalpy of formation.
Caption: Computational workflow for G4-based enthalpy of formation calculation.
Summary of Key Thermochemical Parameters
While specific experimental values for this compound are pending determination, the methodologies outlined allow for their systematic acquisition. The following table provides a template for summarizing the crucial data points.
| Property | Symbol | Phase | Method of Determination | Expected Significance |
| Standard Molar Enthalpy of Combustion | ΔcH° | Solid | Static Bomb Calorimetry | Foundational value for deriving enthalpy of formation. |
| Standard Molar Enthalpy of Formation | ΔfH° | Solid | Derived from ΔcH° via Hess's Law | Defines intrinsic stability in the condensed phase, relevant to storage and handling. |
| Standard Molar Enthalpy of Sublimation | ΔsubH° | Solid → Gas | Knudsen Effusion / Transpiration | Quantifies lattice energy; essential for purification and phase transition modeling. |
| Standard Molar Enthalpy of Formation | ΔfH° | Gas | Experimental: ΔfH°(s) + ΔsubH°Computational: G4 Theory | Intrinsic molecular stability, free of intermolecular forces. Crucial for reaction modeling and validation of computational methods. |
| Molar Heat Capacity | Cp,m | Solid | Differential Scanning Calorimetry (DSC) | Critical for process safety calculations and thermal hazard analysis. |
Conclusion: A Framework for Scientific Integrity
The thermochemical characterization of this compound is a vital step in its journey from a laboratory chemical to a component in high-value applications. This guide establishes a dual-pronged strategy, combining rigorous experimental calorimetry with high-accuracy computational chemistry. The convergence of these two approaches provides a powerful validation system, ensuring the trustworthiness of the resulting data. For researchers and drug development professionals, applying this framework enables a deeper understanding of molecular stability, reactivity, and safety, thereby accelerating innovation while upholding the highest standards of scientific integrity.
References
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- Irikura, K. K. (2007). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Journal of Physical Chemistry A, 111(49), 12845–12853.
- NIST. (n.d.). Benzonitrile, 4-fluoro-. NIST Chemistry WebBook.
- NIST. (n.d.). Benzonitrile, 4-formyl-. NIST Chemistry WebBook.
- PubChem. (n.d.). 2-Fluoro-4-formylbenzonitrile. National Center for Biotechnology Information.
- Ossila. (n.d.). 4-Fluoro-2-methylbenzonitrile.
- Kolesov, V. P., & Pimenova, S. M. (2010). Corrections to standard state in combustion calorimetry: an update and a web-based tool. Russian Chemical Bulletin, 59(10), 1933–1940.
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- Sunner, S., & Månsson, M. (Eds.). (1979). Combustion Calorimetry. Pergamon Press.
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- Khan, M. A., et al. (2018). Thermochemistry of Radicals and Molecules Relevant to Atmospheric Chemistry: Determination of Group Additivity Values using G3//B3LYP Theory. ResearchGate.
- Ribeiro da Silva, M. A. V. (Ed.). (2012). Combustion Calorimetry. ResearchGate.
- Ribeiro da Silva, M. A. V., et al. (2006). Experimental and computational thermochemical study of 3-hydroxypropanenitrile. The Journal of Chemical Thermodynamics, 38(7), 887-891.
- Zhang, W., et al. (2013). Estimation of heats of formation for nitrogen-rich cations using G3, G4, and G4 (MP2) theoretical methods. Semantic Scholar.
- Rosli, H. F., et al. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 28(1), 166-180.
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Methodological & Application
Step-by-step synthesis protocols for 4-Fluoro-2-formylbenzonitrile
An Application Note and Detailed Protocols for the Synthesis of 4-Fluoro-2-formylbenzonitrile
Abstract
This compound is a key substituted benzonitrile derivative valuable in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of fluoro, formyl, and cyano groups on the aromatic ring provides a versatile scaffold for creating diverse molecular architectures. This document provides detailed, step-by-step protocols for two distinct and reliable synthetic routes for the preparation of this compound, designed for researchers, scientists, and professionals in drug development. The protocols are grounded in established chemical principles and supported by authoritative references, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and safety.
Introduction: Significance of this compound
Substituted benzonitriles are a critical class of intermediates in organic synthesis. The incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The formyl and cyano groups offer orthogonal reactivity, serving as handles for a wide range of chemical transformations. This compound, in particular, is an important building block for the synthesis of various heterocyclic compounds and other complex molecular targets. The development of robust and scalable synthetic methods for this compound is therefore of considerable interest.
This application note details two primary synthetic strategies:
-
Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide. This route leverages the conversion of a readily available brominated precursor, 4-bromo-2-fluorobenzaldehyde, into the target nitrile.
-
Protocol 2: Directed Ortho-Metalation and Formylation. This approach starts with 3-fluorobenzonitrile and introduces the formyl group at the C2 position through a regioselective metalation-formylation sequence.
Both protocols are presented with detailed step-by-step instructions, reagent information, and safety considerations to facilitate successful synthesis in a laboratory setting.
Synthetic Strategies and Mechanisms
The choice of synthetic route can depend on factors such as starting material availability, scalability, and the specific equipment at hand. Below is a conceptual overview of the two selected pathways.
Diagram of Synthetic Pathways
Caption: Overview of the two synthetic routes to this compound.
Protocol 1: Synthesis via Cyanation of 4-Bromo-2-fluorobenzaldehyde
This protocol is based on the palladium-catalyzed cyanation of an aryl bromide. While direct literature for this specific transformation is sparse, it is a well-established reaction type. The conditions presented here are adapted from similar reported cyanations of aryl halides.[1][2]
Reaction Scheme
4-Bromo-2-fluorobenzaldehyde reacts with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst to yield this compound.
Causality and Experimental Choices
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over alkali metal cyanides due to its lower toxicity and moisture sensitivity. Potassium ferrocyanide (K₄[Fe(CN)₆]) is an even less toxic alternative that has been used successfully in palladium-catalyzed cyanations.[2]
-
Catalyst System: A palladium(0) source is required. This can be generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂ with a suitable phosphine ligand. The ligand stabilizes the palladium complex and facilitates the catalytic cycle.
-
Solvent: A polar aprotic solvent like DMF, DMAc, or NMP is typically used to dissolve the reagents and facilitate the reaction at elevated temperatures.[2]
-
Temperature: These reactions often require heating to proceed at a reasonable rate. The temperature will depend on the specific catalyst system and substrate.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Notes |
| 4-Bromo-2-fluorobenzaldehyde | 203.01 | 5.00 g | 24.6 mmol | Starting material |
| Zinc Cyanide (Zn(CN)₂) | 117.43 | 1.74 g | 14.8 mmol | (0.6 eq) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 225 mg | 0.246 mmol | (1 mol%) |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.56 | 273 mg | 0.492 mmol | (2 mol%) |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - | Solvent |
| Toluene, anhydrous | 92.14 | 50 mL | - | Co-solvent |
Step-by-Step Experimental Protocol
-
Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromo-2-fluorobenzaldehyde (5.00 g, 24.6 mmol), zinc cyanide (1.74 g, 14.8 mmol), Pd₂(dba)₃ (225 mg, 0.246 mmol), and dppf (273 mg, 0.492 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (50 mL) and anhydrous toluene (50 mL) via syringe.
-
Heating: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of celite to remove insoluble salts. Wash the filter cake with additional ethyl acetate (2 x 25 mL).
-
Transfer the filtrate to a separatory funnel and wash with 1 M aqueous ammonia (3 x 50 mL) to remove residual zinc salts, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Protocol 2: Synthesis via Directed Ortho-Metalation of 3-Fluorobenzonitrile
This protocol utilizes the directing effect of the fluorine and nitrile groups on 3-fluorobenzonitrile to achieve regioselective formylation at the C2 position. The strong electron-withdrawing nature of both substituents makes the C2 proton the most acidic, facilitating its removal by a strong base.
Reaction Scheme
3-Fluorobenzonitrile is treated with a strong base like lithium diisopropylamide (LDA) at low temperature to generate a lithiated intermediate, which is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Causality and Experimental Choices
-
Base: LDA is a strong, non-nucleophilic base ideal for deprotonation without competing addition to the nitrile group. It must be freshly prepared or titrated before use.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent for LDA-mediated reactions, as it is aprotic and remains liquid at the required low temperatures.
-
Temperature: The reaction must be carried out at very low temperatures (-78 °C, typically a dry ice/acetone bath) to prevent side reactions and ensure the stability of the lithiated intermediate.
-
Formylating Agent: DMF is a common and effective electrophile for introducing a formyl group. The initial adduct is hydrolyzed during aqueous workup to reveal the aldehyde.[3]
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Notes |
| Diisopropylamine | 101.19 | 4.4 mL | 31.4 mmol | (1.3 eq) |
| n-Butyllithium (n-BuLi) | 64.06 | 12.0 mL | 30.0 mmol | (1.25 eq, 2.5 M in hexanes) |
| 3-Fluorobenzonitrile | 121.11 | 2.91 g | 24.0 mmol | Starting material |
| N,N-Dimethylformamide (DMF) | 73.09 | 2.8 mL | 36.0 mmol | (1.5 eq) |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - | Solvent |
Step-by-Step Experimental Protocol
-
LDA Preparation:
-
To an oven-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (50 mL) and diisopropylamine (4.4 mL, 31.4 mmol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (12.0 mL of a 2.5 M solution in hexanes, 30.0 mmol) dropwise via syringe.
-
Stir the solution at -78 °C for 30 minutes.
-
-
Deprotonation:
-
In a separate oven-dried flask, dissolve 3-fluorobenzonitrile (2.91 g, 24.0 mmol) in anhydrous THF (50 mL).
-
Cool this solution to -78 °C.
-
Transfer the substrate solution to the LDA solution via cannula, keeping the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
-
Formylation:
-
Add anhydrous DMF (2.8 mL, 36.0 mmol) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.
-
-
Workup:
-
Quench the reaction by slowly adding 2 M aqueous HCl (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain this compound.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Cyanides: Zinc cyanide is highly toxic if ingested, inhaled, or in contact with skin. It can release toxic hydrogen cyanide gas upon contact with acids. Handle with extreme caution in a fume hood. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air or moisture. It must be handled under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.
-
Solvents: DMF and THF are flammable and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area away from ignition sources.
-
Corrosives: Diisopropylamine and hydrochloric acid are corrosive. Handle with care to avoid skin and eye contact.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify the characteristic stretching frequencies of the nitrile (C≡N, ~2230 cm⁻¹) and aldehyde (C=O, ~1700 cm⁻¹) functional groups.
-
Melting Point: To assess the purity of the final product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Protocol 1: Low Yield | Inactive catalyst | Ensure the palladium catalyst and ligand are of good quality and handled under inert conditions. |
| Insufficient temperature | Ensure the reaction reaches and maintains the target temperature of 120 °C. | |
| Protocol 2: Low Yield | Inactive LDA | Use freshly prepared or recently titrated LDA. Ensure all reagents and solvents are strictly anhydrous. |
| Temperature too high | Maintain the reaction temperature at -78 °C during addition steps to prevent decomposition of the lithiated intermediate. | |
| Both: Complex Mixture | Side reactions | Monitor the reaction closely and stop it once the starting material is consumed to avoid byproduct formation. Ensure purification is performed carefully. |
Conclusion
This application note provides two robust and detailed protocols for the synthesis of this compound. Protocol 1, a palladium-catalyzed cyanation, is suitable for laboratories equipped to handle palladium catalysts and offers a direct conversion from a brominated precursor. Protocol 2, a directed ortho-metalation and formylation, is an excellent example of regioselective synthesis and is well-suited for researchers comfortable with handling pyrophoric reagents at low temperatures. By carefully following the outlined procedures and safety precautions, researchers can reliably synthesize this valuable chemical intermediate for their research and development needs.
References
- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Accessed January 7, 2026.
- Procedure for Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. Organic Syntheses. Accessed January 7, 2026.
- 2-FLUORO-5-FORMYLBENZONITRILE synthesis. ChemicalBook. Accessed January 7, 2026.
- A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Preparation method of 2-fluoro-5-formylbenzonitrile.
- Research on the synthesis of 4-fluorobenzonitrile.
- Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction. The Royal Society of Chemistry. Accessed January 7, 2026.
- Managing reaction temperature for optimal 2-Fluoro-5-formylbenzonitrile synthesis. Benchchem. Accessed January 7, 2026.
- 4-bromo-3-fluorobenzaldehyde. Synblock. Accessed January 7, 2026.
- 4-Bromo-3-fluorobenzaldehyde 97 133059-43-5. Sigma-Aldrich. Accessed January 7, 2026.
- 4-Bromo-3-fluorobenzaldehyde. Chem-Impex. Accessed January 7, 2026.
- Mastering Organic Synthesis with 3-Fluorobenzonitrile: A Versatile Building Block. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 7, 2026.
- 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9. Ossila. Accessed January 7, 2026.
- Cyanation of aromatic halides.
- Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
- ortho-Formylation of phenols. Organic Syntheses. Accessed January 7, 2026.
- Procedure for N-Formylbenzotriazole. Organic Syntheses. Accessed January 7, 2026.
- 3-Bromo-4-fluorobenzaldehyde. PubChem. Accessed January 7, 2026.
- 3-Fluorobenzonitrile 98 403-54-3. Sigma-Aldrich. Accessed January 7, 2026.
- Innovative Syntheses of Cyano(fluoro)
- Innovative Syntheses of Cyano(fluoro)borates: Catalytic Cyanation, Electrochemical and Electrophilic Fluorination. PMC - NIH. Accessed January 7, 2026.
Sources
Application Notes & Protocols: The Strategic Use of Fluoro-formylbenzonitriles in Medicinal Chemistry
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of fluoro-formylbenzonitrile isomers as versatile building blocks in modern drug discovery. While several isomers exist, this guide focuses on the most prominent and well-documented applications, particularly the use of 2-Fluoro-5-formylbenzonitrile (an isomer of the titular 4-Fluoro-2-formylbenzonitrile) as a critical precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, exemplified by the blockbuster drug Olaparib. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and explore broader applications in areas such as kinase inhibitor development.
Introduction: The Power of Fluorinated Scaffolds
The incorporation of fluorine into drug candidates is a cornerstone strategy in medicinal chemistry, often used to enhance metabolic stability, binding affinity, and membrane permeability.[1] The fluoro-formylbenzonitrile scaffold represents a particularly valuable class of reagents, offering a trifecta of reactive sites:
-
The Fluorine Atom: Modulates electronic properties and can serve as a handle for nucleophilic aromatic substitution (SNAr) reactions.
-
The Formyl (Aldehyde) Group: A versatile functional group ready for a multitude of transformations, including reductive amination, Wittig reactions, and condensations, to build molecular complexity.[2]
-
The Nitrile (Cyano) Group: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions to form heterocycles like tetrazoles.[3]
This guide provides the strategic logic and practical methodologies for leveraging these features, with a focus on real-world applications in the synthesis of targeted therapeutics.
Section 1: A Structural and Reactivity Overview of Isomers
The specific placement of the fluoro, formyl, and cyano groups on the benzene ring dictates the molecule's reactivity and utility. While several permutations exist, their synthetic applications are not equally documented in high-impact pharmaceutical literature. The diagram below illustrates the structures of key isomers, including the user-specified this compound and the highly utilized 2-Fluoro-5-formylbenzonitrile.
Caption: Key isomers of Fluoro-formylbenzonitrile relevant to medicinal chemistry.
The electronic synergy of the electron-withdrawing cyano and formyl groups makes these scaffolds particularly useful. For instance, in isomers like 2-Fluoro-5-formylbenzonitrile, the fluorine atom is activated towards displacement, although its primary utility in major drug syntheses is often as a stable electronic modulator.
Section 2: Cornerstone Application in PARP Inhibitor Synthesis
The development of PARP inhibitors represents a major advance in oncology, particularly for treating cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[4] Olaparib, a first-in-class PARP inhibitor, is a prime example where a fluoro-formylbenzonitrile isomer is a critical starting material.[4][5]
The Role of 2-Fluoro-5-formylbenzonitrile in Olaparib Synthesis
2-Fluoro-5-formylbenzonitrile serves as the foundational building block for constructing the phthalazinone core of Olaparib. The synthetic workflow leverages the aldehyde functionality to build the key carbon framework.
Caption: Synthetic workflow from a simple precursor to the core of Olaparib.
Protocol 1: Synthesis of 2-Fluoro-5-formylbenzonitrile
This protocol details the Rosenmund-von Braun reaction to convert 3-bromo-4-fluorobenzaldehyde into the target nitrile.[6][7]
Rationale: This cyanation reaction requires high temperatures to overcome the activation energy for the copper-mediated nucleophilic substitution of the aryl bromide. A high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is essential to maintain the necessary temperature and dissolve the reagents.[6]
Materials:
-
3-bromo-4-fluorobenzaldehyde
-
Cuprous Cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a 1L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100g, 0.49 mol) in 400 mL of NMP.
-
To this solution, carefully add cuprous cyanide (50.6g, 0.56 mol). Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 170°C with vigorous stirring. Maintain this temperature overnight (at least 12 hours).
-
After cooling the reaction to room temperature, add a small amount of diatomaceous earth and stir for 15 minutes to aid in the filtration of fine copper salts.
-
Filter the mixture. To the filtrate, add 400 mL of water and transfer to a separatory funnel.
-
Extract the aqueous phase with 500 mL of ethyl acetate. Separate the organic layer.
-
Wash the organic phase twice with 200 mL portions of water to remove residual NMP.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Recrystallize the resulting crude solid from a mixture of petroleum ether and ethyl acetate to yield 2-Fluoro-5-formylbenzonitrile as a pale yellow solid.[7]
| Troubleshooting Guide for Protocol 1 | |
| Issue | Possible Cause & Solution |
| Low or No Yield | Reaction temperature too low: Ensure the internal temperature reaches and is maintained at 170°C. Use a high-boiling point solvent like NMP.[6] |
| Poor reagent quality: Use fresh, high-purity cuprous cyanide. | |
| Formation of Carboxylic Acid | Presence of water: Ensure all glassware is dry and use anhydrous solvent. Over-oxidation is a potential side reaction if the aldehyde is unstable under prolonged heating. |
| Difficult Filtration | Fine copper precipitates: The addition of diatomaceous earth before filtration is critical to prevent clogging of the filter paper. |
Protocol 2: Downstream Aldehyde Transformation (Illustrative Reductive Amination)
The formyl group is a key handle for building out the rest of the molecule. Reductive amination is a common and powerful tool for this purpose.
Rationale: This two-step, one-pot process involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride is a preferred reducing agent as it is mild, selective for imines in the presence of aldehydes, and does not react violently with protic solvents.
Materials:
-
2-Fluoro-5-formylbenzonitrile
-
Desired primary amine (e.g., piperazine derivative)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 2-Fluoro-5-formylbenzonitrile (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents) to promote imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Note: The reaction may effervesce slightly.
-
Allow the reaction to stir at room temperature overnight, monitoring for completion by TLC or LC-MS.
-
Once complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired secondary amine.
Section 3: Broader Applications in Kinase Inhibitor Design
The fluoro-benzonitrile core is also prevalent in the design of kinase inhibitors. While a different isomer, 4-Fluoro-3-nitrobenzonitrile , is a documented precursor for the ALK inhibitor Alectinib, the underlying chemical principles demonstrate the broader utility of the scaffold.[8] In this context, the fluorine atom is activated by two powerful electron-withdrawing groups (nitro and cyano), making it highly susceptible to SNAr displacement by a nucleophile, which is a key step in building the inhibitor's core structure.[8]
This highlights a key strategic decision for the medicinal chemist: choosing the right isomer not just for its functional handles (like the formyl group) but also for the reactivity it imparts to other positions on the aromatic ring.
Caption: A generalized signaling pathway for receptor tyrosine kinases inhibited by drugs.
Section 4: Physicochemical Data Summary
The table below summarizes key properties for several fluoro-formylbenzonitrile isomers, compiled from various sources.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 137539-73-4 | C₈H₄FNO | 149.12 | N/A |
| 2-Fluoro-5-formylbenzonitrile | 218301-22-5 | C₈H₄FNO | 149.12 | 87-91 |
| 2-Fluoro-4-formylbenzonitrile | 101048-76-4 | C₈H₄FNO | 149.12 | 87-88[9] |
| 5-Fluoro-2-formylbenzonitrile | 77532-90-2 | C₈H₄FNO | 149.12 | N/A |
Conclusion
Fluoro-formylbenzonitriles are potent and versatile building blocks in medicinal chemistry. While the specific isomer dictates the precise synthetic route, the core principles of leveraging the aldehyde, nitrile, and fluorine substituents remain constant. As demonstrated through the detailed synthesis protocols related to the PARP inhibitor Olaparib, 2-Fluoro-5-formylbenzonitrile stands out as a high-impact reagent. The insights from its application, along with the broader context of kinase inhibitor design, provide chemists with a robust strategic framework for utilizing this valuable class of compounds in the development of next-generation therapeutics.
References
- Chem-Impex. (n.d.). 2-Fluoro-4-formylbenzonitrile.
- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- PubChem. (n.d.). 2-Fluoro-4-formylbenzonitrile.
- PubChem. (n.d.). 5-Fluoro-2-formylbenzonitrile.
- Al-Ostoot, F. H., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2106. [Link]
- Kamal, A., et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 61(13), 5549–5567. [Link]
- Kesharwani, T., & Tummatorn, J. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 22(10), 1331–1347. [Link]
- Beryozkina, T., & Zhuravlev, F. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(3), 564–570. [Link]
- Li, Y., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin, 69(7), 685–693. [Link]
- MDPI. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Pharmaceuticals, 17(11), 1428. [Link]
- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
- Way, J. D., et al. (2018). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Nuclear Medicine and Biology, 62-63, 10–18. [Link]
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- 2. chemimpex.com [chemimpex.com]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. 2-Fluoro-4-formylbenzonitrile | C8H4FNO | CID 11217339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-Fluoro-2-formylbenzonitrile | C8H4FNO | CID 20296688 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes for 4-Fluoro-2-formylbenzonitrile: A Strategic Building Block in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: The Strategic Value of Trifunctionality
In the landscape of modern medicinal chemistry, the efficiency of a synthetic route and the novelty of the resulting molecular architecture are paramount. 4-Fluoro-2-formylbenzonitrile emerges as a highly valuable building block due to the orthogonal reactivity of its three distinct functional groups: a formyl (aldehyde) group, a nitrile (cyano) group, and a fluorine atom strategically positioned on the aromatic scaffold. This trifunctional arrangement provides chemists with a powerful tool to construct complex molecular frameworks, particularly for Active Pharmaceutical Ingredients (APIs).
The fluorine atom is not merely a placeholder; its high electronegativity and small size allow it to serve as a bioisostere for hydrogen, profoundly influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. Judicious placement of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate pKa for improved cell permeability.[1] The aldehyde and nitrile groups offer versatile handles for subsequent chemical transformations, enabling the elaboration of the core structure into a diverse array of drug-like molecules. This guide provides an in-depth analysis of the reactivity of this compound and detailed protocols for its application in the synthesis of key pharmaceutical scaffolds.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the molecule's properties is foundational to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 894779-76-1 | [2] |
| Molecular Formula | C₈H₄FNO | [2] |
| Molecular Weight | 149.12 g/mol | [3] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 86-90 °C (for isomer 2-Fluoro-4-formylbenzonitrile) | [3] |
Note: Specific physical data for the 4-fluoro-2-formyl isomer is limited; data from the well-characterized 2-fluoro-4-formyl isomer is provided for reference.
Causality of Reactivity:
-
The Formyl Group (CHO): As the most electrophilic site on the molecule (apart from the nitrile carbon), the aldehyde is the primary center for nucleophilic attack. This functionality is the workhorse for building out molecular complexity and is amenable to a wide range of C-C and C-N bond-forming reactions. Its reactivity is the cornerstone of fragment-linking strategies in drug discovery.
-
The Cyano Group (CN): The nitrile is a stable yet versatile functional group. It is a precursor to several key functionalities in APIs, including primary amines (via reduction), carboxylic acids (via hydrolysis), and tetrazoles (via cycloaddition with azides), which are common bioisosteres for carboxylic acids. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.
-
The Fluoro Group (F): The fluorine atom exerts a strong inductive electron-withdrawing effect, which acidifies the aromatic protons and can influence the regioselectivity of further aromatic substitutions. In the context of drug design, its primary role is to modulate the API's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Application in the Synthesis of Kinase Inhibitor Scaffolds
While direct synthesis of a marketed API from this compound is not prominently documented, its structural motifs are highly relevant to major drug classes, particularly tyrosine kinase inhibitors (TKIs) .[4] The fluorobenzonitrile moiety is a well-established "hinge-binding" element in many TKIs, where the nitrile and fluorine can form critical hydrogen bonds with the kinase hinge region.[5][6] The formyl group provides the ideal starting point to construct the rest of the inhibitor, which typically occupies the ATP-binding pocket.
Below is a generalized workflow illustrating how this building block can be used to access a common kinase inhibitor scaffold.
This workflow demonstrates a convergent synthesis strategy where the formyl group is used to attach a key amine-containing fragment, and the nitrile group is subsequently used to build a core heterocyclic structure.
Validated Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction monitoring, workup, and purification.
Protocol 1: One-Pot Reductive Amination
This protocol details the reaction of the aldehyde with a model primary amine to form a secondary amine, a fundamental transformation in API synthesis.[7][8]
Objective: To synthesize N-benzyl-2-cyano-5-fluorobenzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) and Ethyl Acetate for workup and chromatography
Expert Insight: Sodium triacetoxyborohydride is the reagent of choice for this transformation. It is a mild and selective reducing agent, capable of reducing the iminium ion intermediate much faster than the starting aldehyde. This minimizes the formation of the corresponding alcohol byproduct, which can occur with harsher reducing agents like sodium borohydride.[7][9]
Procedure:
-
To a dry, argon-purged round-bottom flask, add this compound (1.0 eq) and dissolve in anhydrous DCE (approx. 0.1 M concentration).
-
Add benzylamine (1.1 eq) to the solution and stir at room temperature for 20 minutes to allow for the formation of the imine intermediate.
-
Reaction Monitoring: Spot a small aliquot of the reaction mixture on a TLC plate (e.g., 3:1 Hexanes:Ethyl Acetate) against the starting aldehyde to monitor imine formation (a new, typically less polar spot should appear).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure secondary amine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination
This protocol demonstrates a C-C bond formation to produce an α,β-unsaturated ester, a common structural motif in APIs. The HWE reaction is often preferred over the classical Wittig reaction as the phosphate byproduct is water-soluble, simplifying purification.[10]
Objective: To synthesize Ethyl (E)-3-(2-cyano-5-fluorophenyl)acrylate.
Materials:
-
This compound (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Expert Insight: The use of a stabilized ylide, such as that generated from triethyl phosphonoacetate, strongly favors the formation of the thermodynamically more stable (E)-alkene. The reaction is driven by the formation of the very stable diethyl phosphate byproduct.
Procedure:
-
To a dry, argon-purged three-neck flask equipped with a dropping funnel, add NaH (1.2 eq).
-
Add anhydrous THF to create a suspension, and cool the flask to 0 °C in an ice bath.
-
Dissolve triethyl phosphonoacetate (1.1 eq) in anhydrous THF and add it to the dropping funnel. Add the phosphonate solution dropwise to the NaH suspension over 20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete ylide formation.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add this solution dropwise to the ylide mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Add water and extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-alkene.
-
Characterization: Confirm structure, purity, and stereochemistry using ¹H NMR (noting the large coupling constant, typically >15 Hz, for the trans-vinylic protons), ¹³C NMR, and HRMS.
Conclusion
This compound represents a synthetically potent and versatile building block for the construction of complex APIs. Its value lies not only in the orthogonal reactivity of its functional groups but also in the strategic incorporation of a fluorine atom, a key element in modern drug design for enhancing pharmacokinetic properties. The protocols provided herein offer robust and validated methods for leveraging the reactivity of the formyl group, enabling researchers to efficiently incorporate this building block into diverse synthetic campaigns targeting novel therapeutics, particularly in the highly relevant field of kinase inhibitors.
References
- Green Chemistry. (n.d.). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. RSC Publishing.
- ResearchGate. (2023, October 16). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib.
- Green Chemistry. (2023, October 23). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. RSC Publishing. DOI:10.1039/D3GC02617E.
- ACS Omega. (2022, February 11). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.
- Organic Process Research & Development. (2017, March 9). Synthesis of Trelagliptin Succinate.
- SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor.
- Organic Process Research & Development. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications.
- Google Patents. (n.d.). Preparation method of trelagliptin.
- Google Patents. (n.d.). Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate.
- Journal of Medicinal and Nanomaterials Chemistry. (2025, February 15). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety.
- Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones.
- ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Unknown Source. (n.d.). Solvent Free Wittig Reactions.
- API SYNTHESIS INTERNATIONAL. (2016, February 25). TRELAGLIPTIN.
- YouTube. (2022, August 17). The Wittig Reaction.
- PubChem. (n.d.). 2-Fluoro-4-formylbenzonitrile.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- The Journal of Organic Chemistry. (n.d.). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. ACS Publications.
- PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- University of South Florida. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery.
- ResearchGate. (2025, August 6). Design, Synthesis and Inhibitory Activity of Photoswitchable RET Kinase Inhibitors.
- PubChem. (n.d.). 5-Fluoro-2-formylbenzonitrile.
- Journal of Medicinal Chemistry. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
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Application Note: Synthesis of 6-Fluoroquinazoline Derivatives from 4-Fluoro-2-formylbenzonitrile
Introduction: The Enduring Significance of the Quinazoline Scaffold
The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, represents a privileged scaffold in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[1][2][3][4] Notably, several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature the quinazoline framework and function as potent tyrosine kinase inhibitors in cancer therapy. The versatile nature of the quinazoline ring system allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic profiles.
This application note provides a detailed guide for the synthesis of 6-fluoroquinazoline derivatives, a class of compounds with significant therapeutic potential, utilizing 4-Fluoro-2-formylbenzonitrile as a key starting material. The presence of the fluorine atom at the 6-position is of particular interest as it can enhance metabolic stability, binding affinity, and membrane permeability of the resulting molecules. We will explore a robust and efficient protocol, delve into the underlying reaction mechanism, and provide comprehensive guidelines for the characterization of the synthesized compounds.
Strategic Advantage of this compound
The choice of this compound as a precursor offers several strategic advantages in the synthesis of quinazoline derivatives. The ortho-disposed formyl and nitrile functionalities provide a convergent and atom-economical route to the quinazoline ring system through cyclization reactions with primary amines. The fluorine substituent at the 4-position of the starting material ultimately becomes the 6-fluoro substituent in the quinazoline product, a desirable feature in many drug candidates.
Reaction Scheme: A Modified Friedländer Annulation Approach
The synthesis of 6-fluoro-2-arylquinazolines from this compound and anilines can be achieved through a reaction analogous to the Friedländer annulation.[1][2][3] This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In our proposed synthesis, the 2-formylbenzonitrile reacts with an aniline derivative, followed by an intramolecular cyclization and subsequent aromatization to yield the desired quinazoline.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of a representative 6-fluoro-2-phenylquinazoline.
Materials and Equipment
Reagents:
-
This compound (≥98%)
-
Aniline (≥99.5%, freshly distilled)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (≥98.5%)
-
Toluene (anhydrous, ≥99.8%)
-
Ethanol (absolute)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dean-Stark apparatus
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Standard laboratory glassware
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer (GC-MS or LC-MS)
Part 1: Synthesis of 6-Fluoro-2-phenylquinazoline
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add this compound (1.49 g, 10 mmol).
-
Addition of Reagents: Add anhydrous toluene (50 mL), followed by aniline (0.93 g, 10 mmol) and p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 8-12 hours. The progress of the reaction should be monitored by TLC (eluent: hexane/ethyl acetate 7:3), observing the consumption of the starting materials and the formation of the product. Water will be collected in the Dean-Stark trap.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, followed by brine (30 mL).
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Isolation and Yield: Combine the fractions containing the pure product and evaporate the solvent to obtain 6-fluoro-2-phenylquinazoline as a solid. Determine the yield.
Part 2: Characterization of 6-Fluoro-2-phenylquinazoline
Spectroscopic Analysis
The structure of the synthesized 6-fluoro-2-phenylquinazoline should be confirmed by NMR, IR, and mass spectrometry. The following are expected characteristic data based on analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinazoline and phenyl rings in the range of δ 7.5-8.5 ppm. A characteristic singlet for the H4 proton of the quinazoline ring. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the quinazoline and phenyl rings. The carbon atom attached to the fluorine will show a characteristic coupling (¹JC-F). |
| IR (KBr) | Characteristic peaks for C=N and C=C stretching vibrations in the aromatic system (around 1620-1450 cm⁻¹). A peak for C-F stretching (around 1250-1000 cm⁻¹). |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 6-fluoro-2-phenylquinazoline (C₁₄H₉FN₂). Characteristic fragmentation patterns for quinazolines. |
Representative Spectroscopic Data
The following data is adapted from the known spectrum of 6-fluoro-2-phenylquinazolin-4(3H)-one and theoretical predictions for 6-fluoro-2-phenylquinazoline.[4]
¹H NMR (500 MHz, DMSO-d₆): δ 12.70 (s, 1H, NH - for quinazolinone, absent in quinazoline), 8.18 (d, J = 7.2 Hz, 2H), 7.84 (dd, J = 8.6, 3.2 Hz, 2H), 7.74 (td, J = 8.7, 2.9 Hz, 1H), 7.58 (dt, J = 14.5, 7.0 Hz, 3H).
Note on ¹H NMR Interpretation: For 6-fluoro-2-phenylquinazoline, the NH proton signal at 12.70 ppm will be absent. The remaining aromatic signals are expected to be in similar regions.
¹³C NMR (126 MHz, DMSO-d₆): δ 162.16, 161.41, 159.46, 152.31, 146.08, 133.00, 131.89, 130.81, 130.75, 129.08, 128.21, 123.63, 123.43, 122.67, 122.61, 111.07, 110.89.
Note on ¹³C NMR Interpretation: The signal at 162.16 ppm corresponds to the C4-carbonyl in the quinazolinone and will be shifted in the quinazoline. The carbon attached to fluorine will exhibit a large C-F coupling constant.
Mechanism and Workflow Visualization
To further elucidate the experimental process and the underlying chemical transformation, the following diagrams are provided.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of 6-fluoro-2-phenylquinazoline.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and characterization.
Conclusion and Future Perspectives
This application note details a robust and reproducible protocol for the synthesis of 6-fluoroquinazoline derivatives from the versatile starting material, this compound. The described methodology, based on the principles of the Friedländer annulation, provides an efficient route to a class of compounds with significant potential in drug discovery. The provided protocols for synthesis, purification, and characterization serve as a valuable resource for researchers in medicinal chemistry and organic synthesis.
Future work could involve expanding the scope of this reaction by utilizing a diverse range of aniline derivatives to generate a library of novel 6-fluoro-2-arylquinazolines for biological screening. Furthermore, optimization of reaction conditions, including the exploration of microwave-assisted synthesis, could lead to improved yields and reduced reaction times.
References
- Wikipedia. (n.d.). Friedländer synthesis.
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules.
- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
- Supporting Information for an article on quinazolinone synthesis. (n.d.). Retrieved from a publicly available supporting information document.
Sources
Application Notes and Protocols for 4-Fluoro-2-formylbenzonitrile in Fluorescent Probe Development
Introduction: Unlocking New Sensing Capabilities with a Versatile Fluorinated Building Block
In the dynamic field of molecular sensing and diagnostics, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity towards specific analytes.[1] The strategic selection of foundational chemical scaffolds is the cornerstone of this endeavor. 4-Fluoro-2-formylbenzonitrile emerges as a compelling starting material for the synthesis of novel fluorescent probes due to its unique electronic and structural characteristics. This versatile benzonitrile derivative incorporates three key functional elements: a reactive aldehyde group, a strongly electron-withdrawing nitrile (cyano) group, and a strategically positioned fluorine atom.
The aldehyde functionality serves as a convenient anchor for derivatization, most commonly through Schiff base condensation with primary amines. This reaction is typically high-yielding and allows for the modular assembly of a diverse library of sensor candidates. The nitrile group, a potent electron acceptor, facilitates the creation of donor-acceptor (D-π-A) type fluorophores, which are known for their sensitivity to the local environment and are often employed in the design of probes operating via intramolecular charge transfer (ICT) mechanisms.[2] Furthermore, the fluorine substituent enhances the photostability of the resulting dyes and can modulate their electronic properties, influencing absorption and emission wavelengths.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the development of fluorescent probes. We will delve into the design principles, provide a detailed, field-proven protocol for the synthesis and characterization of a representative Schiff base probe, and discuss its application in the detection of a model analyte.
Design Principle and Sensing Mechanism: A Case Study in Al³⁺ Detection
The development of a fluorescent probe for a specific analyte, such as the trivalent aluminum ion (Al³⁺), requires the integration of a recognition moiety with a signaling fluorophore. The Schiff base derived from the condensation of this compound with an appropriate amino-functionalized ligand provides an excellent platform for this purpose.
For our case study, we will consider the reaction of this compound with 2-amino-4-nitrophenol. The resulting Schiff base is designed to exhibit a "turn-on" fluorescent response upon binding to Al³⁺. The underlying sensing mechanism is based on Chelation-Enhanced Fluorescence (CHEF). In its free state, the probe's fluorescence is quenched due to photoinduced electron transfer (PET) from the lone pair of electrons on the imine nitrogen to the excited fluorophore. Upon chelation with Al³⁺, the lone pair becomes engaged in the coordination bond, inhibiting the PET process and leading to a significant enhancement of fluorescence intensity. The phenol and imine groups act as the binding site for the metal ion.
Sources
The Strategic Role of 4-Fluoro-2-formylbenzonitrile in an Alternative Synthesis of Trelagliptin
Abstract
Trelagliptin, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant advancement in the management of type 2 diabetes.[1][2] Its synthesis is a topic of considerable interest within the pharmaceutical development community. While the most established manufacturing route commences with 4-fluoro-2-methylbenzonitrile, this application note elucidates a scientifically robust alternative pathway. This alternative route highlights the strategic use of 4-fluoro-2-formylbenzonitrile as a key starting material, proceeding through a 2-(hydroxymethyl)-4-fluorobenzonitrile intermediate. This note provides a detailed examination of this synthetic approach, offering in-depth protocols, mechanistic insights, and a comparative analysis for researchers and drug development professionals.
Introduction to Trelagliptin and its Synthesis
Trelagliptin's efficacy in glycemic control is attributed to its potent and sustained inhibition of the DPP-4 enzyme, which in turn prolongs the action of incretin hormones.[1] The molecular architecture of Trelagliptin, characterized by a fluorobenzonitrile moiety linked to a substituted pyrimidinedione and a chiral aminopiperidine ring, necessitates a precise and efficient synthetic strategy.
The predominant industrial synthesis of Trelagliptin is a multi-step process that begins with 4-fluoro-2-methylbenzonitrile.[1] This well-documented pathway involves the radical bromination of the methyl group, followed by condensation with 3-methyl-6-chlorouracil and subsequent nucleophilic substitution with (R)-3-aminopiperidine. While effective, the exploration of alternative synthetic routes is crucial for process optimization, cost reduction, and enhancing the safety and environmental profile of the manufacturing process.
An Alternative Synthetic Pathway via this compound
An alternative and compelling synthetic route to Trelagliptin has been developed, which utilizes this compound as a readily accessible starting material. This pathway, detailed in patent literature, notably avoids the use of radical bromination, instead proceeding through a hydroxymethyl intermediate.[3] This approach offers potential advantages in terms of reagent stability and reaction control.
The overall workflow of this alternative synthesis can be visualized as a three-stage process, beginning with the selective reduction of the formyl group.
Caption: High-level workflow of the alternative Trelagliptin synthesis.
This pathway's core logic rests on the transformation of the formyl group into a suitable leaving group for the subsequent condensation step, with the hydroxymethyl intermediate being the key pivot point.
Stage 1: Selective Reduction of this compound
The initial and critical step of this alternative synthesis is the selective reduction of the aldehyde functionality of this compound to a primary alcohol, yielding 2-(hydroxymethyl)-4-fluorobenzonitrile. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity for aldehydes and ketones over other reducible functional groups like nitriles.[4][5]
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the alcoholic solvent yields the desired primary alcohol.
Caption: Key steps in the reduction of the formyl intermediate.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol (10 volumes).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly add aqueous 1N HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Work-up: Concentrate the mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with dichloromethane (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield 2-(hydroxymethyl)-4-fluorobenzonitrile as a crude product, which can be purified further by crystallization or column chromatography.
Stage 2: Synthesis of the Core Pyrimidinedione Intermediate
This stage involves two key transformations as outlined in patent CN105541793A: the conversion of the newly formed hydroxyl group into a more reactive leaving group (a chloride), followed by condensation with 3-methyl-6-chlorouracil.[3]
-
Chlorination: The 2-(hydroxymethyl)-4-fluorobenzonitrile is converted to 2-(chloromethyl)-4-fluorobenzonitrile. This is a crucial step as the chloromethyl group is an excellent electrophile for the subsequent alkylation reaction.
-
Condensation: The resulting 2-(chloromethyl)-4-fluorobenzonitrile is then condensed with 3-methyl-6-chlorouracil in the presence of a base to form the key intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile.
-
Chlorination: Dissolve 2-(hydroxymethyl)-4-fluorobenzonitrile (1.0 eq.) in a suitable solvent like dichloromethane. Add a chlorinating agent (e.g., thionyl chloride) at 0 °C and stir until the reaction is complete.[3]
-
Condensation Setup: In a separate reaction vessel, suspend 3-methyl-6-chlorouracil (1.0 eq.) and a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
-
Condensation Reaction: Add the solution of 2-(chloromethyl)-4-fluorobenzonitrile to the suspension and heat the mixture. The reaction progress should be monitored by HPLC or TLC.
-
Isolation: Upon completion, the reaction mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed, and dried to yield the target intermediate.
Stage 3: Final Assembly of Trelagliptin
The final step is the nucleophilic aromatic substitution reaction where the chlorine atom on the pyrimidinedione ring is displaced by the primary amine of (R)-3-aminopiperidine. This reaction forms the final Trelagliptin molecule.[6][7]
-
Reaction Setup: Suspend 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (1.0 eq.), (R)-3-aminopiperidine dihydrochloride (1.5 eq.), and an inorganic base like sodium bicarbonate (NaHCO₃) (5.0 eq.) in ethanol.
-
Reaction Conditions: Heat the mixture in a sealed vessel at approximately 100 °C for 2-4 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered and concentrated. The residue is then purified, often through recrystallization, to yield the Trelagliptin base.
Data Summary and Comparison
The following table summarizes the key stages and intermediates for both the established and the alternative synthetic routes to Trelagliptin.
| Feature | Established Route | Alternative Route (via Formyl Intermediate) |
| Key Starting Material | 4-Fluoro-2-methylbenzonitrile | This compound |
| First Key Intermediate | 2-(bromomethyl)-4-fluorobenzonitrile | 2-(hydroxymethyl)-4-fluorobenzonitrile |
| Activation Chemistry | Radical Bromination (e.g., NBS, AIBN) | Aldehyde Reduction (e.g., NaBH₄) |
| Second Key Intermediate | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile |
| Final Step | Nucleophilic substitution with (R)-3-aminopiperidine | Nucleophilic substitution with (R)-3-aminopiperidine |
| Potential Advantages | Well-established, high throughput | Avoids radical bromination, potentially milder initial step |
Conclusion
The synthesis of Trelagliptin via a this compound intermediate presents a viable and strategic alternative to the more conventional route that starts from 4-fluoro-2-methylbenzonitrile. By leveraging a selective reduction of the formyl group, this pathway circumvents the need for radical bromination, which can sometimes present challenges in process control and safety at scale. The subsequent steps, involving chlorination and condensation, align with established chemical transformations, leading to the same crucial pyrimidinedione intermediate. For researchers in process development, this alternative route warrants consideration for its potential to enhance the overall efficiency, safety, and cost-effectiveness of Trelagliptin manufacturing.
References
- Studylib. Carbonyl Reduction: NaBH4, Mechanism & Procedure.
- Google Patents. CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate.
- Hathaway, B. J. The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment.
- Organic Chemistry Class. Sodium Borohydride Reduction of Benzoin.
- Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.
- Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Published August 12, 2011.
- Vyas, A. J., et al. Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry, 2025.
- Google Patents. CN104961726A - Preparation method of trelagliptin.
- Google Patents. CN105669645A - Trelagliptin and preparation method of succinate thereof.
- Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Wikipedia. Trelagliptin.
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Application Notes and Protocols for Microwave-Assisted Organic Synthesis Involving 4-Fluoro-2-formylbenzonitrile
Introduction: Accelerating Discovery with Microwave Synthesis and a Versatile Building Block
In the fast-paced fields of drug discovery and materials science, the efficiency of synthetic chemistry is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times from hours or days to mere minutes.[1][2] This technique leverages the ability of polar molecules to efficiently absorb microwave energy and convert it into heat, leading to rapid, uniform, and highly controlled heating of the reaction mixture.[3] The benefits extend beyond speed, often resulting in higher product yields, improved purity, and alignment with the principles of green chemistry by reducing solvent use and energy consumption.[4][5][6]
At the heart of many successful pharmaceutical and agrochemical compounds lies a strategically functionalized scaffold. 4-Fluoro-2-formylbenzonitrile is a prime example of a versatile building block, valued for its unique combination of reactive sites.[7] Its structure incorporates:
-
An aldehyde (formyl) group , a gateway for condensations, reductive aminations, and multicomponent reactions.
-
A nitrile group , which can be hydrolyzed, reduced, or participate in cycloadditions.
-
A fluorine atom , a common bioisostere for hydrogen in medicinal chemistry, which can enhance metabolic stability, binding affinity, and membrane permeability.
The inherent polarity of the aldehyde and nitrile groups makes this compound an exceptional substrate for microwave-assisted synthesis. This guide provides detailed protocols for leveraging this synergy in two key areas: the rapid synthesis of quinazoline scaffolds and the efficient construction of complex molecules via multicomponent reactions.
Application 1: Rapid Microwave-Assisted Synthesis of Quinazoline Derivatives
The quinazoline core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, particularly as kinase inhibitors in oncology (e.g., Gefitinib, Erlotinib).[8] Traditional methods for synthesizing these heterocycles can be time-consuming and require harsh conditions. MAOS provides a robust and rapid alternative. This protocol details a one-pot synthesis of a 2-substituted-4-aminoquinazoline derivative.
Reaction Principle
The synthesis proceeds via a microwave-promoted condensation of this compound with guanidine carbonate, followed by an in-situ nucleophilic aromatic substitution (SNAr) of the fluorine atom with a desired amine. The microwave irradiation dramatically accelerates both the initial cyclization and the subsequent SNAr step.
Experimental Workflow Diagram
Caption: Experimental workflow for quinazoline synthesis.
Detailed Protocol
Materials and Equipment:
-
This compound (1.0 mmol, 149.1 mg)
-
Guanidine carbonate (0.6 mmol, 108.1 mg)
-
Aniline (or other desired amine, 1.5 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (3 mL)
-
Dedicated microwave reactor for organic synthesis (e.g., Biotage Initiator, CEM Discover)[9]
-
10 mL microwave process vial with a Teflon septum cap[10]
-
Magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a 10 mL microwave process vial, add this compound (149.1 mg, 1.0 mmol), guanidine carbonate (108.1 mg, 0.6 mmol), and a magnetic stir bar.
-
Add anhydrous DMF (3 mL) to the vial, followed by the selected amine (e.g., aniline, 139.7 mg, 1.5 mmol).
-
Securely seal the vial with the cap using a crimper. Caution: Only use vials and caps specifically designed for high-pressure microwave synthesis.[10]
-
Place the sealed vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture according to the parameters in the table below. The instrument software will automatically control the temperature and pressure via power modulation.
-
After the irradiation is complete, ensure the vial is cooled to below 50°C using the instrument's built-in cooling system before removing it from the reactor.[10]
-
Carefully open the vial and transfer the dark reaction mixture into a beaker containing 30 mL of cold water, while stirring.
-
A precipitate should form. Continue stirring for 15 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration, washing the filter cake with additional water (2 x 10 mL).
-
Dry the solid and purify by either recrystallization from a suitable solvent (e.g., ethanol/water) or silica gel column chromatography to yield the pure quinazoline derivative.
Reaction Parameters and Expected Results
| Parameter | Value | Rationale |
| Temperature | 160°C | Superheating the solvent well above its boiling point dramatically increases reaction rates.[3] |
| Reaction Time | 20 minutes | Microwave heating significantly reduces reaction times from many hours to minutes.[6] |
| Microwave Power | Dynamic (up to 300W) | Power is modulated by the reactor to maintain the set temperature. |
| Stirring | High | Ensures homogeneous heating and mixing of reagents. |
| Pressure | 5 - 15 bar (Typical) | Generated by the superheated solvent in a sealed vessel; monitored for safety.[10] |
| Expected Yield | 70 - 90% | Microwave irradiation often leads to higher, cleaner yields compared to conventional heating.[2] |
Application 2: Efficient One-Pot Multicomponent Synthesis of Dihydropyrimidinones
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step.[11] This approach is highly convergent and atom-economical. The Biginelli reaction, a classic MCR, is used to synthesize dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities. Combining MCRs with microwave heating creates a highly efficient platform for diversity-oriented synthesis.[12][13]
Reaction Principle
In this protocol, this compound acts as the aldehyde component in a Lewis acid-catalyzed Biginelli-type reaction with urea and ethyl acetoacetate. The one-pot nature and polar intermediates make this reaction exceptionally well-suited for microwave acceleration.[4][12]
Multicomponent Reaction (MCR) Convergence Diagram
Caption: Convergence of three components in one pot.
Detailed Protocol
Materials and Equipment:
-
This compound (1.0 mmol, 149.1 mg)
-
Ethyl acetoacetate (1.0 mmol, 130.1 mg)
-
Urea (1.5 mmol, 90.1 mg)
-
Ytterbium(III) triflate [Yb(OTf)3] (0.1 mmol, 62 mg)
-
Ethanol (3 mL)
-
Dedicated microwave reactor for organic synthesis[9]
-
10 mL microwave process vial with a Teflon septum cap[10]
-
Magnetic stir bar
Procedure:
-
Combine this compound (149.1 mg, 1.0 mmol), ethyl acetoacetate (130.1 mg, 1.0 mmol), urea (90.1 mg, 1.5 mmol), and Yb(OTf)3 (62 mg, 0.1 mmol) in a 10 mL microwave process vial containing a magnetic stir bar.
-
Add ethanol (3 mL) to the vial and briefly swirl to mix the contents.
-
Securely seal the vial with a cap.[10]
-
Place the vial in the microwave reactor.
-
Irradiate the mixture using the parameters outlined in the table below.
-
After irradiation, allow the vial to cool to a safe temperature (<50°C) before handling.[10]
-
Open the vial and add 15 mL of ice-cold water to the reaction mixture.
-
A solid product will precipitate. Stir the resulting slurry for 10-15 minutes in an ice bath.
-
Collect the crude product by vacuum filtration, washing thoroughly with cold water.
-
The product can often be obtained in high purity after washing and drying. If necessary, further purification can be achieved by recrystallization from ethanol.
Reaction Parameters and Expected Results
| Parameter | Value | Rationale |
| Temperature | 120°C | Provides sufficient thermal energy to overcome activation barriers while being a standard temperature for MCRs in ethanol.[12] |
| Reaction Time | 15 minutes | MCRs are significantly accelerated under microwave conditions, often completing in a fraction of the time required by conventional heating.[14] |
| Microwave Power | Dynamic (up to 300W) | Automatically adjusted to precisely maintain the target temperature. |
| Catalyst | Yb(OTf)3 (10 mol%) | A mild and efficient Lewis acid catalyst for the Biginelli reaction, compatible with microwave heating. |
| Expected Yield | 85 - 95% | The combination of MCR strategy and microwave heating typically results in excellent yields.[12] |
Safety and Best Practices
-
Dedicated Equipment: Never use a domestic kitchen microwave oven for chemical synthesis.[9] Laboratory-grade reactors are designed with necessary safety features for pressure control, temperature monitoring, and solvent containment.
-
Pressure Management: Always use sealed vessels specifically designed for microwave chemistry. These are built to withstand the high internal pressures generated when solvents are heated above their boiling points.[10]
-
Solvent Choice: Select solvents with a high dielectric constant (e.g., DMF, ethanol, water) for efficient microwave absorption and heating.[6] Avoid non-polar solvents like hexane or toluene as the primary solvent unless a passive heating element is used.
-
Monitoring: Always monitor reaction temperature and pressure using the reactor's integrated sensors to prevent runaway reactions.
-
Cooling: Ensure the reaction vessel has cooled to a safe temperature (typically <50°C) before venting and opening to prevent sudden boiling or splashing of the contents.[10]
References
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
- PharmaTutor. (n.d.). Microwave-Assisted Pharmaceutical Synthesis: An Overview.
- ACS Publications. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Academian. (2024). Microwave assisted synthesis.
- ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences.
- Berrino, E., & Supuran, C. T. (2018). Advances in microwave-assisted synthesis and the impact of novel drug discovery. Expert Opinion on Drug Discovery, 13(9), 861-873.
- SciSpace. (n.d.). Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Organic Chemistry Portal. (n.d.). Microwave Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
- Arkat USA. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs.
- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Ma, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6235–6259.
- PubMed Central. (n.d.). Microwave-assisted multicomponent reaction in water leading to highly regioselective formation of benzo[f]azulen-1-ones.
- Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents.
- MDPI. (n.d.). Microwave Multicomponent Synthesis.
- MDPI. (n.d.). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties.
- MDPI. (n.d.). A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation.
- PubMed Central. (2011). Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB).
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- PubMed Central. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
- ResearchGate. (2009). Microwave Multicomponent Synthesis.
- PubChem. (n.d.). 2-Fluoro-4-formylbenzonitrile.
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The Versatile Role of 4-Fluoro-2-formylbenzonitrile in Advanced Materials and Polymer Synthesis
Introduction: Unlocking the Potential of a Fluorinated Building Block
4-Fluoro-2-formylbenzonitrile is a unique aromatic compound distinguished by its trifunctional nature: a fluorine atom, a formyl (aldehyde) group, and a nitrile group. This strategic arrangement of electron-withdrawing and reactive moieties on a benzene ring makes it a highly valuable and versatile precursor in the fields of materials science and polymer chemistry. The presence of the fluorine atom can enhance thermal stability, solubility, and electronic properties of the resulting materials, while the aldehyde and nitrile groups offer multiple pathways for polymerization and functionalization.[1] This guide provides in-depth application notes and detailed protocols for researchers, scientists, and professionals in drug development, exploring the synthesis of advanced polymers and functional organic materials derived from this compound.
Key Physicochemical and Safety Data
A thorough understanding of the starting material is paramount for successful and safe experimentation. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 101048-76-4 | [2] |
| Molecular Formula | C₈H₄FNO | [2] |
| Molecular Weight | 149.12 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 86-90 °C | [1] |
| Boiling Point | 276.4 °C | [3] |
| Solubility | Soluble in common organic solvents such as DMF, DMAc, DMSO, and THF. | |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation.[2] |
Application Note I: Synthesis of High-Performance Poly(azomethine)s
Rationale: The aldehyde functionality of this compound makes it an excellent candidate for polycondensation reactions with diamines to form poly(azomethine)s, also known as polyimines or Schiff base polymers. These polymers are a class of conjugated materials known for their high thermal stability, mechanical strength, and interesting optoelectronic properties.[4] The incorporation of the fluorine and nitrile groups into the polymer backbone is anticipated to enhance solubility and modify the electronic characteristics of the resulting polymer.
Proposed Reaction Scheme:
The polycondensation of this compound with a suitable aromatic diamine, such as 4,4'-oxydianiline (ODA), is a viable route to a novel, fluorinated poly(azomethine).
Caption: Proposed synthesis of a fluorinated poly(azomethine).
Detailed Experimental Protocol: Synthesis of Poly(4-fluoro-2-cyanobenzylidene-4,4'-oxydianiline)
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 101048-76-4 | 149.12 | 1.491 g | 10 mmol |
| 4,4'-Oxydianiline (ODA) | 101-80-4 | 200.24 | 2.002 g | 10 mmol |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | 87.12 | 50 mL | - |
| p-Toluenesulfonic acid (catalyst) | 104-15-4 | 172.20 | 0.172 g | 1 mmol |
| Methanol (for precipitation) | 67-56-1 | 32.04 | 500 mL | - |
Procedure:
-
Reactor Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound (1.491 g, 10 mmol), 4,4'-oxydianiline (2.002 g, 10 mmol), and p-toluenesulfonic acid (0.172 g, 1 mmol).
-
Solvent Addition: Add 50 mL of N,N-dimethylacetamide (DMAc) to the flask.
-
Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 160 °C with vigorous stirring. The water formed during the condensation reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the polymerization by observing the viscosity of the solution. The reaction is typically complete within 24-48 hours.
-
Precipitation and Purification: After cooling to room temperature, slowly pour the viscous polymer solution into 500 mL of methanol with constant stirring. The polymer will precipitate as a fibrous solid.
-
Washing: Filter the polymer and wash it thoroughly with methanol to remove any unreacted monomers and catalyst.
-
Drying: Dry the polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.
Characterization Workflow
Caption: Characterization workflow for the synthesized poly(azomethine).
-
FT-IR Spectroscopy: The formation of the poly(azomethine) can be confirmed by the appearance of a characteristic imine (-C=N-) stretching vibration around 1620-1600 cm⁻¹ and the disappearance of the aldehyde C-H stretch (around 2730 cm⁻¹) and the primary amine N-H stretches (around 3400-3200 cm⁻¹). The nitrile (C≡N) and C-F stretches should remain present.[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) will confirm the polymer structure. ¹⁹F NMR will show a signal corresponding to the fluorine atom in the polymer backbone.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) will provide information on the thermal stability of the polymer, while differential scanning calorimetry (DSC) will be used to determine its glass transition temperature (Tg).[3]
Application Note II: Synthesis of a Model Donor-Acceptor Compound for Organic Electronics
Rationale: The electron-deficient nature of the this compound ring makes it an excellent acceptor unit in donor-acceptor (D-A) type organic molecules. These materials are of great interest in organic electronics, particularly as emitters in organic light-emitting diodes (OLEDs), including those based on thermally activated delayed fluorescence (TADF). A nucleophilic aromatic substitution reaction can be employed to couple a donor moiety to the fluorinated ring.
Proposed Reaction Scheme:
A model reaction between this compound and a common donor molecule, such as carbazole, can be used to synthesize a D-A type compound.
Caption: Synthesis of a model donor-acceptor compound.
Detailed Experimental Protocol: Synthesis of 2-(9H-carbazol-9-yl)-4-formylbenzonitrile
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 101048-76-4 | 149.12 | 1.491 g | 10 mmol |
| Carbazole | 86-74-8 | 167.21 | 1.839 g | 11 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.764 g | 20 mmol |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 10 g | - |
Procedure:
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.491 g, 10 mmol), carbazole (1.839 g, 11 mmol), and potassium carbonate (2.764 g, 20 mmol).
-
Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to 120 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization of the D-A Compound
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized molecule.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the D-A compound, which are crucial for its potential application in organic electronics.
Conclusion
This compound is a promising and versatile building block for the development of advanced materials. Its unique combination of functional groups allows for the synthesis of high-performance polymers like poly(azomethine)s with enhanced properties, as well as functional small molecules for applications in organic electronics. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this compound in their respective fields.
References
- Taylor & Francis Online. Synthesis and characterization of fluorinated poly(azomethine ether)s from new core-fluorinated azomethine-containing monomers.
- ResearchGate. FTIR spectra of polyazomethine(s) (P1-P3).
- ResearchGate. a TGA of the polyazomethines. b GPC chromatograms of the polyazomethines.
- PubChem. 2-Fluoro-4-formylbenzonitrile.
Sources
Application Notes & Protocols: Nucleophilic Aromatic Substitution with 4-Fluoro-2-formylbenzonitrile
Introduction: Unlocking the Potential of a Highly Activated Aryl Fluoride
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1][2] This powerful transformation is particularly effective for aromatic rings that are "electron-deficient," a state achieved by the presence of strong electron-withdrawing groups (EWGs).[3]
4-Fluoro-2-formylbenzonitrile stands out as a superbly activated substrate for SNAr reactions. Its reactivity is governed by the strategic placement of two potent EWGs: a formyl group (-CHO) positioned ortho to the fluorine leaving group and a cyano group (-CN) para to the formyl group. This specific arrangement dramatically lowers the electron density of the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[4][5] The fluoride atom itself, due to its high electronegativity, further enhances the electrophilicity of the attack site, making it an excellent leaving group in the context of SNAr, contrary to its behavior in SN1/SN2 reactions.[5][6]
This guide provides an in-depth exploration of the mechanistic principles and practical execution of SNAr reactions using this compound. We offer field-tested protocols, insights into reaction optimization, and troubleshooting strategies tailored for researchers, medicinal chemists, and professionals in drug development.
The Mechanism: An Addition-Elimination Pathway
The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism . This pathway is fundamentally different from SN1 or SN2 reactions, as it involves the temporary disruption of the ring's aromaticity.[2][7]
-
Nucleophilic Addition (Rate-Determining Step): The reaction initiates with the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine atom. This forms a high-energy, non-aromatic anionic intermediate known as a Meisenheimer complex .[2][8] The stability of this intermediate is the critical factor governing the reaction rate. The ortho-formyl and the cyano groups play a crucial role here, delocalizing the negative charge through resonance and stabilizing the complex.[4][7]
-
Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the fluoride ion, a good leaving group in this context, to yield the final substituted product.[7][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. vapourtec.com [vapourtec.com]
- 4. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Large-Scale Production of 4-Fluoro-2-formylbenzonitrile
Abstract
These application notes provide a comprehensive technical guide for the large-scale synthesis, purification, and safety considerations for 4-Fluoro-2-formylbenzonitrile (CAS 894779-76-1), a key intermediate in the pharmaceutical industry. The document outlines a robust and scalable manufacturing process commencing from the commercially viable precursor, 4-Fluoro-2-methylbenzonitrile. The core of the synthesis is a selective heterogeneous oxidation of the benzylic methyl group. Detailed protocols for precursor synthesis, the main oxidation reaction, and final product purification are provided, alongside process safety guidelines and analytical quality control measures. This guide is intended for researchers, chemists, and process engineers in the fields of pharmaceutical development and fine chemical manufacturing.
Introduction and Strategic Importance
This compound, also known as 2-cyano-5-fluorobenzaldehyde, is a highly functionalized aromatic building block of significant interest in medicinal chemistry. Its unique arrangement of electron-withdrawing nitrile and aldehyde groups, combined with the metabolic blocking properties of the fluorine atom, makes it a valuable precursor for the synthesis of complex Active Pharmaceutical Ingredients (APIs). Notably, the closely related precursor, 4-Fluoro-2-methylbenzonitrile, is an essential building block for APIs such as Trelagliptin, a drug used for the treatment of type II diabetes[1]. The aldehyde functionality of the target molecule provides a reactive handle for a multitude of chemical transformations, including reductive aminations, condensations, and further oxidations, making a reliable, scalable, and cost-effective production method paramount for the pharmaceutical supply chain.
Retrosynthetic Analysis and Strategy Selection
For the industrial production of this compound, several synthetic routes are conceivable. However, scalability, cost of goods, safety, and environmental impact are critical decision factors.
Diagram 1: Retrosynthetic analysis of this compound.
Causality Behind Route Selection: While a Rosenmund-von Braun reaction (cyanation of an aryl halide) is a valid approach, it often requires high temperatures (e.g., 170°C) and the use of copper cyanide, which introduces toxic heavy metal waste streams[2]. Furthermore, the synthesis of the brominated precursor can be complex. In contrast, the selective oxidation of a methyl group on an activated aromatic ring is a well-established industrial transformation. The precursor, 4-Fluoro-2-methylbenzonitrile, can be synthesized efficiently, making the oxidation pathway the preferred strategy for large-scale production due to better process economics and a more favorable environmental profile.
Part I: Large-Scale Synthesis of Precursor (4-Fluoro-2-methylbenzonitrile)
A commercially viable and scalable synthesis of the starting material is a prerequisite for the entire process. A robust method involves the dehydration of an oxime, which avoids the use of highly toxic cyanide reagents in the final steps[3].
Reaction Scheme: 4-Fluoro-2-methylbenzaldehyde → 4-Fluoro-2-methylbenzaldoxime → 4-Fluoro-2-methylbenzonitrile
Protocol 3.1: Synthesis of 4-Fluoro-2-methylbenzonitrile
-
Oxime Formation:
-
Charge a suitable reactor with 4-Fluoro-2-methylbenzaldehyde (1.0 eq) and ethanol (10 vol).
-
Add hydroxylamine hydrochloride (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (1.0 eq) to the solution.
-
Stir the mixture at ambient temperature (20-25°C) for approximately 4 hours, monitoring for completion by HPLC or TLC[3].
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
-
Dehydration to Nitrile:
-
To the crude oxime residue, add toluene (10 vol) and sodium bisulphate monohydrate (0.6 eq)[3].
-
Heat the mixture to reflux (approx. 110-115°C) using a Dean-Stark apparatus to remove water formed during the reaction.
-
Maintain reflux for 12 hours or until reaction completion is confirmed by analytical monitoring[3].
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with toluene (2 vol).
-
-
Purification:
-
Combine the filtrate and washings, then concentrate under reduced pressure to yield the crude product.
-
For purification, recrystallize the crude solid from a toluene and hexane mixture to afford 4-Fluoro-2-methylbenzonitrile as a crystalline solid[3].
-
Part II: Selective Oxidation to this compound
The core transformation is the selective oxidation of the benzylic methyl group. Activated manganese dioxide (MnO₂) is the chosen oxidant for this protocol.
Justification for Oxidant Choice: Manganese dioxide is a cost-effective, heterogeneous oxidant that is particularly effective for the oxidation of benzylic and allylic positions[4]. Its heterogeneous nature simplifies workup, as the reagent and its reduced form (MnO) can be removed by simple filtration. This avoids the complex purification challenges associated with homogeneous metal catalysts or hypervalent iodine reagents. While large excesses are often required, the low cost and recyclability of manganese make it suitable for industrial scale[4].
Diagram 2: Key components of the selective oxidation reaction.
Protocol 4.1: Large-Scale Oxidation
-
Reactor Setup:
-
Charge a glass-lined or stainless steel reactor, equipped with a mechanical stirrer, reflux condenser, and temperature probe, with 4-Fluoro-2-methylbenzonitrile (1.0 eq).
-
Add a suitable solvent such as dichloromethane (DCM) or toluene (15-20 vol). DCM is often preferred for easier filtration and lower reflux temperature, but toluene may be chosen for its higher boiling point if a higher reaction temperature is required.
-
-
Reagent Addition:
-
Charge activated manganese dioxide (5.0 - 10.0 eq) to the reactor. The reaction is heterogeneous and often requires a large excess of MnO₂ to achieve reasonable reaction rates and high conversion[4].
-
Expert Insight: The quality and activation level of MnO₂ are critical for success and reproducibility. It is highly recommended to use a consistent source or an in-house activation protocol.
-
-
Reaction Execution:
-
Heat the slurry to reflux (approx. 40°C for DCM, 110°C for toluene) with vigorous agitation to ensure good mixing of the heterogeneous mixture.
-
Maintain the reaction at reflux, monitoring progress by taking periodic samples. The reaction is typically monitored by HPLC, analyzing the disappearance of the starting material. Reaction times can range from 24 to 48 hours depending on the substrate and MnO₂ activity.
-
-
Workup and Isolation:
-
Once the reaction reaches completion (>98% conversion), cool the mixture to room temperature.
-
Filter the reaction slurry through a pad of celite or a similar filter aid to remove the manganese salts. This is a critical step and may be slow at a large scale. A filter press is recommended for industrial batches.
-
Wash the filter cake thoroughly with fresh solvent (3 x 3 vol) to recover the entrapped product.
-
Combine the filtrate and washes and concentrate under reduced pressure to yield crude this compound, typically as a solid.
-
Part III: Large-Scale Purification
For pharmaceutical applications, high purity is essential. Recrystallization is the most effective and scalable method for purifying solid organic compounds.
Protocol 5.1: Recrystallization
-
Solvent Selection:
-
A solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at low temperatures[5]. A mixture of a good solvent (e.g., ethyl acetate, acetone, or toluene) and an anti-solvent (e.g., hexanes, heptane) is often ideal[6][7]. For this compound, a system like Toluene/Heptane or Ethyl Acetate/Heptane is a good starting point.
-
-
Procedure:
-
Transfer the crude product to a clean, appropriately sized crystallizer vessel.
-
Add the minimum amount of the hot "good" solvent (e.g., Toluene at 70-80°C) required to fully dissolve the solid.
-
Filter the hot solution to remove any insoluble particulate matter.
-
Slowly cool the solution under controlled conditions to allow for the formation of large, pure crystals. A slow cooling ramp (e.g., 10-20°C per hour) is recommended.
-
Once the solution reaches ambient temperature, further cool to 0-5°C and hold for several hours to maximize yield.
-
Isolate the purified crystals by filtration or centrifugation.
-
Wash the crystals with a small amount of cold anti-solvent (e.g., heptane) to remove residual mother liquor.
-
Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
| Parameter | Target Value | Method |
| Purity (HPLC) | > 99.0% | High-Performance Liquid Chromatography |
| Appearance | White to light yellow solid | Visual Inspection |
| Melting Point | To be determined | Melting Point Apparatus |
| Residual Solvents | < 5000 ppm (Toluene) | Gas Chromatography (GC) - Headspace |
| Yield (Overall) | 65-80% (Expected) | Weight Measurement |
| Table 1: Quality control specifications for final product. |
Process Safety and Hazard Analysis
Safe handling of all chemicals is mandatory. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. All operations should be conducted in well-ventilated areas or fume hoods.
Diagram 3: Workflow with integrated hazard identification.
Hazard Identification:
-
4-Fluoro-2-methylbenzonitrile (Precursor): Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Manganese Dioxide (Oxidant): Strong oxidizer. Harmful if swallowed or inhaled. Can cause lung damage through prolonged or repeated exposure.
-
Solvents (DCM, Toluene, Heptane): Flammable liquids and vapors. May cause drowsiness or dizziness. Suspected of causing cancer (DCM).
-
This compound (Product): Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[8].
Engineering Controls:
-
Use closed-system reactors for all reaction steps.
-
Ensure adequate ventilation and local exhaust systems, especially during reagent charging and filtration steps to minimize dust and vapor exposure.
-
Ground all equipment to prevent static discharge when handling flammable solvents.
References
- Angene Chemical. (2024). This compound Safety Data Sheet.
- Crysdot LLC. (n.d.). This compound.
- ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- WordPress. (2026). Manganese Dioxide, MnO2.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (2025). Oxidation of manganese(II) and reduction of manganese dioxide in sulphuric acid.
- ResearchGate. (2025). Manganese Dioxide Oxidation of Hydroxylamines to Nitrones.
- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
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- 4. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. achmem.com [achmem.com]
Troubleshooting & Optimization
Improving the reaction yield of 4-Fluoro-2-formylbenzonitrile synthesis
Welcome to the technical support center for the synthesis of 4-Fluoro-2-formylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), achieving a high-yield, high-purity synthesis of this molecule is critical. This document provides direct answers to specific issues you may encounter, explains the causality behind experimental choices, and offers validated protocols to enhance the robustness of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary, industrially relevant pathways for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scale, and safety considerations.
-
Route A: Oxidation of 4-Fluoro-2-methylbenzonitrile. This is a direct approach where the methyl group at the 2-position is oxidized to an aldehyde. This route is attractive due to the commercial availability of the starting material.[1][2][3]
-
Route B: Cyanation of 4-Fluoro-2-bromobenzaldehyde. This method involves a Rosenmund-von Braun type reaction, where the bromo-substituent is displaced by a cyanide group. This route can be very effective but requires careful handling of highly toxic cyanide reagents and often involves high reaction temperatures.[4][5]
Q2: What are the critical safety precautions for these synthetic routes?
A2: Both routes involve hazardous materials and require strict adherence to safety protocols.
-
Route A (Oxidation): Many oxidizing agents (e.g., potassium permanganate, chromium reagents) are highly reactive, corrosive, and may be toxic. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. For reactions involving reagents like N-Bromosuccinimide (NBS), be aware of the potential for runaway reactions and handle it with care.
-
Route B (Cyanation): This route is significantly more hazardous due to the use of copper (I) cyanide or other cyanide salts, which are acutely toxic.[4][6] Extreme caution is mandatory.
-
Always handle cyanide salts in a designated, high-efficiency fume hood.
-
Never allow cyanide salts to come into contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas.
-
Have an emergency cyanide poisoning response kit (e.g., amyl nitrite, sodium thiosulfate) available and ensure all personnel are trained in its use.
-
All waste must be quenched and disposed of according to institutional hazardous waste protocols for cyanide.
-
Q3: How do I monitor the progress of these reactions effectively?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. A typical mobile phase for this class of compounds is a mixture of hexanes and ethyl acetate.[7] By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture), you can clearly visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended, especially during process development and scale-up.[8]
Troubleshooting Guide & Optimization Strategies
This core section is divided by synthetic route to address specific experimental challenges.
Route A: Oxidation of 4-Fluoro-2-methylbenzonitrile
The oxidation of the methyl group is a critical step that can be prone to low yields due to incomplete conversion or over-oxidation to the carboxylic acid.
Problem 1: Low or no conversion of starting material.
-
Possible Cause: The oxidizing agent is not active enough, or the reaction conditions are too mild.
-
Troubleshooting & Optimization:
-
Reagent Choice: The choice of oxidant is critical. For the transformation of a methyl group on an electron-deficient ring, stronger oxidizing conditions may be necessary. Consider reagents like Selenium Dioxide (SeO₂) or a two-step process involving radical bromination with N-Bromosuccinimide (NBS) and a radical initiator (like AIBN or benzoyl peroxide) followed by hydrolysis.[9]
-
Temperature Control: Many oxidation reactions require elevated temperatures to initiate. Ensure your reaction has reached the target temperature specified in the protocol. For radical bromination, careful temperature control is crucial to prevent runaway reactions.
-
Reagent Quality: Ensure your oxidizing agent has not degraded. Use a freshly opened bottle or test the activity of your current stock on a known, reliable substrate.
-
Problem 2: The primary product is the carboxylic acid (4-Fluoro-2-cyanobenzoic acid).
-
Possible Cause: The oxidizing agent is too strong, or the reaction time is too long, leading to over-oxidation of the intermediate aldehyde. This is a very common side reaction.
-
Troubleshooting & Optimization:
-
Select a Milder Oxidant: If using strong oxidants like KMnO₄, consider switching to a reagent known for stopping at the aldehyde stage. Pyridinium chlorochromate (PCC) is a classic choice for oxidizing alcohols to aldehydes and can be used if the methyl group is first converted to a benzyl alcohol.[5][10]
-
Reduce Reaction Time: Monitor the reaction closely using TLC or HPLC every 30-60 minutes. Once the starting material is consumed and the desired aldehyde product is at its maximum concentration, quench the reaction immediately to prevent further oxidation.
-
Control Stoichiometry: Use a precise stoichiometry of the oxidizing agent. An excess of the oxidant will significantly increase the likelihood of over-oxidation.
-
Problem 3: A complex mixture of products is observed on the TLC plate.
-
Possible Cause: Non-selective reaction conditions leading to multiple side products, such as dibromination (if using NBS) or ring oxidation.
-
Troubleshooting & Optimization:
-
Solvent Choice: The solvent can significantly influence selectivity. For radical brominations, non-polar solvents like carbon tetrachloride (use with caution due to toxicity) or cyclohexane are standard.[11]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric oxygen or moisture.[5]
-
Purification Strategy: If side products are unavoidable, optimize your purification protocol. Column chromatography is typically required. Experiment with different solvent gradients (e.g., slowly increasing the polarity with ethyl acetate in hexanes) to achieve better separation.[7]
-
| Oxidation Method | Reagents | Typical Conditions | Pros | Cons |
| Radical Bromination / Hydrolysis | 1. NBS, AIBN 2. NaHCO₃, H₂O | 1. Reflux in CCl₄ or cyclohexane 2. Hydrolysis at elevated temp. | Good selectivity for benzylic position | Multi-step; uses toxic solvents |
| Selenium Dioxide Oxidation | SeO₂ | Reflux in dioxane/water | Single step | SeO₂ is highly toxic; stoichiometry is critical |
| Direct Oxidation | KMnO₄, MnO₂ | Varies (often harsh) | Inexpensive reagents | Prone to over-oxidation; low selectivity |
Route B: Cyanation of 4-Fluoro-2-bromobenzaldehyde
This Rosenmund-von Braun reaction is powerful but sensitive to conditions.
Problem 1: The reaction has stalled; significant starting material remains even after prolonged reaction time.
-
Possible Cause: The reaction temperature is too low, or the copper(I) cyanide is of poor quality.
-
Troubleshooting & Optimization:
-
Temperature is Critical: This reaction requires high thermal energy. A temperature of 170 °C is often necessary.[5][6] Use a high-boiling point solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) to achieve and maintain this temperature consistently.[5][7] A sand bath with an internal thermometer is recommended for accurate temperature control.
-
Reagent Quality: Copper(I) cyanide is the key reagent. It can degrade upon exposure to air and moisture. Use a fresh, high-purity bottle from a reputable supplier.
-
Solvent Purity: Ensure you are using anhydrous (dry) solvent. Water can interfere with the reaction.[7]
-
Problem 2: The reaction mixture turns into a dark, intractable tar, making workup and purification difficult.
-
Possible Cause: The reaction temperature is too high, or the reaction was run for too long, leading to decomposition and polymerization of the starting material or product.
-
Troubleshooting & Optimization:
-
Strict Temperature Control: Do not exceed the target temperature. Overheating is a primary cause of tar formation.[5] Use a temperature controller and ensure even heating.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere is crucial to prevent oxidative side reactions at high temperatures.[7]
-
Workup Procedure: After cooling, adding an inert filter aid like Celite (diatomaceous earth) and stirring before filtration can help manage viscous or tarry residues.[4][6] The subsequent workup should involve partitioning between a suitable organic solvent (like ethyl acetate) and water to remove inorganic salts.[5]
-
Experimental Protocols
The following protocols are representative methodologies and may require optimization for your specific setup and scale.
Protocol A: Two-Step Synthesis via Radical Bromination & Hydrolysis
(Step 1) Synthesis of 2-Bromomethyl-4-fluorobenzonitrile
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoro-2-methylbenzonitrile (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Add an appropriate volume of a non-polar solvent (e.g., cyclohexane).
-
Heat the mixture to reflux (approx. 80-85 °C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude brominated intermediate, which can be used in the next step or purified by chromatography.
(Step 2) Synthesis of this compound
-
Dissolve the crude 2-bromomethyl-4-fluorobenzonitrile from the previous step in a mixture of DMSO and water.
-
Add sodium bicarbonate (2.0 eq.) to the solution.
-
Heat the mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol B: Cyanation of 4-Fluoro-2-bromobenzaldehyde
CAUTION: This reaction involves highly toxic cyanide. Perform all steps in a certified chemical fume hood with appropriate safety measures in place.
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 4-fluoro-2-bromobenzaldehyde (1.0 eq.) and copper(I) cyanide (CuCN, 1.1 eq.).[4]
-
Add anhydrous N-Methyl-2-pyrrolidone (NMP) as the solvent.[5][6]
-
Place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 170 °C with vigorous stirring.[5]
-
Maintain the temperature and stir overnight (12-24 hours). Monitor by TLC or HPLC if possible.
-
Cool the reaction to approximately 80 °C and add Celite. Stir for 30 minutes.
-
Cool to room temperature and filter the mixture.
-
Partition the filtrate between ethyl acetate and water.
-
Separate the organic layer and wash it multiple times with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.[5][6]
Visualizations & Workflows
General Synthetic Pathways
Caption: Primary synthetic routes to this compound.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for diagnosing the cause of low reaction yields.
References
- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Google Patents. (2024). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
- Google Patents. (2016).
- Google Patents. (2012). WO2012071684A1 - Heterocyclic derivates, preparation processes and medical uses thereof.
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Organic Syntheses. (n.d.). α-PHENYLBUTYRONITRILE.
- Google Patents. (2008). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (2009). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
- WIPO Patentscope. (2016). WO/2016/024224 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHYLBENZONITRILE. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 4-Fluoro-2-methylbenzonitrile in Modern Organic Synthesis.
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Technical Support Center: Optimization of Reaction Conditions for Synthesizing 4-Fluoro-2-formylbenzonitrile Derivatives
Welcome to the Technical Support Center for the synthesis of 4-fluoro-2-formylbenzonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important class of chemical intermediates.[1][2] As a key structural motif in various pharmaceuticals and advanced materials, optimizing the synthesis of these derivatives is crucial for efficient and scalable production.
This resource provides a comprehensive collection of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format. Each section is grounded in established chemical principles and supported by practical, field-proven insights to help you navigate the complexities of your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound derivatives, with a primary focus on the Vilsmeier-Haack formylation, a widely used method for introducing a formyl group onto an aromatic ring.[3][4]
Q1: What are the most common synthetic routes for preparing this compound?
A1: The synthesis of this compound can be approached through several strategic routes, primarily depending on the available starting materials. The two most prevalent methods are:
-
Vilsmeier-Haack Formylation of 3-Fluorobenzonitrile: This is a direct approach where 3-fluorobenzonitrile is formylated to introduce the aldehyde group ortho to the fluorine atom. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][5][6]
-
Oxidation of 4-Fluoro-2-methylbenzonitrile: This two-step approach involves the synthesis of 4-fluoro-2-methylbenzonitrile followed by the oxidation of the methyl group to an aldehyde.[7] The initial intermediate can be prepared from 2-bromo-5-fluorotoluene.[8]
Q2: I am observing a low yield in my Vilsmeier-Haack formylation of 3-fluorobenzonitrile. What are the potential causes and how can I improve it?
A2: Low yields in Vilsmeier-Haack reactions are a common issue and can stem from several factors. Here's a breakdown of potential causes and corresponding optimization strategies:
-
Insufficiently Activated Substrate: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic ring for efficient reaction.[9][10] The fluorine atom is an ortho, para-director but is also deactivating. The cyano group is strongly deactivating. This combination can make the substrate less reactive.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.[11] Any water present in the reagents or glassware will quench the reagent, leading to a significant decrease in yield.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While the Vilsmeier reagent is typically formed at low temperatures (0-5 °C), the subsequent formylation step may require heating to proceed at a reasonable rate, with temperatures ranging from room temperature to over 80°C depending on the substrate's reactivity.[12][13][14]
-
Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is crucial. An insufficient amount of the reagent will lead to incomplete conversion.[12][13]
Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired this compound?
A3: Achieving high regioselectivity is a key challenge in the formylation of substituted benzenes. In the case of 3-fluorobenzonitrile, formylation can potentially occur at the 2, 4, and 6 positions. The fluorine atom directs ortho and para, while the cyano group directs meta. Therefore, the primary products are expected to be formylation at the 2 and 4 positions.
To favor the formation of this compound (formylation at the 2-position, ortho to fluorine and meta to the cyano group):
-
Steric Hindrance: The formylating agent is bulky, and substitution at the less sterically hindered position is generally favored.[14]
-
Directed ortho-Metalation: An alternative strategy involves the use of a directing group to achieve high regioselectivity. For instance, an ortho-lithiating group can be introduced, followed by formylation with a suitable electrophile like DMF.[15][16][17][18] This method offers precise control over the position of formylation.
Q4: I am having difficulty with the work-up and purification of my product. What are the recommended procedures?
A4: The work-up of a Vilsmeier-Haack reaction involves the hydrolysis of the intermediate iminium salt to the aldehyde.[5][9] This is typically achieved by adding the reaction mixture to ice-water, often with a base like sodium acetate to neutralize the acidic conditions.[12]
Purification can be challenging due to the presence of unreacted starting material, isomers, and byproducts. Common purification techniques include:
-
Column Chromatography: This is the most effective method for separating the desired product from isomers and impurities.[19]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[8][20]
-
Extraction: A standard aqueous work-up with a suitable organic solvent is necessary to remove water-soluble byproducts and excess DMF.[13][19]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues that may arise during the synthesis of this compound derivatives.
Guide 1: Low Conversion of Starting Material in Vilsmeier-Haack Formylation
| Symptom | Possible Cause(s) | Recommended Action(s) |
| High amount of unreacted 3-fluorobenzonitrile observed by TLC/GC-MS. | 1. Inactive Vilsmeier Reagent: Moisture in reagents (DMF, POCl₃) or glassware.[11] 2. Insufficient Reagent: Molar ratio of Vilsmeier reagent to substrate is too low.[13] 3. Low Reaction Temperature: The formylation step requires sufficient thermal energy.[13] 4. Short Reaction Time: The reaction has not been allowed to proceed to completion. | 1. Ensure Anhydrous Conditions: Use freshly distilled or anhydrous DMF and POCl₃. Dry all glassware thoroughly in an oven before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Stoichiometry: Increase the equivalents of the Vilsmeier reagent. A common starting point is 1.5 equivalents relative to the substrate.[13] 3. Increase Reaction Temperature: After the formation of the Vilsmeier reagent at low temperature, gradually increase the temperature of the reaction mixture. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature. Temperatures can range from room temperature to 80°C or higher.[12][13] 4. Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion. |
Guide 2: Formation of Multiple Products (Isomers and Byproducts)
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Multiple spots on TLC or peaks in GC-MS corresponding to isomers and/or byproducts. | 1. Lack of Regioselectivity: Electronic and steric effects of the substituents on the aromatic ring are not providing sufficient control. 2. Side Reactions: The Vilsmeier reagent can react with other functional groups or lead to polymerization under harsh conditions.[11][21] 3. Over-formylation: If the product is also activated, a second formylation can occur. | 1. Modify Reaction Conditions: Altering the solvent or temperature can sometimes influence the isomeric ratio. 2. Consider an Alternative Strategy: If regioselectivity remains poor, consider a directed ortho-metalation approach for precise control.[15] 3. Control Stoichiometry and Temperature: Use the minimum effective temperature and avoid a large excess of the formylating agent to minimize side reactions and di-formylation.[12][21] |
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of 3-Fluorobenzonitrile
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature is maintained below 5 °C.[13] After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Reaction with Substrate: Dissolve 3-fluorobenzonitrile (1.0 equiv.) in a minimal amount of anhydrous DMF. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.[13] Stir vigorously for 30 minutes to hydrolyze the iminium salt.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Summary of Optimized Reaction Parameters for Vilsmeier-Haack Formylation
| Parameter | Recommended Range | Rationale & Key Considerations |
| Vilsmeier Reagent Stoichiometry | 1.2 - 2.0 equivalents | A slight excess is generally required to drive the reaction to completion. Too large an excess can lead to side products.[12][13] |
| Reaction Temperature | 40 °C to >80 °C | Highly dependent on the reactivity of the substrate. Start with a lower temperature and gradually increase if the reaction is sluggish.[12][13] |
| Reaction Time | 2 - 24 hours | Monitor by TLC/GC-MS to determine the optimal time. Prolonged reaction times at high temperatures can lead to decomposition. |
| Solvent | DMF, CH₂Cl₂, Chloroform | DMF often serves as both the reagent and the solvent. Co-solvents can be used to improve solubility and modify reactivity.[12] |
Part 4: Mechanistic Insights & Visualizations
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium salt, the Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the electron-rich arene.[3][5][22]
Diagram 1: Formation of the Vilsmeier Reagent
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
Diagram 2: Electrophilic Aromatic Substitution and Hydrolysis
Caption: Mechanism of Vilsmeier-Haack formylation on an aromatic substrate.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
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- BenchChem. (2025). Technical Support Center: Optimizing Aromatic Formylation Reactions. BenchChem.
- BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem.
- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.
- BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters. BenchChem.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
- Scribd. (n.d.). Aromatic Aldehyde Synthesis Methods. Scribd.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
- ResearchGate. (n.d.). The Vilsmeier Reaction of Non‐Aromatic Compounds. ResearchGate.
- YouTube. (2021). Vilsmeier-Haack Reaction. YouTube.
- Wikipedia. (n.d.). Formylation. Wikipedia.
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation. BenchChem.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents.
- ChemicalBook. (n.d.). 2-FLUORO-5-FORMYLBENZONITRILE synthesis. ChemicalBook.
- Purechemistry. (2023). Aromatic formylation reaction. Purechemistry.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Organic Syntheses.
- ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate.
- Online Chemistry notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry notes.
- NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
- eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. eGyanKosh.
- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
- Chem-Impex. (n.d.). 2-Fluoro-4-formylbenzonitrile. Chem-Impex.
- BenchChem. (2025). Managing reaction temperature for optimal 2-Fluoro-5-formylbenzonitrile synthesis. BenchChem.
- Ossila. (n.d.). 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9. Ossila.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
- Springer. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Springer.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Thieme. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. Thieme.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
- NIH. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. NIH.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC.
- University of Michigan. (n.d.). Directed (ortho) Metallation. University of Michigan.
- BenchChem. (n.d.). Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile. BenchChem.
- BenchChem. (2025). Optimizing reaction conditions for 2-Fluoro-5-formylbenzonitrile formation. BenchChem.
- Google Patents. (n.d.). Preparation method of 2-fluoro-5-formylbenzonitrile. Google Patents.
- ResearchGate. (2025). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. ResearchGate.
- ResearchGate. (2025). Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. ResearchGate.
- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
- Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
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Technical Support Center: Effective Purification of Crude 4-Fluoro-2-formylbenzonitrile
Welcome to the technical support guide for the purification of 4-Fluoro-2-formylbenzonitrile (CAS No: 101048-76-4). This document is designed for researchers, medicinal chemists, and process development professionals who handle this versatile intermediate. As a key building block in the synthesis of pharmaceuticals and advanced materials, its purity is paramount.[1][2] This guide provides in-depth, field-proven troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its purification.
Section 1: Compound Profile & Initial Assessment
A successful purification strategy begins with a thorough understanding of the target compound and its potential contaminants.
FAQ: What are the key physical and chemical properties of this compound?
Understanding the physicochemical properties is the first step in designing a robust purification protocol. The molecule's polarity, driven by the nitrile (-CN) and aldehyde (-CHO) groups, alongside its solid-state nature, dictates the most effective purification methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₄FNO | [1][3][4] |
| Molecular Weight | 149.12 g/mol | [1][4] |
| Appearance | White to light yellow solid/crystalline powder | [1][5] |
| Melting Point | 86-90 °C | [1] |
| Boiling Point | 276.4 °C at 760 mmHg | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like Chloroform, Ethyl Acetate, and DMSO. | [6][7] |
| Polarity | High (Topological Polar Surface Area: 40.9 Ų) |[3][4] |
FAQ: What are the likely impurities in my crude sample?
Impurities are typically remnants of starting materials, byproducts from side reactions, or degradation products. For instance, in syntheses involving the conversion of an aldehyde, the corresponding carboxylic acid (4-fluoro-2-cyanobenzoic acid) from over-oxidation is a common impurity. Similarly, unreacted precursors like 4-fluorobenzonitrile or related isomers may be present.[8][9]
A preliminary analysis is critical. A simple Thin Layer Chromatography (TLC) can reveal the number and relative polarities of impurities, while a proton NMR (¹H NMR) of the crude material can help identify them structurally.
Sources
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- 5. 4-Fluoro-2-methylbenzonitrile CAS 147754-12-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]
- 7. 2-Fluoro-4-Hydroxybenzonitrile Supplier in China [nj-finechem.com]
- 8. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 9. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
Proper storage and stability assessment of 4-Fluoro-2-formylbenzonitrile
Welcome to the technical support guide for 4-Fluoro-2-formylbenzonitrile (CAS RN: 101048-76-4). This resource is designed for our valued partners in research, discovery, and development. Here, we address the critical aspects of storage, stability assessment, and experimental troubleshooting for this versatile synthetic building block. Our goal is to empower you with the technical insights needed to ensure the integrity of your starting material and the success of your experiments.
Part 1: Storage & Handling FAQs
Proper storage is the first and most critical step in maintaining the chemical integrity of this compound. This compound possesses two key functional groups—an aromatic aldehyde and a nitrile—which dictate its handling requirements.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term stability, this compound, a white to light yellow solid, should be stored under the conditions summarized below.[1][2][3] The primary concerns are sensitivity to air, moisture, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated)[1][3] | Slows the rate of potential degradation reactions, primarily oxidation of the aldehyde group. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen).[4] An inert atmosphere mitigates this risk. |
| Light | In an amber or opaque vial | Protects the compound from light-induced degradation pathways. |
| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis of the nitrile group to an amide or carboxylic acid. Although this is generally slow, it can be a concern over long-term storage. |
Q2: Can I handle the material on the open bench for weighing and sample preparation?
A2: Yes, for short durations, handling in a well-ventilated area is acceptable.[2] However, given its classification as an irritant (skin and eye) and its sensitivity to air, we recommend minimizing its exposure time.[5] For extended manipulations, working under a fume hood is essential for safety and to reduce exposure to atmospheric oxygen and moisture.[2][6]
Q3: My this compound has developed a yellowish or orange tint. Is it still usable?
A3: A slight color change from white to light yellow is common and does not necessarily indicate significant degradation.[3] However, a pronounced yellow or orange color may suggest the formation of oxidation byproducts. The aldehyde functional group is prone to auto-oxidation, which can form colored impurities. Before using a discolored batch in a critical synthesis, we strongly recommend performing a purity check via TLC, NMR, or HPLC to verify its integrity.
Part 2: Stability Assessment & Purity Verification
Verifying the purity of your starting material is a cornerstone of reproducible science. Low-quality or degraded starting material is a frequent cause of failed or low-yielding reactions.
Q1: What are the primary degradation pathways for this molecule?
A1: The two main points of reactivity are the aldehyde and nitrile functional groups.
-
Oxidation of the Aldehyde: The most common degradation pathway is the oxidation of the formyl (-CHO) group to a carboxylic acid (-COOH) group, forming 4-fluoro-2-cyanobenzoic acid.[4] This can occur slowly upon exposure to air.
-
Hydrolysis of the Nitrile: The nitrile (-CN) group can undergo hydrolysis to form a primary amide (-CONH2) and subsequently a carboxylic acid. This process is typically slow but can be catalyzed by acidic or basic contaminants.[7][8]
Q2: How can I quickly check the purity of my material before starting a reaction?
A2: Thin-Layer Chromatography (TLC) is an excellent, rapid method for a qualitative purity check.
-
Recommended Protocol:
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots, especially one at the baseline (which could be the more polar carboxylic acid byproduct), indicates impurities.
Q3: What is a definitive method for quantitative purity assessment?
A3: For a precise, quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. A general protocol for analyzing substituted benzaldehydes can be adapted.[10]
-
Suggested HPLC Protocol:
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. For highest accuracy, analysis against a certified reference standard is recommended.
Part 3: Troubleshooting Experimental Issues
When reactions do not proceed as expected, a systematic approach to troubleshooting is essential. The quality of the starting material is a critical variable to investigate.
Q1: My reaction yield is significantly lower than reported in the literature. Could the this compound be the issue?
A1: Absolutely. This is a common problem stemming from starting material quality.[11] If the aldehyde group has partially oxidized to the unreactive carboxylic acid, the effective molar quantity of your starting material is reduced, leading directly to lower yields.
Below is a decision tree to guide your troubleshooting process when poor yield is observed.
Caption: Standard workflow for new batch validation.
References
- PubMed. (n.d.). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics.
- PubMed. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments.
- Eawag. (1998). Benzonitrile Degradation Pathway.
- Fiveable. (n.d.). Aromatic Aldehyde Definition.
- ResearchGate. (n.d.). (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.
- Quora. (2015). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?
- eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS.
- PubChem. (n.d.). 2-Fluoro-4-formylbenzonitrile.
- Wikipedia. (n.d.). Aldehyde.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- Lumen Learning. (n.d.). 11.2. Planning a synthesis | Organic Chemistry II.
- YouTube. (2025). How To Predict Starting Materials Easily (Organic Synthesis).
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Reddit. (2018). Organic Chemistry synthesis starting materials (help with the last two-I'm not sure what the other starting material would be) : r/chemhelp.
Sources
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- 5. 2-Fluoro-4-formylbenzonitrile | C8H4FNO | CID 11217339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Benzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How To [chem.rochester.edu]
Technical Support Center: HPLC Method Development for Monitoring 4-Fluoro-2-formylbenzonitrile Reactions
Welcome to the technical support resource for High-Performance Liquid Chromatography (HPLC) method development focused on 4-Fluoro-2-formylbenzonitrile (Compound CAS No. 101048-76-4) and its related reaction mixtures. This guide is designed for researchers, analytical scientists, and process chemists who require robust and reliable analytical methods to monitor reaction progress, assess purity, and quantify impurities.
As a key intermediate in pharmaceutical synthesis, the accurate analysis of this compound is critical.[1] This document provides a practical, experience-driven approach to method development, troubleshooting, and frequently asked questions, ensuring you can build a self-validating and efficient HPLC protocol.
Understanding the Analyte and Its Chromatographic Behavior
This compound is a moderately polar aromatic compound containing a benzonitrile core substituted with an electron-withdrawing fluorine atom and a polar aldehyde group.[2] Its structure dictates its behavior in reversed-phase HPLC.
-
Structure: C₈H₄FNO[3]
-
Molecular Weight: 149.12 g/mol [3]
-
Solubility: Based on the properties of benzonitrile, it is expected to be highly soluble in common HPLC organic modifiers like acetonitrile and methanol, but only slightly soluble in water.[4][5][6]
The primary challenge in developing a method for reaction monitoring is not just analyzing the target compound, but resolving it from starting materials, intermediates, and potential byproducts. Common synthetic routes may introduce key impurities that must be separated for accurate assessment.[7]
Anticipated Analytes in a Reaction Mixture:
-
Starting Materials: Such as 3-bromo-4-fluorobenzaldehyde or o-fluorobenzonitrile.
-
Intermediates: For example, alcohol intermediates like 2-fluoro-5-(hydroxymethyl)benzonitrile if the aldehyde is formed via oxidation.
-
Byproducts of Over-oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 4-fluoro-2-cyanobenzoic acid.
-
Byproducts of Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form a carboxylic acid (4-fluoro-2-formylbenzoic acid).
-
Positional Isomers: Depending on the synthesis strategy, positional isomers of the starting materials or the final product may be present.[8]
Recommended Starting HPLC Method
This section provides a robust starting point for your method development. It is designed to retain and resolve the main analyte from both more polar and less polar impurities.
Experimental Protocol: Initial Method
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: A high-quality C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended. Phenyl-hexyl columns can also be an excellent alternative for enhanced selectivity of aromatic compounds.[8]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of Acetonitrile:Water. This composition is typically a good solvent for the analyte and compatible with the initial mobile phase conditions.
-
Filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol activity on the silica backbone of the column, improving peak shape for polar analytes.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol as it typically provides better peak shape, lower viscosity (lower backpressure), and lower UV cutoff.[10] |
| Gradient Program | 30% B to 80% B over 15 minutes | A broad gradient ensures elution of compounds with a wide range of polarities, from early-eluting polar byproducts to late-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides good efficiency and reproducibility. Temperature can be adjusted to fine-tune selectivity. |
| Detection Wavelength | 260 nm (or PDA scan 200-400 nm) | Benzonitrile derivatives are strong UV absorbers. A PDA detector is highly recommended to determine the λmax of the analyte and all impurities experimentally.[11] |
| Injection Volume | 5 µL | A small volume minimizes the risk of column overload and peak distortion. |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the initial stages of method development.
Q1: What is the best initial column choice for this analysis?
A1: A C18 column is the workhorse of reversed-phase chromatography and the most logical starting point due to its versatility and hydrophobic retention mechanism, which is ideal for moderately polar aromatic compounds. If you face challenges with co-eluting aromatic impurities, a Phenyl-Hexyl stationary phase can offer alternative selectivity through π-π interactions with the benzene rings of the analytes.[8]
Q2: Why is an acidic mobile phase modifier like formic acid recommended?
A2: The primary reason is to control peak shape.[9] Silica-based columns have residual silanol groups (-Si-OH) on their surface. At neutral pH, these can become ionized (-Si-O⁻) and cause secondary ionic interactions with polar analytes, leading to severe peak tailing. Maintaining a low pH (around 2.5-3.5) with formic or phosphoric acid ensures these silanols are protonated (-Si-OH), minimizing these undesirable interactions and resulting in sharp, symmetrical peaks.[9]
Q3: Can I use methanol instead of acetonitrile as the organic solvent?
A3: Yes, methanol is a viable alternative. However, be aware of the following differences:
-
Elution Strength: Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. To achieve similar retention times, you will typically need a higher proportion of methanol in the mobile phase.[10]
-
Selectivity: Switching from acetonitrile to methanol can alter the elution order of peaks, which can be a powerful tool for resolving co-eluting compounds.
-
Backpressure: Methanol/water mixtures are more viscous than acetonitrile/water mixtures, which will result in higher system backpressure.[10]
Q4: How do I determine the optimal detection wavelength?
A4: The best approach is to use a Photodiode Array (PDA) detector. A PDA detector acquires the full UV-Vis spectrum for every point in the chromatogram. After your initial run, you can click on each peak in the resulting chromatogram to view its UV spectrum and identify the wavelength of maximum absorbance (λmax). For quantification, it is best to use the λmax of your main analyte (this compound) for maximum sensitivity. If you need to quantify impurities at very low levels, you may choose to use their individual λmax values.
Q5: My sample doesn't fully dissolve in the recommended diluent. What should I do?
A5: If solubility is an issue, first try increasing the proportion of acetonitrile in your sample diluent (e.g., 70:30 or 80:20 Acetonitrile:Water). Ensure your final diluent is miscible with the initial mobile phase conditions to prevent the sample from precipitating on the column upon injection. If the compound is still insoluble, you may need to explore other solvents like methanol or, in rare cases for highly non-polar compounds, a small amount of a stronger solvent like Tetrahydrofuran (THF), but be sure to check for HPLC system compatibility.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues you may encounter. It follows a "Symptom -> Possible Cause -> Solution" format.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: The polar aldehyde or nitrile group may be interacting with ionized silanols on the column packing. | 1a. Lower Mobile Phase pH: Ensure your mobile phase pH is between 2.5 and 3.5. If using formic acid is insufficient, switch to a stronger acid like 0.05% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid. 1b. Use an End-capped Column: Modern, high-purity, end-capped C18 columns have fewer active silanol sites and are less prone to this issue. |
| 2. Column Overload: Injecting too much sample mass can saturate the stationary phase. | 2a. Reduce Injection Concentration: Dilute your sample by a factor of 5 or 10 and re-inject. 2b. Reduce Injection Volume: Decrease the injection volume (e.g., from 10 µL to 2 µL). | |
| 3. Column Void or Contamination: A void at the head of the column or strongly retained impurities can distort peak shape. | 3a. Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (like 100% Acetonitrile or Isopropanol). 3b. Use a Guard Column: A guard column protects the analytical column from contaminants. 3c. Replace the Column: If performance does not improve after flushing, the column may be permanently damaged. | |
| Peak Fronting | 1. Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN when the gradient starts at 10% ACN), it can cause the peak to front. | 1a. Match Sample Solvent: Ideally, dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still dissolves the sample. |
Problem 2: Inadequate Resolution (Co-eluting Peaks)
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 1.5) | 1. Insufficient Selectivity (α): The stationary and mobile phases do not interact differently enough with the two analytes. This is the most powerful factor to adjust. | 1a. Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa). This can dramatically alter selectivity for aromatic compounds. 1b. Change Stationary Phase: If changing the mobile phase is not enough, switch to a column with a different selectivity, like a Phenyl-Hexyl phase, which introduces π-π interactions. 1c. Adjust Temperature: Varying the column temperature (e.g., trying 25 °C or 40 °C) can sometimes change selectivity and improve resolution. |
| 2. Insufficient Retention (k'): The peaks elute too quickly, not allowing enough time for separation to occur. | 2a. Decrease Organic Content: Lower the starting percentage of Mobile Phase B (Acetonitrile). This will increase the retention of all compounds. 2b. Make the Gradient Shallower: Decrease the rate of change of the gradient (e.g., from a 5%/min ramp to a 2%/min ramp). This gives more time for closely eluting peaks to separate. | |
| 3. Low Column Efficiency (N): Peaks are too broad, causing them to overlap. | 3a. Use a More Efficient Column: Switch to a column with smaller particles (e.g., 3.5 µm -> 1.8 µm for UHPLC) or a longer column (150 mm -> 250 mm). Note that this will increase backpressure. 3b. Lower the Flow Rate: Reducing the flow rate (e.g., 1.0 -> 0.8 mL/min) can increase efficiency and improve resolution, though it will lengthen the run time. |
Method Stability and Robustness
A good analytical method must be stable and provide reliable results over time.
Q: How can I ensure my method is stability-indicating?
A: A stability-indicating method is one that can accurately measure the analyte of interest without interference from its degradation products, impurities, or excipients. To prove this:
-
Forced Degradation Studies: Subject your sample to stress conditions (e.g., heat, acid, base, oxidation, light).
-
Analyze Stressed Samples: Run the degraded samples using your developed HPLC method.
-
Assess Peak Purity: Use a PDA detector to assess the peak purity of the main this compound peak in both stressed and unstressed samples. The peak should be spectrally pure, and there should be baseline resolution between the main peak and all degradation products.
Q: The retention times are drifting between injections. What is the cause?
A: Retention time drift is usually caused by a lack of equilibration or changes in the mobile phase.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes of the starting mobile phase.
-
Mobile Phase Preparation: If using buffers, ensure they are freshly prepared and that the organic modifier has not evaporated over time, which would change the mobile phase composition and affect retention. The reaction of formic acid with methanol can also alter mobile phase properties over time.[12] It is best practice to make fresh mobile phases daily.
References
- Atamankimya. (n.d.). Benzonitrile.
- Benzonitrile. (n.d.). Solubility of Things.
- Benzonitrile. (n.d.). Chemeo.
- Chemistry Stack Exchange. (2019, January 7). How can benzaldehyde have a pKa of 14.9?
- Chromatography Forum. (2017, December 14). separation of positional isomers.
- eqipped. (n.d.). HPLC Grade Benzonitrile.
- Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
- LCGC International. (2011). Stability of Formic Acid in Methanol Solutions and the Implications for Use in LC–MS Gradient Elution Analysis.
- MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11217339, 2-Fluoro-4-formylbenzonitrile.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20296688, 5-Fluoro-2-formylbenzonitrile.
- RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
- SIELC Technologies. (n.d.). Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column.
- PubMed. (2003). Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance.
- NIST. (n.d.). Benzonitrile, 4-formyl-.
Sources
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- 2. 2-Fluoro-4-formylbenzonitrile | C8H4FNO | CID 11217339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 4. atamankimya.com [atamankimya.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benzonitrile [chemister.ru]
- 7. mrupp.info [mrupp.info]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzonitrile, 4-formyl- [webbook.nist.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Overcoming challenges in the crystallization of 4-Fluoro-2-formylbenzonitrile
An in-depth guide to overcoming common obstacles in the purification of a key synthetic intermediate.
Technical Support Center: Crystallization of 4-Fluoro-2-formylbenzonitrile
Welcome to the technical support guide for the crystallization of this compound (CAS No. 101048-76-4). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate and seek to achieve high purity through crystallization. The unique combination of a nitrile, a formyl (aldehyde), and a fluoro group on the aromatic ring presents specific challenges that require a nuanced approach to purification. This guide provides field-proven insights and systematic troubleshooting strategies to help you overcome these hurdles effectively.
Section 1: Understanding the Molecule - Core Physicochemical Properties
A successful crystallization begins with a fundamental understanding of the compound's properties. The polarity imparted by the nitrile and aldehyde groups, combined with the electronegativity of the fluorine atom, dictates its solubility and crystal lattice energy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 101048-76-4 | [1][2][3] |
| Molecular Formula | C₈H₄FNO | [1][2] |
| Molecular Weight | 149.12 g/mol | [2] |
| Appearance | White to light yellow solid/crystalline powder | [3][4] |
| Melting Point | 86-90 °C | [3] |
| Boiling Point | 276.4 °C | [1] |
| Topological Polar Surface Area | 40.9 Ų | [2] |
Section 2: Troubleshooting Guide - Common Crystallization Issues
This section addresses the most frequent challenges encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?
A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase instead of a solid crystalline phase.[5] This typically occurs when the solution becomes saturated at a temperature that is above the melting point of the solute (in this case, ~86-90 °C). Impurities can also suppress the melting point, exacerbating this issue.[5]
Causality & Solution Workflow:
-
Re-dissolve and Dilute: The most immediate solution is to heat the mixture to re-dissolve the oil and then add more of the primary solvent (10-20% additional volume).[5] This lowers the saturation temperature of the solution, ideally to a point below the compound's melting point, allowing for proper crystal nucleation.
-
Lower the Crystallization Temperature: Consider using a solvent or a mixed-solvent system with a lower boiling point. For example, if you are using toluene (b.p. ~111 °C), which is above the compound's melting point, oiling out is highly probable. Switching to a solvent like ethyl acetate or a mixture of heptane/ethyl acetate could be beneficial.
-
Slow Down the Cooling: Rapid cooling encourages the formation of supersaturated, unstable oils. Allow the solution to cool slowly to room temperature on an insulated surface (like a cork ring or paper towels) before transferring it to a colder environment like an ice bath.[5][6]
-
Introduce a Seed Crystal: If you have a small amount of pure crystalline material, adding a single seed crystal to the supersaturated solution can provide a template for ordered crystal growth, bypassing the kinetic barrier to nucleation.[5]
Q2: No crystals are forming, even after extended cooling. What are my next steps?
A2: The failure of crystals to form indicates that the solution is not sufficiently supersaturated at the lower temperature. This is usually due to one of two reasons: either too much solvent was used, or the chosen solvent is simply too good at dissolving the compound, even when cold.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[5][7] The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Seed Crystals: As mentioned previously, adding a seed crystal is a highly effective method to initiate crystallization.[7]
-
-
Increase Concentration: If nucleation techniques fail, the solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent.[6] Allow it to cool again and observe. Repeat this process in small increments until the solution becomes slightly turbid (cloudy) upon cooling, indicating saturation.
-
Add an Anti-Solvent: If you are using a solvent in which your compound is quite soluble, you can try adding a miscible "anti-solvent" in which the compound is insoluble. For this compound, if it is dissolved in a moderately polar solvent like ethyl acetate, a non-polar anti-solvent like hexane or heptane could be added dropwise until persistent cloudiness appears. Then, heat the solution until it becomes clear again and allow it to cool slowly.[8]
-
Re-evaluate Solvent Choice: If all else fails, the solvent may be inappropriate. It is best to evaporate the solvent completely and start over with a different solvent system identified through systematic screening.[6]
Q3: The crystallization is happening too quickly, "crashing out" into a fine powder. Why is this bad and how can I control it?
A3: Rapid crystallization, or "crashing out," is detrimental to purification because impurities do not have time to be excluded from the growing crystal lattice and can become trapped within the solid.[6] The goal is slow, methodical crystal growth, which is a more selective process. An ideal crystallization should show initial crystal formation over 5-10 minutes, with continued growth over 20-30 minutes.[6]
Methods to Slow Crystal Growth:
-
Use More Solvent: The most common cause is using the absolute minimum amount of hot solvent. Re-heat the solution and add a small excess of the hot solvent (e.g., 1-2 mL for every 100 mg of solid).[6] This ensures the solution remains unsaturated for a longer period during cooling.
-
Insulate the Flask: A shallow pool of solvent in a large flask cools very quickly due to a high surface-to-volume ratio.[6] Use an appropriately sized Erlenmeyer flask, cover it with a watch glass to trap solvent vapors and heat, and place it on an insulated surface to cool.
-
Consider a Mixed Solvent System: Using a solvent pair can provide finer control over solubility. Dissolve the compound in a minimum of the "good" solvent at an elevated temperature, then slowly add the "bad" solvent until the solution is faintly turbid. This creates a solution that is just at its saturation point, promoting slower crystallization upon cooling.
Q4: My final yield is very low. Where could I be losing my product?
A4: Low recovery is a frequent problem that can often be rectified by carefully reviewing the procedure.
Potential Causes and Solutions:
-
Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[6][9] If this is suspected, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.
-
Premature Crystallization: If a hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.[6] To prevent this, use a pre-heated funnel and filter the hot, saturated solution as quickly as possible.[5] Rinsing the filter with a small amount of fresh, hot solvent can help recover any precipitated material.
-
Incomplete Cooling: Ensure the crystallization mixture has been thoroughly cooled. After reaching room temperature, placing the flask in an ice-water bath for at least 15-20 minutes can significantly increase the yield by minimizing the product's solubility in the cold solvent.[5]
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve a portion of the product.[9] Use a minimal amount of ice-cold solvent for washing.[9]
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: How do I systematically select the best solvent system for this compound?
A systematic approach is crucial. The rule of "like dissolves like" is a good starting point.[9] Given the molecule's aromatic nature and polar functional groups, solvents of intermediate polarity are often effective.
Table 2: Suggested Solvents for Initial Screening
| Solvent Class | Example(s) | Boiling Point (°C) | Rationale |
| Alcohols | Isopropanol, Ethanol | 82, 78 | Protic solvents that can hydrogen bond with the aldehyde oxygen. |
| Esters | Ethyl Acetate | 77 | Medium polarity, good general solvent for many organic compounds.[8] |
| Ketones | Acetone | 56 | Polar aprotic, but its low boiling point can be a disadvantage. |
| Aromatics | Toluene | 111 | π-stacking interactions with the benzene ring; high boiling point may cause oiling out.[8] |
| Ethers | Tetrahydrofuran (THF) | 66 | Good dissolving power, often used in mixed systems with a non-polar solvent. |
| Hydrocarbons | Heptane, Hexane | 98, 69 | Non-polar, likely to be a poor solvent ("anti-solvent"). Useful for mixed-solvent systems.[8] |
FAQ 2: What is the role of impurities in the crystallization of this compound?
Impurities are one of the most significant factors affecting crystallization.[10]
-
Inhibition of Nucleation: Impurities can increase the energy barrier for crystal nucleation, leading to longer induction times or complete failure to crystallize.[11]
-
Habit Modification: Structurally similar impurities can adsorb onto specific faces of a growing crystal, inhibiting growth on that face and changing the overall crystal shape (habit).[12]
-
Lattice Incorporation: If an impurity is very similar in size and shape to the host molecule, it can be incorporated into the crystal lattice, forming a solid solution and reducing the final purity.[13]
-
Oiling Out: As mentioned, impurities can depress the melting point of the eutectic mixture, increasing the likelihood of oiling out.[5]
If you suspect impurities are the problem (e.g., crude material from a reaction), a pre-purification step like passing the material through a short plug of silica gel can be highly effective.[14]
Section 4: Key Experimental Protocols
Protocol 1: A General Recrystallization Workflow for this compound
This protocol assumes a suitable solvent (e.g., isopropanol or an ethyl acetate/heptane mixture) has been identified.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[9]
-
(Optional) Hot Filtration: If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask during this period.[15] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum off, add a small amount of ice-cold solvent to the crystals to wash away the residual mother liquor. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven or desiccator.
References
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Guide for crystallization. (n.d.).
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- Recrystallization. (n.d.).
- Recrystallization1. (n.d.).
- Home Sunshine Pharma. (n.d.). 4-Fluoro-2-methylbenzonitrile CAS 147754-12-9.
- PubChem. (n.d.). 2-Fluoro-4-formylbenzonitrile.
- RECRYSTALLISATION. (n.d.).
- Google Patents. (2016). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2023). Impact of impurities on crystal growth. Nature Communications.
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Reutzel-Edens, S. M., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications.
- ResearchGate. (2016, November 18). How the impurities in the solute can affect the induction time during crystallization.
- ResearchGate. (2013, June 5). Where can I find the crystal structure of 2-Formylbenzonitrile, 3-Formylbenzonitrile, and 4-Formylbenzonitrile?.
- Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
- MacLeod, A., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
- ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.
- ACS Publications. (n.d.). Orientational Disorder in Crystalline Disubstituted Benzenes and Its Implications for Sublimation and Polymorphism. Crystal Growth & Design.
- Reddit. (2024, October 17). Recrystallization Issues.
- PubChem. (n.d.). 5-Fluoro-2-formylbenzonitrile.
- PubChem. (n.d.). 2-Fluoro-5-formylbenzonitrile.
- NIH. (2024, June 22). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
- PubChem. (n.d.). 4-Fluorobenzonitrile.
- NIH. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile.
- PubChem. (n.d.). 4-Fluoro-2-hydroxybenzonitrile.
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Strategies to avoid hazardous reagents in fluorobenzonitrile synthesis
Technical Support Center: Safer Synthesis of Fluorobenzonitriles
Introduction: Fluorobenzonitriles are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, traditional synthetic routes often rely on hazardous reagents and harsh conditions, posing significant safety and environmental risks. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for adopting safer, more robust, and environmentally benign strategies for fluorobenzonitrile synthesis. We will explore common hazards, detail modern alternative protocols, and provide in-depth troubleshooting advice to ensure successful and safe experimentation.
Part 1: Frequently Asked Questions - Understanding and Mitigating Hazards
This section addresses the primary risks associated with classical fluorobenzonitrile synthesis and introduces the fundamental principles of safer alternatives.
Q1: What are the main hazards of the traditional Balz-Schiemann reaction for introducing fluorine?
A1: The Balz-Schiemann reaction, a classic method for converting aromatic amines to aryl fluorides, involves the diazotization of an amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1][2] While effective, this method has several significant hazards:
-
Explosion Risk: Aryl diazonium salts are often unstable and can decompose violently and exothermically, especially upon heating or in a solid, solvent-free state.[1][3] This poses a severe explosion risk, limiting the scalability of the reaction.[4][5]
-
Hazardous Reagents: The reaction typically uses fluoroboric acid (HBF₄) or requires handling of anhydrous hydrogen fluoride (HF), both of which are highly corrosive and toxic.[2][3]
-
High Temperatures: The thermal decomposition step often requires high temperatures (100–200 °C), which can be difficult to control and increases the risk of a runaway reaction.[1]
Q2: Beyond the Balz-Schiemann reaction, what are the risks associated with the cyanation step?
A2: The cyanation step, which introduces the nitrile group (-CN), traditionally uses highly toxic and hazardous cyanide sources.
-
High Toxicity of Cyanide Salts: Reagents like sodium cyanide (NaCN), potassium cyanide (KCN), and copper(I) cyanide (CuCN) are acutely toxic if ingested, inhaled, or absorbed through the skin.[6][7][8] Milling these salts to improve solubility can aerosolize fine, toxic dust.[6]
-
In Situ Generation of HCN: Some methods use reagents like acetone cyanohydrin or trimethylsilyl cyanide (TMSCN), which can release highly toxic hydrogen cyanide (HCN) gas, particularly under acidic or moist conditions.[7][9]
-
Catalyst Poisoning: Cyanide ions can strongly bind to and deactivate palladium catalysts, which are often used in modern cross-coupling reactions, leading to poor reproducibility and reaction failure.[6]
Q3: What are the core principles behind modern, safer synthesis strategies?
A3: Modern approaches prioritize the elimination or reduction of hazardous substances by following the principles of green chemistry. The two primary strategies are:
-
Replacing Hazardous Fluorinating Agents: Moving away from diazonium salts towards nucleophilic aromatic substitution (SₙAr) reactions using safer, more stable fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF).[10][11]
-
Using Non-Toxic Cyanide Sources: Employing less hazardous and more stable cyanide sources in palladium-catalyzed cross-coupling reactions. The most prominent and well-regarded alternative is potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive.[6][12][13]
Part 2: Safer Synthesis Strategies & Troubleshooting Guides
This section provides a detailed exploration of safer alternative methods, complete with troubleshooting for common issues encountered in the lab.
Strategy 1: Nucleophilic Aromatic Substitution (SₙAr) for Fluorination
The SₙAr reaction is a powerful alternative to the Balz-Schiemann reaction, where a leaving group (like -Cl or -NO₂) on an electron-deficient aromatic ring is displaced by a nucleophilic fluoride ion.
Q4: How does the SₙAr reaction for fluorination work and why is it safer?
A4: In an SₙAr reaction for fluorination, a suitable precursor (e.g., a chloro- or nitro-benzonitrile) is heated with a fluoride salt in a polar aprotic solvent. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[14] For the reaction to be efficient, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the leaving group.[15][16]
This approach is inherently safer because it avoids the generation of thermally unstable diazonium salts and the use of highly corrosive acids like HBF₄ or HF.[3]
Workflow for Selecting an SₙAr Fluorination Strategy
Caption: Decision workflow for planning an SₙAr fluorination reaction.
Troubleshooting Guide: SₙAr Fluorination
Q5: My SₙAr reaction shows low or no conversion of the starting material. What should I check?
A5: This is a common issue that can usually be resolved by systematically checking the following factors:
-
Insufficient Ring Activation: The SₙAr mechanism requires the aromatic ring to be sufficiently electron-deficient.[15] If you have only one moderately activating EWG, the reaction may require very high temperatures or may not proceed at all.
-
Solution: Confirm that a strong EWG (-NO₂, -CN, -CF₃) is positioned ortho or para to your leaving group. For poorly activated systems, you may need to switch to a more reactive substrate or explore alternative catalytic methods.[15]
-
-
Water in the Reaction: Anhydrous fluoride salts are highly sensitive to moisture.[10] Water will hydrate the fluoride ions, drastically reducing their nucleophilicity.
-
Solution: Ensure your solvent (e.g., DMSO, DMF, Sulfolane) is rigorously dried. Use freshly dried KF (oven-dried and cooled under vacuum) or spray-dried KF if available. Consider using a phase-transfer catalyst like tetrabutylammonium chloride, which can help shield the fluoride ion from trace water.[10][17]
-
-
Incorrect Fluoride Source or Solvent: The choice of fluoride salt and solvent is critical.
-
Insufficient Temperature: SₙAr reactions often require elevated temperatures to overcome the activation energy barrier.[10]
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Start around 120 °C and increase in 10-15 °C increments.
-
| Parameter | Recommendation for Standard Substrates | Recommendation for Challenging Substrates | Rationale |
| Fluoride Source | Spray-dried KF | Anhydrous CsF | CsF has higher solubility and reactivity, making it more effective for less activated rings.[10][11] |
| Catalyst | Phase-Transfer Catalyst (e.g., Bu₄NCl) | None required with CsF | Helps solubilize KF and shields the fluoride ion from trace water, increasing its effective nucleophilicity.[17] |
| Solvent | Anhydrous DMSO or Sulfolane | Anhydrous Sulfolane | Sulfolane is highly polar and stable at high temperatures, making it ideal for sluggish reactions. |
| Temperature | 120-150 °C | 150-200 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive leaving groups or moderate activation.[10] |
Strategy 2: Palladium-Catalyzed Cyanation with Safer Cyanide Sources
For the cyanation step, palladium-catalyzed cross-coupling reactions using potassium ferrocyanide (K₄[Fe(CN)₆]) have become the gold standard for safety and reliability.
Q6: Why is K₄[Fe(CN)₆] a safer alternative, and how does the catalytic cycle work?
A6: Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic, stable, and inexpensive solid that is even used as a food additive.[6][12] Its low toxicity (oral LD₅₀ in rats is 1.6-3.2 g/kg) makes it vastly safer to handle than simple alkali cyanides.[13] The reaction proceeds via a palladium-catalyzed cycle, which avoids the presence of free cyanide ions in high concentrations, minimizing both toxicity risks and catalyst poisoning.[6]
Catalytic Cycle for Palladium-Catalyzed Cyanation
Caption: Simplified Pd-catalyzed cyanation cycle using K₄[Fe(CN)₆].
Troubleshooting Guide: Palladium-Catalyzed Cyanation
Q7: My palladium-catalyzed cyanation with K₄[Fe(CN)₆] is slow or gives a low yield. What are the common pitfalls?
A7: While robust, this reaction can be sensitive to several parameters.
-
Catalyst and Ligand Choice: Not all palladium sources and ligands are effective. The active Pd(0) species can be poisoned by cyanide if not properly formed and stabilized.[6]
-
Solution: Use a well-defined palladium precatalyst, such as a palladacycle, which is designed for robust performance in cross-coupling reactions.[6] Bulky, electron-rich phosphine ligands like BrettPhos or DPEphos are often required to facilitate the reductive elimination step and protect the palladium center.[12][13]
-
-
Phase Transfer Issues: K₄[Fe(CN)₆] is typically used in aqueous or biphasic systems, and transferring the cyanide group to the organic phase where the catalyst resides can be rate-limiting.
-
Base and Temperature: The choice of base and reaction temperature are crucial for catalyst activity and reaction rate.
Part 3: Advanced Strategies & Future Outlook
Q8: Are there emerging technologies that can further improve the safety of fluorobenzonitrile synthesis?
A8: Yes, continuous flow chemistry is a rapidly advancing field that offers significant safety and efficiency benefits.[19][20]
-
Mitigating Unstable Intermediates: For reactions that still require hazardous intermediates, such as the Balz-Schiemann, flow reactors can generate and immediately consume these species in small volumes. This eliminates the dangerous accumulation and isolation of explosive diazonium salts, dramatically improving safety.[4][5]
-
Enhanced Control and Scalability: Flow reactors provide superior control over reaction parameters like temperature and mixing, which can lead to higher yields and purities.[21][22] Scaling up production is also simpler and safer than in traditional batch reactors.[21] Several studies have demonstrated the kilogram-scale production of fluoroaromatics using continuous flow systems.[3][5]
Part 4: Experimental Protocols
Protocol 1: Safer Cyanation of 4-Chlorobenzonitrile using K₄[Fe(CN)₆]
This protocol is adapted from methodologies described in the literature for palladium-catalyzed cyanation of aryl halides.[6][18]
Materials:
-
4-Chlorobenzonitrile
-
Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorobenzonitrile (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), and K₂CO₃ (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol) in anhydrous toluene (5 mL).
-
Add the catalyst solution to the reaction vessel, followed by degassed water (5 mL).
-
Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired benzonitrile product.
References
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.National Institutes of Health (NIH). [Link]
- Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols.Organic Chemistry Portal. [Link]
- Palladium-catalyzed cyanation of aryl sulfonium salts with potassium ferrocyanide.
- Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis.Royal Society of Chemistry (RSC). [Link]
- Palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]·3H2O.
- Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer.
- Advancements in Palladium-Catalyzed Cyanation: Evaluating Potassium Hexacyanoferrate(II) as a Safer Cyanide Source.
- Balz–Schiemann reaction.Grokipedia. [Link]
- Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions.Chinese Chemical Society. [Link]
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
- Flow reaction reduces aryl diazonium safety risk.C&EN Global Enterprise. [Link]
- Cyanides-Free Cyanation of Aryl Halides Using Formamide.
- The Balz-Schiemann Reaction.
- A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor.PubMed. [Link]
- Balz–Schiemann reaction.Wikipedia. [Link]
- What are the reaction conditions for synthesizing Fluorobenzonitrile?Blog. [Link]
- SNAr troubleshooting.Reddit. [Link]
- Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings.National Institutes of Health (NIH). [Link]
- Advances in Flow Chemistry for Efficient and Sustainable Chemical Synthesis.Journal of Molecular Pharmaceutics & Organic Process Research. [Link]
- Nucleophilic fluorine substitution reaction.PubMed Central. [Link]
- Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoni
- Beyond the balz-schiemann reaction: The utility of tetrafluoroborates and boron trifluoride as nucleophilic fluoride sources.
- Beyond the Balz-Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources.
- Concerted nucleophilic aromatic substitution with 19F− and 18F−.PubMed Central. [Link]
- Recent advances in fluorine chemistry using flow technology.
- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.
- Concerted nucleophilic aromatic substitution with (19)F(-) and (18)F(-).PubMed. [Link]
- Nucleophilic Aromatic Substitution.
- Emerging Trends in Flow Chemistry and Applications to the Pharmaceutical Industry.PubMed. [Link]
- FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW.Neuroquantology. [Link]
- Manufacturing in the 21st Century: Continuous Flow Chemistry has Arrived.American Pharmaceutical Review. [Link]
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Technical Support Center: Scaling Up 4-Fluoro-2-formylbenzonitrile Production
Welcome to the technical support center for the synthesis and scale-up of 4-Fluoro-2-formylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during laboratory and pilot-scale production.
The synthesis of this compound, a key building block in pharmaceutical research, presents unique challenges that can be amplified during scale-up.[1] Issues such as reaction control, impurity profiling, and process reproducibility are paramount.[2][3] This document provides a structured approach to identify and resolve these issues, ensuring a robust and scalable process.
Overview of a Common Synthetic Pathway
A frequently employed synthetic route involves the formylation of 4-fluorobenzonitrile. An alternative, scalable three-step process starts from 2-fluorobenzonitrile, proceeding through chloromethylation, hydrolysis to an alcohol intermediate, and subsequent oxidation to the final product, this compound.[4] This guide will focus on the challenges within this latter pathway, as it involves distinct chemical transformations, each with its own scaling challenges.
Caption: A common three-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing insights into the root causes and actionable solutions.
Question 1: My oxidation step (S3) is resulting in a low yield of the final product. What are the likely causes?
Answer: Low yield in the final oxidation step is a frequent bottleneck. The cause is often multifactorial, stemming from reagent stability, reaction control, or losses during workup.
Potential Causes & Recommended Solutions:
-
Incomplete Reaction: The oxidation of the alcohol intermediate (II) to the aldehyde (Target Product) may have stalled.
-
Causality: Insufficient oxidant, low reaction temperature, or poor mass transfer can lead to incomplete conversion.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] If starting material persists, consider extending the reaction time or adding a small additional charge of the oxidizing agent. Ensure vigorous stirring, especially in heterogeneous mixtures (e.g., with pyridinium chlorochromate), to improve reactant contact.
-
-
Over-oxidation: The desired aldehyde is being oxidized further to the corresponding carboxylic acid.
-
Causality: This occurs if the oxidizing agent is too harsh or if the reaction temperature is too high, providing enough energy to overcome the activation barrier for the second oxidation.
-
Solution: Employ a milder oxidant or, if using a strong one like pyridinium chlorochromate (PCC), ensure strict temperature control, typically at or below room temperature, by using an ice bath and adding the oxidant in portions.[6]
-
-
Product Degradation: The product may be unstable under the reaction or workup conditions.
-
Causality: Prolonged exposure to harsh acidic or basic conditions, or high temperatures, can lead to decomposition or polymerization.
-
Solution: Minimize the reaction time and quench the reaction as soon as HPLC indicates completion. During workup, use a buffered or mild aqueous solution and avoid excessive temperatures when concentrating the product.
-
-
Mechanical Losses: Significant product loss can occur during the workup and purification phases.
-
Causality: The product may have partial solubility in the aqueous phase during extraction, or it may be lost during filtration if it's a fine powder.
-
Solution: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery from the aqueous layer. During filtration, wash the filter cake thoroughly with fresh solvent. For recrystallization, selecting an optimal solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature is critical.[5][6]
-
Question 2: I am observing significant impurity formation, particularly an unknown peak in my HPLC analysis. How can I identify and mitigate this?
Answer: Impurity profiling is critical for process validation and ensuring the final product meets specifications.[7] The source of impurities can be traced to starting materials, side reactions, or subsequent degradation.
Potential Causes & Recommended Solutions:
-
Residual Starting Materials/Intermediates: The most common impurities are unreacted starting materials from any of the three steps.
-
Causality: Incomplete reactions, as discussed in the previous point.
-
Solution: Optimize reaction conditions (time, temperature, stoichiometry) for each step to drive it to completion (>99% conversion by HPLC). A well-executed recrystallization is often effective at removing small amounts of less-polar starting materials.
-
-
Side-Reaction Products: Unintended reactions can generate structurally related impurities. For instance, in the chloromethylation step (S1), di-substitution on the aromatic ring can occur.
-
Causality: Incorrect stoichiometry or elevated temperatures can favor side reactions. For formylation-type reactions, using an excess of the formylating agent can lead to multiple additions.[8]
-
Solution: Carefully control the molar ratios of your reactants. Reducing the equivalents of the formylating agent or adding it slowly to the reaction mixture can significantly improve selectivity for the mono-substituted product.[9]
-
-
Polymerization/Tars: Especially during the formylation step (S1) under strong acidic conditions, phenolic or other activated aromatic compounds can polymerize.[8]
-
Causality: High temperatures and high concentrations of acid catalysts promote intermolecular condensation reactions, leading to the formation of high-molecular-weight colored materials (tars).
-
Solution: Maintain the lowest effective temperature for the reaction. Add reagents portion-wise to control the exotherm. After the reaction, quenching the mixture by pouring it onto ice can help precipitate the product while keeping polymeric impurities in the aqueous phase.
-
Caption: Logical troubleshooting workflow for synthesis optimization.
Question 3: During scale-up, the reaction temperature in the oxidation step becomes difficult to control. Why is this happening and what are the risks?
Answer: This is a classic scale-up challenge related to thermal management. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient than in a laboratory flask.[3]
Potential Causes & Recommended Solutions:
-
Exothermic Reaction: The oxidation is likely releasing a significant amount of heat (exothermic). In a large batch, this heat accumulates rapidly if not removed.
-
Causality: The total heat generated is proportional to the batch size, but the ability to remove it via the reactor jacket is limited by the surface area.
-
Solution:
-
Controlled Addition: Add the oxidizing agent slowly and sub-surface if possible. This controls the rate of reaction and thus the rate of heat generation.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a thermal sink. However, this may impact reaction kinetics and downstream processing.
-
Efficient Cooling: Ensure the reactor's cooling system is operating at maximum efficiency. For highly exothermic steps, pre-chilling the reaction mixture before adding the reagent is advisable.
-
Process Safety Analysis: Conduct a reaction calorimetry study on a lab scale to quantify the heat of reaction. This data is crucial for safely designing the cooling requirements for the pilot-plant scale.
-
-
-
Inadequate Mixing: Poor mixing in a large reactor can create localized "hot spots" where the temperature is much higher than what the probe reads.
-
Causality: As reactor size increases, achieving homogenous mixing becomes more difficult. Dead zones can form where reagents concentrate, leading to runaway reactions.[3]
-
Solution: Use an appropriate impeller design (e.g., pitched-blade turbine for better axial flow) and agitation speed to ensure the entire batch is well-mixed. Baffles in the reactor are essential to prevent vortexing and improve mixing efficiency.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting material, 2-fluorobenzonitrile? The purity of the starting material is paramount. Key attributes to verify are:
-
Assay: Should be >99% by GC or HPLC to minimize the introduction of impurities from the start.
-
Isomeric Purity: Ensure it is free from other isomers (e.g., 3-fluorobenzonitrile) as these can lead to impurities that are difficult to separate from the final product.
-
Moisture Content: Low moisture content is crucial, especially for reactions involving water-sensitive reagents.
Q2: What are the primary safety concerns when scaling up this synthesis? Scaling up introduces heightened safety risks that must be managed.
-
Toxic Reagents: Depending on the route, you may handle toxic chemicals like cuprous cyanide or corrosive acids like fuming sulfuric acid.[4][10] Always handle these in a well-ventilated area (fume hood or ventilated enclosure) with appropriate personal protective equipment (PPE), including gloves, splash goggles, and a lab coat.[11][12][13][14]
-
Thermal Runaway: As discussed, exothermic reactions pose a major risk. A thermal runaway can lead to a rapid increase in pressure, potentially causing reactor failure.[3] A pressure release valve is a mandatory safety feature on any scaled-up reactor system.
-
Waste Disposal: The process will generate chemical waste that must be disposed of according to environmental regulations. Segregate waste streams (e.g., halogenated vs. non-halogenated solvents, acidic vs. basic aqueous waste) for proper disposal.
Q3: How should I approach the purification of the final product at a larger scale? While column chromatography is useful at the gram scale, it is often not feasible for multi-kilogram production.
-
Recrystallization: This is the most common and scalable method for purifying solid products. The key is developing a robust crystallization process.
-
Solvent Screening: Test various solvent systems (e.g., toluene, ethyl acetate/heptane, isopropanol/water) to find one that provides good recovery and excellent impurity rejection.
-
Controlled Cooling: A slow, controlled cooling profile is often necessary to grow larger, purer crystals and avoid crashing out impurities.
-
-
Slurry Wash: If the product is highly crystalline but still contains surface impurities, washing the filtered solid with a cold solvent in which the impurities are soluble can be an effective final polishing step.
Experimental Protocols & Data
Table 1: Summary of a Representative Lab-Scale Synthesis
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) |
| S1: Chloromethylation | 2-Fluorobenzonitrile, Paraformaldehyde, H₂SO₄, NaCl | Dichloromethane | 20-25 | 4-6 |
| S2: Hydrolysis | Intermediate I, Sodium Hydroxide | Water | 75-85 | 2-3 |
| S3: Oxidation | Intermediate II, Pyridinium Chlorochromate (PCC) | Dichloromethane | 20-25 | 3-5 |
Note: These parameters are illustrative and require optimization for each specific setup.
Protocol: Step-by-Step Synthesis (Illustrative Lab-Scale)
Step 3: Oxidation of (4-fluoro-2-(hydroxymethyl)phenyl)nitrile (Intermediate II)
-
Preparation: In a 1L round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve the crude Intermediate II (e.g., 50 g, 1.0 eq) in dichloromethane (500 mL).[5]
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Reagent Addition: Slowly add pyridinium chlorochromate (PCC) (e.g., 1.2 eq) to the stirred solution in small portions over 1 hour. Crucial: Monitor the internal temperature closely and ensure it does not rise above 10°C during the addition. The reaction is exothermic.[6]
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3-5 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of silica gel or Celite to remove the chromium salts. Wash the pad with additional dichloromethane (2 x 100 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure. Recrystallize the resulting crude solid from a suitable solvent system (e.g., toluene) to yield this compound as a solid.[5]
References
- BENZONITRILE - (For Synthesis) MSDS CAS - Oxford Lab Fine Chem LLP.
- BENZONITRILE FOR SYNTHESIS MSDS CAS-No.: 100-47-0 MSDS - Loba Chemie.
- Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade - Cole-Parmer.
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses.
- A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency - NINGBO INNO PHARMCHEM CO., LTD.
- Organic Syntheses Procedure.
- CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents.
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents.
- Overcoming Challenges in Scale-Up Production - World Pharma Today.
- Research on the synthesis of 4-fluorobenzonitrile - ResearchGate.
- 2-Fluorobenzonitrile: A Key Building Block for Chemical Synthesis and Innovation.
- CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz.
- Impurities Application Notebook - Waters.
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- 1. chemimpex.com [chemimpex.com]
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- 4. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 5. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
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- 10. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
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- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Analysis and Control of Impurities in 4-Fluoro-2-formylbenzonitrile Manufacturing
Introduction
4-Fluoro-2-formylbenzonitrile is a critical building block in modern medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. The purity of this intermediate is paramount; even trace impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying, controlling, and troubleshooting common impurities encountered during the synthesis of this compound. Our focus is on the prevalent synthetic route: the selective oxidation of 4-Fluoro-2-methylbenzonitrile.
Common Synthetic Pathway and Key Impurity Hotspots
The most common industrial synthesis involves the oxidation of the methyl group of 4-Fluoro-2-methylbenzonitrile. This process, while direct, is susceptible to incomplete reaction and over-oxidation, representing the primary sources of impurities.
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// Impurity Nodes imp_start [label="Impurity A:\nUnreacted Starting Material", fillcolor="#FCE8E6", fontcolor="#202124"]; imp_over [label="Impurity B:\n4-Fluoro-2-cyanobenzoic acid\n(Over-oxidation)", fillcolor="#FCE8E6", fontcolor="#202124"]; imp_hydrolysis [label="Impurity C:\n4-Fluoro-2-formylbenzoic acid\n(Product Degradation)", fillcolor="#FCE8E6", fontcolor="#202124"];
// Workflow start -> product [label="Benzylic Oxidation", color="#34A853", fontcolor="#34A853"]; start -> imp_start [label="Incomplete\nReaction", style=dashed, color="#EA4335", fontcolor="#EA4335"]; product -> imp_over [label="Over-oxidation", style=dashed, color="#EA4335", fontcolor="#EA4335"]; product -> imp_hydrolysis [label="Hydrolysis\n(e.g., aqueous work-up)", style=dashed, color="#FBBC05", fontcolor="#FBBC05"]; oxidizer -> product [style=dotted, arrowhead=none]; } Caption: Impurity formation map for this compound synthesis.
Troubleshooting Guides
This section addresses specific issues you may encounter during synthesis and analysis, presented in a direct question-and-answer format.
Scenario 1: High Levels of Unreacted Starting Material Detected
Q1: My post-reaction analysis (HPLC/GC) shows a significant peak corresponding to 4-Fluoro-2-methylbenzonitrile. What are the likely causes and how can I fix it?
A1: High levels of unreacted starting material are typically due to insufficient oxidation. Here’s a breakdown of potential causes and corrective actions:
-
Causality & Explanation: Benzylic oxidation, the conversion of the methyl group to an aldehyde, requires breaking a stable C-H bond.[1] This activation energy may not be met if conditions are suboptimal.
-
Troubleshooting Steps:
-
Reagent Stoichiometry and Quality: Ensure the oxidizing agent (e.g., manganese dioxide, selenium dioxide) is used in the correct molar excess. Oxidizing agents can degrade over time, especially if not stored under anhydrous conditions. Use a freshly opened or validated batch of the reagent.
-
Reaction Temperature & Time: Many benzylic oxidations require elevated temperatures to proceed at a reasonable rate.[2] If your reaction temperature is too low, the reaction may stall. Conversely, if the reaction time is too short, it may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at set intervals (e.g., every 2 hours) to determine the optimal reaction time.
-
Solvent Choice: The choice of solvent can influence reagent solubility and reaction kinetics. Ensure you are using a solvent appropriate for the chosen oxidizing agent and reaction temperature (e.g., dioxane, chlorobenzene).
-
Particle Size/Surface Area: For solid-phase oxidants like MnO₂, the surface area is critical. Ensure the reagent is a fine, activated powder to maximize contact with the substrate.
-
Scenario 2: A Significant Impurity Peak Appears at a Longer Retention Time than the Product
Q2: My HPLC chromatogram shows a major impurity peak that I suspect is the over-oxidation product, 4-Fluoro-2-cyanobenzoic acid. How can I confirm this and prevent its formation?
A2: The formation of a carboxylic acid is a common side reaction in aldehyde synthesis.[1][2] The increased polarity of the carboxylic acid group typically leads to a longer retention time on a reversed-phase HPLC column compared to the aldehyde.
-
Causality & Explanation: The aldehyde product is itself susceptible to further oxidation to a carboxylic acid, especially in the presence of strong oxidizing agents or prolonged reaction times.[3]
-
Troubleshooting & Prevention:
-
Confirmation: The most effective way to confirm the impurity's identity is by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrum should show a molecular ion corresponding to the mass of 4-Fluoro-2-cyanobenzoic acid. If an analytical standard is available, a co-injection will confirm the retention time.
-
Milder Oxidizing Agents: If over-oxidation is persistent, consider switching to a more selective or milder oxidizing agent. The reactivity of common oxidants for this transformation generally follows KMnO₄ > CrO₃ > MnO₂ > SeO₂.
-
Strict Reaction Monitoring: Do not let the reaction run for an arbitrary amount of time (e.g., "overnight"). Once HPLC or TLC analysis shows that the starting material is consumed to an acceptable level (e.g., <1%), quench the reaction immediately to prevent over-oxidation of the product.
-
Temperature Control: Excessive heat can accelerate over-oxidation. Maintain the reaction at the lowest effective temperature that allows for complete conversion of the starting material within a reasonable timeframe.
-
Scenario 3: Product Instability During Work-up or Storage
Q3: I observe the appearance of new impurities after my aqueous work-up or upon storage of the isolated product. What could be happening?
A3: This often points to the chemical instability of your product or one of the intermediates. For this compound, two potential degradation pathways are hydrolysis of the nitrile group or oxidation of the aldehyde.
-
Causality & Explanation:
-
Nitrile Hydrolysis: Under strongly acidic or basic conditions, especially at elevated temperatures during work-up, the nitrile group (-CN) can hydrolyze to a carboxamide and subsequently to a carboxylic acid.[4][5] This would form 4-fluoro-2-formylbenzoic acid.
-
Aldehyde Oxidation: The formyl group (-CHO) is susceptible to air (auto-)oxidation, particularly when exposed to light, forming the corresponding carboxylic acid.
-
-
Troubleshooting & Prevention:
-
Control pH During Work-up: When performing an aqueous wash, ensure the pH remains near neutral. Avoid prolonged exposure to strong acids or bases.
-
Minimize Heat: If distillation is used for solvent removal, use the lowest possible temperature and pressure to avoid thermal degradation.
-
Inert Atmosphere Storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Protect from Light: Store the product in an amber vial or a container protected from light to minimize photo-oxidation.
-
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques for impurity profiling of this compound? A: A multi-technique approach is ideal.
-
HPLC with UV detection is the gold standard for quantifying known and unknown impurities.[6] A reversed-phase C18 column with a gradient of water and acetonitrile (often with a small amount of formic acid or trifluoroacetic acid) is a good starting point.[7][8]
-
LC-MS is invaluable for the structural identification of unknown impurities by providing molecular weight information.[6]
-
Gas Chromatography (GC) is suitable for analyzing volatile impurities, such as residual solvents.
-
NMR Spectroscopy provides detailed structural information and is crucial for the definitive characterization of isolated impurities.
Q: How do I develop a robust HPLC method for purity testing? A: A good method should be able to separate the main component from all potential impurities.
-
Column Selection: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile choice.
-
Mobile Phase: Start with a gradient elution from high aqueous content (e.g., 90% water with 0.1% formic acid) to high organic content (e.g., 90% acetonitrile with 0.1% formic acid).
-
Detection: The aromatic structure allows for strong UV absorbance. A wavelength of 254 nm is a common starting point.
-
Method Validation: Once developed, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Q: What are typical acceptance criteria for impurities? A: Acceptance criteria are dictated by regulatory bodies like the ICH. Generally, for a drug substance, any impurity above 0.10% should be reported and identified, and any impurity above 0.15% (or a lower, toxicologically relevant threshold) must be qualified.
Q: Can I remove the 4-Fluoro-2-cyanobenzoic acid impurity by extraction? A: Yes. The carboxylic acid impurity is acidic and can be removed with a basic aqueous wash. During your work-up, washing the organic layer (e.g., in ethyl acetate or dichloromethane) with a dilute solution of sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, making it water-soluble and pulling it into the aqueous layer. Be sure to subsequently wash with brine to remove residual base and water.
Impurity Summary and Analytical Workflow
The following table summarizes the key impurities and recommended analytical approaches.
| Impurity ID | Structure Name | Likely Origin | Recommended Analytical Technique |
| A | 4-Fluoro-2-methylbenzonitrile | Starting Material | HPLC, GC |
| B | 4-Fluoro-2-cyanobenzoic acid | Over-oxidation | HPLC, LC-MS |
| C | 4-Fluoro-2-formylbenzoic acid | Product Hydrolysis | HPLC, LC-MS |
dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node styles start [label="Observation:\nHigh impurity level in HPLC", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; q1 [label="Is the impurity\nretention time (RT)\nshorter than product?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is the impurity\nRT longer than product?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Outcome Nodes res_start [label="Likely Starting Material\n(Impurity A).\nAction: Re-optimize reaction\n(Time, Temp, Stoichiometry).", fillcolor="#E8E8E8", fontcolor="#202124"]; res_over [label="Likely Over-oxidation\n(Impurity B).\nAction: Use milder oxidant,\nmonitor reaction closely.", fillcolor="#E8E8E8", fontcolor="#202124"]; res_unknown [label="Unknown Impurity.\nAction: Characterize via LC-MS\nand/or NMR.", fillcolor="#E8E8E8", fontcolor="#202124"];
// Workflow start -> q1; q1 -> res_start [label="Yes"]; q1 -> q2 [label="No"]; q2 -> res_over [label="Yes"]; q2 -> res_unknown [label="No"]; } Caption: Decision workflow for troubleshooting HPLC impurity results.
Experimental Protocol: HPLC Purity Assessment
This protocol provides a starting point for developing a validated HPLC method.
-
Instrumentation:
-
HPLC system with a UV-Vis detector, quaternary pump, autosampler, and column oven.[7]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 25.0 90 30.0 90 30.1 20 | 35.0 | 20 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 acetonitrile/water mixture to get a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
References
- Infinity Learn. Hydrolysis of benzonitrile gives. Accessed January 7, 2026. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. The acid-catalysed hydrolysis of benzonitrile. RSC Publishing. Accessed January 7, 2026. [Link]
- Scribd. EXP13 Hydrolysis of Benzonitrile. Accessed January 7, 2026. [Link]
- YouTube. 37: Side-chain oxidation and other reactions at the benzylic position. Published December 11, 2020. Accessed January 7, 2026. [Link]
- Chemistry LibreTexts. 2.9: Reactions at the Benzylic Position. Updated April 8, 2025. Accessed January 7, 2026. [Link]
- YouTube. Benzene Side Chain Reactions. Published May 7, 2018. Accessed January 7, 2026. [Link]
- Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Accessed January 7, 2026. [Link]
- Chemical Journal of Chinese Universities. Investigation of Hydrolysis of Disubstituted Benzonitriles in Aqueous Mediums. 1990. [Link]
- Molecules. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Published December 22, 2024. Accessed January 7, 2026. [Link]
- JoVE. Video: Reactions at the Benzylic Position: Oxidation and Reduction. Accessed January 7, 2026. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methylbenzonitrile. Accessed January 7, 2026.
- Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Accessed January 7, 2026. [Link]
- Japan Environment Agency. III Analytical Methods. Accessed January 7, 2026. [Link]
- Zenodo. NOTES pa Relationship in the Oxidation of Substituted Toluenes by CeiV. Published 1970. Accessed January 7, 2026. [Link]
- Waters. Impurities Application Notebook. Accessed January 7, 2026. [Link]
- PubMed. Characterization of products formed from the oxidation of toluene and m-xylene with varying NOx and OH exposure. Published May 21, 2023. Accessed January 7, 2026. [Link]
- ScienceDirect. Characterization of products formed from the oxidation of toluene and m-xylene with varying NOx and OH. Published May 21, 2023. Accessed January 7, 2026. [Link]
- ResearchGate. Oxidation of Substituted Toluenes by Nitric Acid. Accessed January 7, 2026. [Link]
- Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Accessed January 7, 2026. [Link]
- AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Published September 22, 2025. Accessed January 7, 2026. [Link]
- Royal Society of Chemistry. Analytical Methods. Accessed January 7, 2026. [Link]
- Chemical Communications. Selective oxidation of substituted xylenes to toluic acids by hypochlorite–Ru system under phase transfer conditions. RSC Publishing. Accessed January 7, 2026. [Link]
- PubChem. 2-Fluoro-5-formylbenzonitrile. Accessed January 7, 2026. [Link]
- PubMed. Stability of fumonisins (FB1 and FB2) in solution. Accessed January 7, 2026. [Link]
- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Accessed January 7, 2026.
- Pharmacia. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Published May 13, 2020. Accessed January 7, 2026. [Link]
- Semantic Scholar. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. Published August 17, 2024. Accessed January 7, 2026. [Link]
- ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Accessed January 7, 2026. [Link]
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- 8. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluoro-2-formylbenzonitrile and 2-formylbenzonitrile
Introduction
In the landscape of pharmaceutical and materials science research, substituted benzonitriles are foundational building blocks. Their utility stems from the versatile reactivity of the aromatic ring, the cyano group, and any additional functionalities. This guide provides an in-depth comparative analysis of two such critical intermediates: 2-formylbenzonitrile and its fluorinated analogue, 4-Fluoro-2-formylbenzonitrile.
The primary structural difference is the presence of a fluorine atom at the 4-position, para to the formyl group and meta to the nitrile. This seemingly minor addition has profound consequences for the molecule's electronic properties and, therefore, its chemical reactivity. Understanding these nuances is paramount for researchers designing complex synthetic routes, as the fluorine substituent can dramatically alter reaction rates, yields, and even mechanistic pathways. This document will dissect these differences, providing experimental context and actionable protocols for laboratory application.
Pillar 1: The Electronic Landscape - A Tale of Two Molecules
The reactivity of an aromatic compound is dictated by the electronic nature of its substituents. Both the formyl (-CHO) and cyano (-CN) groups are strongly electron-withdrawing through a combination of negative inductive (-I) and negative mesomeric (-M) or resonance effects.[1][2][3] This electron withdrawal deactivates the benzene ring towards electrophilic attack but critically, it activates the ring for nucleophilic aromatic substitution (SNAr).[1][4][5][6]
In 2-formylbenzonitrile , these two groups work in concert, rendering the aromatic ring and the functional group carbons electrophilic.
The introduction of a fluorine atom in This compound adds a layer of complexity. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[7] However, its lone pairs can participate in resonance, donating electron density back to the ring (+M effect).[8][9] While this +M effect directs incoming electrophiles to the ortho and para positions, the inductive effect is generally dominant for halogens, leading to an overall deactivation of the ring compared to benzene itself.[8]
The crucial takeaway is that in this compound, the aromatic ring is made significantly more electron-poor due to the cumulative -I effects of all three substituents (-F, -CHO, -CN). This heightened electrophilicity is the key to understanding its enhanced reactivity in certain transformations.
Caption: Electronic effects of substituents on the aromatic rings.
Pillar 2: Comparative Reactivity - Where Fluorine Makes the Difference
The enhanced electrophilicity of the fluorinated compound translates into significant reactivity differences across several key reaction classes.
A. Nucleophilic Aromatic Substitution (SNAr)
This is where the most dramatic difference is observed. The SNAr reaction is highly favored on electron-deficient aromatic rings with a good leaving group.[5][6]
-
2-Formylbenzonitrile: This molecule is not primed for a typical SNAr reaction as it lacks a conventional leaving group (like a halide).
-
This compound: This molecule is exceptionally reactive in SNAr. The fluorine atom serves as the leaving group. Its reactivity is amplified for two reasons:
-
Ring Activation: The combined electron-withdrawing power of the ortho-cyano and para-formyl groups makes the carbon atom attached to the fluorine highly electrophilic and susceptible to nucleophilic attack.[5][10]
-
Leaving Group Ability: In the context of SNAr, fluoride is an excellent leaving group. The rate-determining step is the initial attack of the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex).[5] The high electronegativity of fluorine stabilizes this intermediate and accelerates the initial attack, more than compensating for the strength of the C-F bond which is broken in a subsequent, faster step.[5]
-
Caption: Generalized SNAr mechanism.
B. Reactivity of the Aldehyde Group
The electrophilicity of the carbonyl carbon in the formyl group is directly influenced by the electronic nature of the aromatic ring.
-
Hypothesis: The aldehyde in this compound is more reactive towards nucleophiles than in 2-formylbenzonitrile.
-
Causality: The potent electron-withdrawing effect of the para-fluorine atom pulls electron density through the aromatic system, further depleting electron density from the formyl group. This increases the partial positive charge (δ+) on the carbonyl carbon, making it a "harder" electrophile and more susceptible to attack by nucleophiles in reactions like Knoevenagel condensations, Wittig reactions, or reductive aminations.[11][12] While studies show that the effect of substituents on Knoevenagel condensation rates can be minor, the increased electrophilicity is a fundamental principle.[11]
C. Reactivity of the Nitrile Group
Similar to the aldehyde, the reactivity of the nitrile group is also enhanced by the presence of the fluorine atom.
-
Reduction to Aldehyde or Amine: The reduction of nitriles often involves nucleophilic attack by a hydride reagent or coordination to a metal catalyst.[13][14][15] Electron-withdrawing groups on the aromatic ring are known to accelerate these reductions by increasing the electrophilicity of the nitrile carbon.[1][14] Therefore, this compound is expected to undergo reduction of its nitrile group more readily than 2-formylbenzonitrile.
-
Hydrolysis: The acid-catalyzed hydrolysis of benzonitriles to amides and carboxylic acids is accelerated by electron-withdrawing groups.[1][4] These groups enhance the electrophilicity of the protonated nitrile, facilitating the rate-determining attack by water.[1] Consequently, the hydrolysis of the nitrile in this compound should proceed at a faster rate.
Pillar 3: Quantitative Comparison and Experimental Protocols
The following table summarizes the expected relative reactivity based on the electronic principles discussed.
| Reaction Type | 2-Formylbenzonitrile | This compound | Rationale for Difference |
| Nucleophilic Aromatic Substitution (at C4) | Non-reactive | Highly Reactive | Fluorine acts as an excellent leaving group on a highly activated ring.[5][10] |
| Aldehyde Condensation (e.g., Knoevenagel) | Reactive | More Reactive | Increased electrophilicity of the carbonyl carbon due to the -I effect of the para-fluoro substituent. |
| Nitrile Reduction (to amine/aldehyde) | Reactive | More Reactive | Enhanced electrophilicity of the nitrile carbon due to cumulative electron withdrawal.[14] |
| Nitrile Hydrolysis (Acid-catalyzed) | Reactive | More Reactive | Increased susceptibility of the protonated nitrile to nucleophilic attack by water.[1][4] |
Experimental Protocol 1: Nucleophilic Aromatic Substitution of this compound with a Secondary Amine
This protocol describes a typical SNAr reaction, a transformation for which this compound is uniquely suited compared to its non-fluorinated counterpart.
Objective: To synthesize 4-(piperidin-1-yl)-2-formylbenzonitrile.
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate, Brine
Methodology:
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. This is crucial to prevent the introduction of water, which can interfere with the basic conditions.
-
Reagent Addition: To the flask, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv). The carbonate acts as a base to neutralize the HF by-product, driving the reaction to completion.
-
Solvent and Nucleophile: Add anhydrous DMSO to create a solution with a concentration of approximately 0.5 M. DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation (K⁺) leaving the carbonate anion more reactive. Add piperidine (1.2 equiv) to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The aqueous workup removes the inorganic salts (K₂CO₃, KF) and the DMSO solvent.
-
Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired product.
Experimental Protocol 2: Comparative Knoevenagel Condensation
This protocol can be run in parallel for both substrates to observe the difference in reaction rates.
Objective: To compare the rate of condensation of 2-formylbenzonitrile and this compound with malononitrile.
Materials:
-
Aromatic aldehyde (2-formylbenzonitrile OR this compound, 1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Piperidine (0.1 equiv, catalytic)
-
Ethanol
Methodology:
-
Reaction Setup: In two separate, identical flasks, dissolve the respective aromatic aldehyde (1.0 equiv) in ethanol (approx. 0.5 M). Add malononitrile (1.1 equiv) to each flask.
-
Initiation: At the same time (t=0), add a catalytic amount of piperidine (0.1 equiv) to each flask. Piperidine acts as a base to deprotonate the active methylene compound (malononitrile), generating the nucleophile.[11]
-
Monitoring: Stir both reactions at room temperature. Monitor the formation of the product (a precipitate may form) and the disappearance of the aldehyde starting material at regular intervals (e.g., every 15 minutes) using TLC.
-
Analysis: A direct comparison of the TLC plates over time will provide a qualitative assessment of the relative reaction rates. For a quantitative analysis, aliquots could be taken and analyzed by HPLC or ¹H NMR spectroscopy. It is expected that the reaction with this compound will proceed to completion faster.
-
Isolation: Once the reaction is complete, the product can be isolated by cooling the mixture in an ice bath and collecting the resulting precipitate by filtration. Wash the solid with cold ethanol and dry under vacuum.
Caption: Workflow for the comparative Knoevenagel condensation.
Conclusion
The substitution of a single hydrogen atom with fluorine at the 4-position of 2-formylbenzonitrile fundamentally alters its reactivity profile. The potent, overriding inductive effect of fluorine renders the aromatic ring of This compound significantly more electron-deficient. This electronic modification leads to:
-
Enhanced electrophilicity of the formyl and cyano groups , resulting in accelerated rates for nucleophilic additions, condensations, reductions, and hydrolysis.
For drug development professionals and synthetic chemists, these differences are not merely academic. They are critical design parameters. The fluorine atom can be leveraged as a reactive handle for late-stage functionalization via SNAr or can be used to tune the reactivity of the existing functional groups to achieve desired transformations under milder conditions. This comparative guide serves as a foundational tool for making informed decisions in the rational design of synthetic pathways involving these versatile intermediates.
References
- BenchChem. (2025).
- Organic & Biomolecular Chemistry. (n.d.). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. RSC Publishing.
- Taylor & Francis Online. (2011, July 11).
- BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
- Chemistry Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?
- ACS Omega. (2021, November 23). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
- AIP Publishing. (n.d.).
- Online Chemistry notes. (2022, February 11).
- Royal Society Publishing. (n.d.).
- PubMed. (2009, March 6). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.
- BenchChem. (2025). Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes.
- BenchChem. (2025).
- Study.com. (n.d.). Rank the compounds in the group according to their reactivity toward electrophilic substitution. benzonitrile p-methylbenzonitrile p-methoxybenzonitrile.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Wikipedia. (n.d.).
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A Comparative Guide to the Synthetic Routes of Fluorobenzonitriles for Researchers and Drug Development Professionals
Introduction: The Indispensable Role of Fluorobenzonitriles
Fluorobenzonitriles are a class of high-value aromatic compounds that serve as critical building blocks in the synthesis of a wide array of functional molecules. Their unique combination of a fluorine atom and a nitrile group imparts desirable properties such as altered lipophilicity, metabolic stability, and binding interactions, making them particularly sought after in the pharmaceutical and agrochemical industries.[1] The strategic placement of these functional groups on the benzene ring can significantly influence the biological activity and physical properties of the final product. Consequently, the efficient and selective synthesis of specific fluorobenzonitrile isomers is a paramount concern for synthetic chemists.
This guide provides a comprehensive evaluation of the primary synthetic methodologies for preparing fluorobenzonitriles. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of each approach, supported by experimental data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions when selecting a synthetic route tailored to their specific needs, whether for small-scale discovery or large-scale production.
I. Classical Diazonium Salt Chemistry: The Sandmeyer and Balz-Schiemann Reactions
The transformation of aromatic amines via diazonium salt intermediates remains a cornerstone of aromatic chemistry. Two classical named reactions, the Sandmeyer and Balz-Schiemann reactions, provide reliable, albeit sometimes harsh, pathways to fluorobenzonitriles. These methods are particularly useful when the starting material is a readily available aniline derivative.
A. The Sandmeyer Reaction: Cyanation of Fluoroanilines
The Sandmeyer reaction facilitates the conversion of an aryl diazonium salt to an aryl nitrile using a copper(I) cyanide catalyst.[2] This approach is applicable to the synthesis of fluorobenzonitriles starting from the corresponding fluoroanilines.
Mechanism and Rationale:
The reaction is initiated by the diazotization of a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. The subsequent introduction of copper(I) cyanide catalyzes the substitution of the diazonium group with a cyanide ion. The mechanism is believed to proceed through a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and a copper(II) species. The aryl radical then reacts with the cyanide, and the copper(I) catalyst is regenerated.
Figure 1: Simplified mechanism of the Sandmeyer cyanation of a fluoroaniline.
Experimental Protocol: Synthesis of 4-Fluorobenzonitrile from 4-Fluoroaniline
-
Diazotization: 4-Fluoroaniline (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.0-1.2 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Cyanation: In a separate flask, a solution of copper(I) cyanide (1.1-1.5 eq) and sodium or potassium cyanide (1.1-1.5 eq) in water is prepared and cooled. The cold diazonium salt solution is then slowly added to the cyanide solution. The reaction is often exothermic, and the temperature should be carefully controlled.
-
Work-up: After the addition is complete, the reaction mixture is typically warmed to room temperature or slightly heated to drive the reaction to completion. The product is then isolated by extraction with an organic solvent, followed by washing, drying, and purification by distillation or chromatography.
Advantages and Limitations:
The Sandmeyer reaction is a well-established and versatile method. However, it has several drawbacks:
-
Toxicity: The use of stoichiometric amounts of highly toxic copper(I) cyanide is a significant safety concern.
-
Waste Disposal: The copper-containing waste requires specialized disposal procedures.
-
Reaction Conditions: The reaction can be exothermic and requires careful temperature control.
Recent advancements have led to the development of copper-free Sandmeyer cyanation protocols, which utilize alternative reducing agents and cyanide sources to mitigate the toxicity issues associated with the classical method.[2][3]
B. The Balz-Schiemann Reaction: Fluorination of Aminobenzonitriles
The Balz-Schiemann reaction is the method of choice for introducing a fluorine atom onto an aromatic ring starting from a primary aromatic amine.[4][5][6][7][8] In the context of fluorobenzonitrile synthesis, this involves the diazotization of an aminobenzonitrile followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Mechanism and Rationale:
Similar to the Sandmeyer reaction, the first step is the formation of a diazonium salt. The addition of fluoroboric acid (HBF₄) or a tetrafluoroborate salt leads to the precipitation of the corresponding diazonium tetrafluoroborate. This salt is then isolated, dried, and heated. The thermal decomposition proceeds via the loss of nitrogen gas to form an aryl cation, which is then trapped by the fluoride from the tetrafluoroborate counter-ion.[7]
Figure 2: Simplified mechanism of the Balz-Schiemann reaction.
Experimental Protocol: Synthesis of 4-Fluorobenzonitrile from 4-Aminobenzonitrile
-
Diazotization and Precipitation: 4-Aminobenzonitrile (1.0 eq) is dissolved in an aqueous solution of fluoroboric acid. The solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.0-1.2 eq) is added dropwise, maintaining the low temperature. The diazonium tetrafluoroborate salt typically precipitates from the solution.
-
Isolation and Drying: The precipitated salt is collected by filtration, washed with cold water, ethanol, and diethyl ether, and then carefully dried. It is crucial to handle the dry diazonium salt with care as they can be explosive.
-
Thermal Decomposition: The dried diazonium tetrafluoroborate salt is heated, often under vacuum or in an inert solvent, until the evolution of nitrogen gas ceases. The product, fluorobenzonitrile, is then collected by distillation.
Advantages and Limitations:
The Balz-Schiemann reaction offers a high degree of regioselectivity for the introduction of fluorine.[7] However, it is not without its challenges:
-
Safety: The isolation and handling of potentially explosive diazonium salts pose a significant safety risk, especially on a large scale.[7]
-
Harsh Conditions: The thermal decomposition often requires high temperatures, which may not be suitable for substrates with sensitive functional groups.[7]
-
Yields: Yields can be variable and are often moderate.
Modern modifications, such as photochemical decomposition and the use of alternative fluoride sources like hexafluorophosphates, have been developed to address some of these limitations.[9]
II. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of fluorobenzonitriles, particularly when the aromatic ring is activated by electron-withdrawing groups. This strategy can be employed in two primary ways: cyanation of a di- or poly-halo- or nitro-substituted fluoroarene, or fluorination of a chloro- or nitro-substituted benzonitrile.
Mechanism and Rationale:
The SNAr mechanism involves a two-step addition-elimination process. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a suitable leaving group (e.g., F, Cl, NO₂). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group is crucial for stabilizing this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
Figure 3: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
A. Cyanation of Fluoroarenes
In this approach, a fluorine atom on an activated aromatic ring is displaced by a cyanide nucleophile. This is particularly effective for di- or poly-fluorinated benzenes where one fluorine atom is activated by another electron-withdrawing group.
Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzonitrile from 3,4-Difluoronitrobenzene
-
Reaction Setup: 3,4-Difluoronitrobenzene (1.0 eq) is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Cyanation: A cyanide source, such as sodium cyanide or potassium cyanide (1.0-1.2 eq), is added to the solution. The reaction mixture is heated to a temperature typically ranging from 80 to 150 °C.
-
Monitoring and Work-up: The progress of the reaction is monitored by techniques such as TLC or GC. Upon completion, the reaction mixture is cooled, quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
B. Fluorination of Chloro- or Nitro-benzonitriles
Alternatively, a chlorine or nitro group on an activated benzonitrile can be displaced by a fluoride nucleophile. This "Halex" (halogen exchange) reaction is a common industrial process.
Experimental Protocol: Synthesis of 2-Fluorobenzonitrile from 2-Chlorobenzonitrile
-
Reaction Setup: 2-Chlorobenzonitrile (1.0 eq) is mixed with an anhydrous alkali metal fluoride, typically potassium fluoride (1.2-2.0 eq), in a high-boiling polar aprotic solvent like sulfolane or DMSO.[11][12] The use of a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, can facilitate the reaction at lower temperatures.[11]
-
Fluorination: The mixture is heated to a high temperature, often in the range of 200-250 °C, for several hours.[12]
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and the product is isolated by steam distillation or solvent extraction.[12] The crude product is then purified by distillation. A reported procedure gives a 77% conversion after 20 hours at 240 °C in sulfolane.[12] Another method involving the reaction of 2-cyanobenzenesulfonyl chloride (derived from saccharin) with potassium fluoride in sulfolane at 230-248 °C for one hour yielded 2-fluorobenzonitrile in 57% yield.[13]
Advantages and Limitations of SNAr:
-
Scalability: SNAr reactions, particularly Halex processes, are often amenable to large-scale industrial production.
-
Cost-Effectiveness: The starting materials and reagents are often relatively inexpensive.
-
Harsh Conditions: The main drawback is the requirement for high temperatures and strongly polar aprotic solvents, which can limit the functional group tolerance of the reaction.
-
Activation Requirement: The reaction is generally limited to substrates with strong electron-withdrawing groups in the ortho or para positions.
III. Modern Transition-Metal-Catalyzed Cyanation
In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the synthesis of aryl nitriles, including fluorobenzonitriles. Palladium- and nickel-based catalytic systems offer milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to classical methods.
A. Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation reactions, often referred to as Buchwald-Hartwig amination analogues, have become a staple in modern organic synthesis. These reactions typically employ a palladium(0) catalyst, a phosphine ligand, and a cyanide source to convert aryl halides or triflates into the corresponding nitriles.
Mechanism and Rationale:
The catalytic cycle is generally believed to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation/Cyanide Exchange: The halide on the palladium center is exchanged for a cyanide group from the cyanide source.
-
Reductive Elimination: The aryl group and the cyanide ligand are eliminated from the palladium center, forming the desired aryl nitrile (Ar-CN) and regenerating the Pd(0) catalyst.[14]
A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions.[1]
Figure 4: Simplified catalytic cycle for palladium-catalyzed cyanation.
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation of a Fluorinated Aryl Bromide
-
Reaction Setup: A reaction vessel is charged with the fluorinated aryl bromide (1.0 eq), a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos; 2-10 mol%), and a cyanide source. Less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred over simple alkali metal cyanides.[1]
-
Solvent and Base: A solvent (e.g., toluene, dioxane, DMF) and, if necessary, a base are added. The reaction vessel is then purged with an inert gas (e.g., nitrogen or argon).
-
Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as determined by a suitable analytical method.
-
Work-up and Purification: The reaction mixture is cooled, filtered to remove insoluble materials, and the filtrate is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.
A mild and efficient palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been reported to proceed at temperatures ranging from room temperature to 40 °C.[15]
B. Nickel-Catalyzed Cyanation
Nickel-catalyzed cyanation has emerged as a cost-effective and highly efficient alternative to palladium-catalyzed methods. Nickel catalysts can often activate more challenging substrates, such as aryl chlorides, under milder conditions.[16]
Mechanism and Rationale:
The mechanism of nickel-catalyzed cyanation is similar to that of palladium-catalyzed reactions, proceeding through a Ni(0)/Ni(II) catalytic cycle. Nickel's distinct electronic properties can lead to different reactivity profiles and ligand requirements compared to palladium.
Experimental Protocol: General Procedure for Nickel-Catalyzed Cyanation of a Fluorinated Aryl Chloride
-
Reaction Setup: An oven-dried reaction vessel is charged with a nickel precatalyst (e.g., NiCl₂·6H₂O, Ni(acac)₂; 5-10 mol%), a ligand (e.g., a bidentate phosphine or N-heterocyclic carbene), a cyanide source (e.g., Zn(CN)₂), and a reducing agent (e.g., zinc powder) if a Ni(II) precatalyst is used. The fluorinated aryl chloride (1.0 eq) is then added.
-
Solvent: An anhydrous, degassed solvent (e.g., DMA, NMP) is added under an inert atmosphere.
-
Reaction: The reaction mixture is heated (typically 60-100 °C) and stirred for the required time.
-
Work-up and Purification: The work-up procedure is similar to that for palladium-catalyzed reactions, involving quenching, extraction, and purification.
A nickel-catalyzed cyanation of aryl halides using acetonitrile as the cyanide source has been developed, offering a non-toxic approach.[17] Another method utilizes CO₂/NH₃ as a cyanide source for the cyanation of benzylic C-N bonds, which is analogous to the Sandmeyer reaction.[18]
Advantages and Limitations of Transition-Metal-Catalyzed Cyanation:
-
Mild Conditions: These methods generally operate at lower temperatures than SNAr reactions.
-
Broad Substrate Scope: They are often tolerant of a wide range of functional groups.
-
Less Toxic Reagents: The use of cyanide sources like K₄[Fe(CN)₆] and Zn(CN)₂ reduces the hazards associated with handling simple alkali metal cyanides.
-
Cost and Sensitivity: Palladium catalysts and specialized ligands can be expensive. Nickel catalysts, while cheaper, can be more sensitive to air and moisture. Catalyst poisoning by cyanide remains a potential issue.
IV. Comparative Evaluation of Synthetic Routes
The choice of the optimal synthetic route for a specific fluorobenzonitrile depends on a multitude of factors, including the availability and cost of starting materials, the desired substitution pattern, the scale of the reaction, and the available laboratory equipment and safety infrastructure.
| Synthetic Route | Starting Material | Key Reagents | Typical Conditions | Yields | Advantages | Disadvantages |
| Sandmeyer Reaction | Fluoroaniline | NaNO₂, H⁺, CuCN | 0-5 °C, then RT to heat | Moderate to Good | Well-established, versatile | Highly toxic CuCN, exothermic, waste disposal |
| Balz-Schiemann Reaction | Aminobenzonitrile | NaNO₂, HBF₄, Heat | 0-5 °C, then high temp. | Moderate | High regioselectivity for fluorination | Potentially explosive intermediates, high temp. |
| SNAr (Cyanation) | Activated Fluoroarene | NaCN or KCN, DMSO/DMF | High temp. (80-150 °C) | Moderate to Good | Scalable, cost-effective | Harsh conditions, requires activated substrate |
| SNAr (Fluorination) | Activated Chlorobenzonitrile | KF, Sulfolane/DMSO | Very high temp. (200-250 °C) | Moderate to Good | Industrial applicability | Very harsh conditions, limited substrate scope |
| Pd-Catalyzed Cyanation | Fluorinated Aryl Halide/Triflate | Pd catalyst, ligand, K₄[Fe(CN)₆] | 80-120 °C (some at RT) | Good to Excellent | Mild conditions, broad scope, less toxic CN⁻ source | Catalyst cost, potential for catalyst poisoning |
| Ni-Catalyzed Cyanation | Fluorinated Aryl Halide | Ni catalyst, ligand, Zn(CN)₂ | 60-100 °C | Good to Excellent | Cost-effective catalyst, activates chlorides | Air/moisture sensitivity, catalyst poisoning |
Table 1: Comparison of key features of different synthetic routes to fluorobenzonitriles.
V. Conclusion and Future Outlook
The synthesis of fluorobenzonitriles can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Sandmeyer and Balz-Schiemann reactions remain relevant for specific applications, particularly when starting from readily available anilines. Nucleophilic aromatic substitution is a powerful tool for large-scale synthesis, provided the substrate is appropriately activated.
The advent of modern transition-metal-catalyzed cyanations has revolutionized the synthesis of fluorobenzonitriles, offering milder conditions, broader functional group tolerance, and the use of less toxic reagents. As the demand for complex fluorinated molecules continues to grow, further research into more sustainable and efficient catalytic systems, including those based on earth-abundant metals and those that operate under even milder conditions, will undoubtedly shape the future of fluorobenzonitrile synthesis. The judicious selection of a synthetic route, based on a thorough understanding of the principles outlined in this guide, will be crucial for the successful and efficient production of these valuable chemical intermediates.
VI. References
-
Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190.
-
Roe, A. (1949). The Balz-Schiemann Reaction. Organic Reactions, 5, 193-228.
-
Schiemann, G., & Winkelmüller, W. (1933). Über aromatische Fluorverbindungen, XII.: Die Darstellung von Fluor-benzol-carbonsäuren und Fluor-nitro-benzolen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 66(5), 727-732.
-
Fukuhara, T., & Yoneda, N. (1993). A new and convenient method for the Balz-Schiemann reaction using HF-pyridine and alkyl nitrites. Chemistry Letters, 22(4), 509-512.
-
Laali, K. K., & Gettwert, V. J. (2001). The Balz–Schiemann Reaction in Ionic Liquids: A Novel and “Green” Synthesis of Aryl Fluorides. The Journal of Organic Chemistry, 66(1), 35-40.
-
Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(15), 1660-1663.
-
Grushin, V. V. (2002). Mechanistic Aspects of Palladium-Catalyzed Cyanation of Aryl Halides. Accounts of Chemical Research, 35(3), 160-166.
-
Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 54(38), 11210-11214.
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency. Retrieved from [Link]
-
US Patent 4,209,457A, "Production of halogenated benzonitriles," issued June 24, 1980.
-
EP Patent 0497239A1, "2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof," issued August 5, 1992.
-
PrepChem. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved from [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205.
-
Barbero, M., Crisma, M., Degani, I., Fochi, R., & Perracino, P. (2000). Copper-free Sandmeyer cyanation. Synthesis, 2000(11), 1636-1638.
-
Anderson, K. W., & Buchwald, S. L. (2005). A General and Efficient Method for the Palladium-Catalyzed Cyanation of Aryl Halides. Angewandte Chemie International Edition, 44(38), 6173-6177.
-
Cassar, L. (1973). Synthesis of aryl and vinyl cyanides by substitution of the corresponding halides with nickel tetracarbonyl. Journal of Organometallic Chemistry, 54(2), C57-C58.
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Zhang, X., Xia, A., Chen, H., & Liu, Y. (2017). Nickel-Catalyzed Cyanation of Aryl Halides and Triflates Using Acetonitrile via C–CN Bond Cleavage Assisted by 1,4-Bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. Organic Letters, 19(8), 2118-2121.
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CN Patent 1443755A, "Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro," issued September 24, 2003.
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Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.
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Yan, F., Bai, J., Dong, Y., & Li, Y. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. Journal of the American Chemical Society, 144(35), 16045-16053.
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Laali, K. K., & Larin, A. A. (2004). The Balz–Schiemann Reaction in [BMIM][PF6] and [EMIM][OTf] Room-Temperature Ionic Liquids. The Journal of Organic Chemistry, 69(16), 5425-5428.
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Ma, Z., Huo, C., Zhou, D., & Wang, X. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 30(16), 3440.
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Xu, L., et al. (2014). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate in Acetonitrile. Organic Chemistry Frontiers, 1(1), 100-103.
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Dhanalakshmi, M., & Pazhamalai, A. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using redox-active N-CN reagent. Chemical Communications.
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Wang, C., et al. (2018). Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2. Organic Letters, 20(23), 7735-7739.
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Weissman, S. A. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.
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Barbero, M., Degani, I., Diulgheroff, N., Dughera, S., & Fochi, R. (2001). Copper-free Sandmeyer cyanation. Synthesis, 2001(04), 585-590.
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Zhang, X., et al. (2017). Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. Chemical Science, 8(3), 2097-2102.
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Lachaize, S., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 1933-1944.
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Gaster, J., et al. (2021). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Journal of the American Chemical Society, 143(31), 12011-12017.
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Chowdhury, S., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12.
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Li, Y., et al. (2018). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Molecules, 23(11), 2943.
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Tekle, Y., & Siddiqui, S. (2015). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. World Journal of Chemical Education, 3(3), 63-66.
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A Multi-faceted Approach to the Structural Confirmation of 4-Fluoro-2-formylbenzonitrile: A Comparative Spectroscopic Guide
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. 4-Fluoro-2-formylbenzonitrile, a versatile building block in organic synthesis, presents a compelling case for the application of a multi-technique spectroscopic approach.[1] Its molecular structure, featuring a fluorine atom, a formyl group, and a nitrile group on a benzene ring, offers distinct spectroscopic handles that can be leveraged for comprehensive characterization.[1][2]
This guide provides an in-depth comparison of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of this compound. We will move beyond a mere listing of data to explain the causality behind experimental choices and demonstrate how these techniques synergistically provide a self-validating system for structural confirmation.
The Subject: this compound at a Glance
Before delving into the analytical techniques, let's establish the fundamental properties of our target compound.
| Property | Value | Source |
| Molecular Formula | C₈H₄FNO | [1][2] |
| Molecular Weight | 149.12 g/mol | [1][2] |
| CAS Number | 101048-76-4 | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Structure | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[3][4] For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR: Mapping the Proton Environments
Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift of a proton is influenced by its local electronic environment, while spin-spin coupling provides information about neighboring protons.[5]
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for FTIR Spectroscopy using an ATR accessory.
Predicted FTIR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2850 and ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~2240-2220 | Strong, Sharp | C≡N stretch (Nitrile) [6] |
| ~1720-1700 | Strong, Sharp | C=O stretch (Aldehyde) [6][7] |
| ~1600-1475 | Medium-Weak | Aromatic C=C stretch [8] |
| ~1300-1000 | Strong | C-F stretch |
| ~900-690 | Strong | Aromatic C-H bend (out-of-plane) |
The presence of strong, sharp peaks in the regions of ~2230 cm⁻¹ and ~1710 cm⁻¹ would provide compelling evidence for the nitrile and aldehyde functionalities, respectively. An ATR-IR spectrum for 2-Fluoro-4-formylbenzonitrile is available on PubChem, which can be used for comparison. [2]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It can provide the molecular weight of a compound with high accuracy and offer structural clues based on its fragmentation pattern. [9][10] Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Caption: Workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum Fragmentation for this compound:
| m/z | Proposed Fragment | Identity |
| 149 | [C₈H₄FNO]⁺· | Molecular Ion (M⁺·) |
| 148 | [M - H]⁺ | Loss of the aldehydic proton |
| 121 | [M - CO]⁺ | Loss of carbon monoxide from the formyl group |
| 120 | [M - CHO]⁺ | Loss of the formyl radical |
| 94 | [M - CHO - CN]⁺ | Subsequent loss of the nitrile group |
The observation of a molecular ion peak at m/z 149 would confirm the molecular weight of the compound. The fragmentation pattern, particularly the loss of characteristic neutral fragments like CO (28 Da) and radicals like CHO (29 Da), provides further validation of the proposed structure. The fragmentation of aromatic nitriles can be complex, but the loss of the formyl group is a highly probable pathway. [11]
Comparative Analysis: A Synergistic Approach
No single technique can provide all the necessary information for unambiguous structural confirmation. [12]It is the convergence of data from these orthogonal methods that builds a robust and trustworthy case.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number of proton environments, connectivity (coupling), relative number of protons. | Provides detailed information on the proton framework. | Can have overlapping signals in complex molecules. Does not directly observe non-protonated atoms. |
| ¹³C NMR | Number of unique carbon environments, types of carbons (sp³, sp², sp). | Directly observes the carbon skeleton. | Low sensitivity (requires more sample or longer acquisition time). ¹³C-¹³C coupling is not typically observed. |
| FTIR | Presence of specific functional groups. | Fast, requires minimal sample, excellent for identifying key functional groups. | Does not provide information on molecular connectivity. The "fingerprint" region can be difficult to interpret. [8] |
| MS | Molecular weight, elemental formula (high-res MS), fragmentation pattern. | Extremely sensitive, provides the molecular weight. | Isomers can have identical molecular weights. The molecular ion may not be observed with some ionization techniques. |
The relationship between these techniques is not merely additive but synergistic.
Caption: Synergistic workflow for structural elucidation.
FTIR confirms the presence of the aldehyde and nitrile groups predicted by NMR. Mass spectrometry confirms the molecular weight, which must be consistent with the number of protons and carbons observed in the NMR spectra. Finally, 1D and potentially 2D NMR experiments (like COSY and HSQC) definitively piece together the connectivity puzzle, confirming the relative positions of the substituents on the aromatic ring.
Conclusion
The structural confirmation of this compound is a clear illustration of the power of a multi-pronged analytical strategy. While each spectroscopic technique provides a unique and vital piece of the puzzle, it is their collective, self-validating data that allows researchers, scientists, and drug development professionals to proceed with confidence. By understanding the principles, experimental protocols, and, most importantly, the synergistic interplay of NMR, FTIR, and MS, we can ensure the scientific integrity of our work and accelerate the pace of innovation.
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A Comparative Guide to the Quantitative Purity Analysis of 4-Fluoro-2-formylbenzonitrile by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
4-Fluoro-2-formylbenzonitrile is a fluorinated building block recognized for its utility in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a reactive aldehyde, a stable nitrile, and a modifying fluorine atom, makes it a versatile precursor for constructing complex, biologically active molecules.[1] In the rigorous landscape of drug development and manufacturing, the chemical purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative purity analysis of this compound. As a senior application scientist, my objective is to move beyond mere procedural descriptions. This document will elucidate the causality behind methodological choices, establish the principles of self-validating protocols, and ground all claims in authoritative standards. The intended audience—researchers, scientists, and drug development professionals—requires a robust framework for selecting the most appropriate analytical tool for their specific needs, be it for routine quality control, stability testing, or impurity profiling.
Physicochemical Profile of this compound
A thorough understanding of the analyte's properties is the foundation of sound analytical method development. The characteristics of this compound dictate the feasibility and optimization of both HPLC and GC methodologies.
| Property | Value | Source |
| Molecular Formula | C₈H₄FNO | [1][2] |
| Molecular Weight | 149.12 g/mol | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 87-88 °C | [3] |
| Boiling Point | 276.4 °C | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like acetonitrile, chloroform. | [4] |
The compound's defined melting point and relatively high boiling point indicate that it is a solid at room temperature and possesses sufficient thermal stability for GC analysis, provided that inlet and oven temperatures are carefully controlled. Its solubility in common organic solvents makes it amenable to sample preparation for both HPLC and GC.
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is often considered the gold standard for pharmaceutical purity analysis due to its high resolution, versatility for a wide range of compounds, and operation at ambient temperatures, which minimizes the risk of analyte degradation.[5] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, separating molecules based on their hydrophobicity.
Causality in Method Design: The "Why" Behind the Protocol
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification.
-
Column Chemistry (C18): A C18 (octadecylsilane) stationary phase is chosen for its versatility and strong hydrophobic retention of aromatic compounds like our analyte. The non-polar nature of the benzonitrile ring interacts effectively with the C18 chains.
-
Mobile Phase Composition: A mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile) is used. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for aromatic compounds.
-
Buffered Mobile Phase (pH 3.0): The use of a phosphate buffer at a slightly acidic pH is critical. It prevents the ionization of any acidic or basic impurities and ensures a consistent retention time. For the aldehyde group, a controlled pH minimizes the potential for hydrate formation, which could lead to peak splitting.
-
UV Detection: The aromatic ring and conjugated system of the nitrile and formyl groups in this compound confer strong UV absorbance. A detection wavelength of 254 nm is a common and effective choice for aromatic compounds, providing high sensitivity.
Experimental Protocol: A Self-Validating RP-HPLC Method
This protocol is designed to be robust and meet the validation requirements set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][6]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic in water, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Isocratic at 60:40 (A:B). Rationale: An isocratic method is simpler, more robust, and often sufficient for purity assays where impurities are chemically similar to the main compound. A gradient could be developed if a wider range of impurity polarities is expected.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Thermostatting the column ensures retention time stability.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a 100 µg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for quantitative purity analysis by HPLC.
Performance and Validation Data (Illustrative)
The trustworthiness of an analytical method is established through rigorous validation.[4] The following table summarizes expected performance characteristics based on ICH guidelines.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | Analyte peak is resolved from impurities (Resolution > 2). | Baseline resolution from potential impurities (e.g., starting materials, hydrolysis products). |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9995 over a range of 10-150 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% recovery across three concentration levels. |
| Precision (RSD%) | Repeatability (Intra-day) ≤ 2.0% Intermediate (Inter-day) ≤ 2.0% | RSD < 0.8% (n=6) RSD < 1.2% (n=18, 3 days) |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | ~0.1 µg/mL |
Part 2: Gas Chromatography (GC) for Purity Determination
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[7] Given the analyte's boiling point of 276.4 °C, GC is a highly viable alternative to HPLC, particularly for detecting volatile impurities.
Causality in Method Design: The "Why" Behind the Protocol
-
Column Choice (5% Phenyl Polysiloxane): A low-to-mid polarity column, such as a DB-5 or HP-5, is an excellent starting point. This phase provides good selectivity for a wide range of aromatic compounds based primarily on their boiling points, but also on subtle differences in polarity.
-
Flame Ionization Detector (FID): The FID is chosen for its robustness, wide linear range, and near-universal response to organic compounds. It provides excellent sensitivity for quantifying the carbon-containing analyte and any organic impurities.
-
Injector and Temperature Program: A split injection is used to introduce a small, representative amount of the sample onto the column, preventing overload. The temperature program starts at a moderate temperature to separate any volatile impurities and then ramps up to elute the main analyte and any higher-boiling impurities in a reasonable time with good peak shape. The final temperature is held below the analyte's boiling point to ensure long-term column health.
-
Sample Solvent: A volatile solvent like acetone or dichloromethane is used to ensure it elutes quickly and does not interfere with the peaks of interest.
Experimental Protocol: A Self-Validating GC-FID Method
-
Instrumentation: A standard GC system equipped with a split/splitless injector, an autosampler, and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 260 °C.
-
Injection Mode: Split (Split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 120 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Detector: FID.
-
Detector Temperature: 280 °C.
-
-
Sample Preparation:
-
Standard and Sample Solutions: Accurately weigh and dissolve ~10 mg of the reference standard or sample in 10 mL of acetone to obtain a 1 mg/mL (1000 µg/mL) solution.
-
Workflow for GC Purity Analysis
Caption: Workflow for quantitative purity analysis by GC.
Performance and Validation Data (Illustrative)
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | Analyte peak is resolved from impurities (Resolution > 1.5). | Baseline resolution from volatile impurities and potential thermal degradants. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9992 over a range of 100-1500 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery | 99.1% - 101.5% recovery across three concentration levels. |
| Precision (RSD%) | Repeatability (Intra-day) ≤ 2.0% Intermediate (Inter-day) ≤ 2.0% | RSD < 1.0% (n=6) RSD < 1.5% (n=18, 3 days) |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | ~5 µg/mL |
Part 3: Objective Comparison and Recommendation
The choice between HPLC and GC is not about which technique is universally "better," but which is more "fit for purpose."[3] The following table provides a direct comparison for the analysis of this compound.
| Feature | HPLC (Reversed-Phase) | GC (Capillary) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Partitioning between a gaseous mobile phase and a liquid stationary phase based on volatility/boiling point. |
| Analyte Suitability | Excellent. Operates at room temperature, eliminating risk of thermal degradation. Suitable for a wide range of potential non-volatile impurities. | Good. The compound is sufficiently volatile and thermally stable for analysis. Excellent for volatile impurities and residual solvents. |
| Sensitivity | High. UV detection is very sensitive for this chromophore-containing molecule. LOQ is typically lower than GC-FID. | High. FID provides excellent sensitivity for organic compounds. |
| Resolution | Excellent. Selectivity can be finely tuned by altering mobile phase composition, pH, and stationary phase chemistry. | Very high. Long capillary columns provide high theoretical plates and excellent separation of compounds with different boiling points. |
| Sample Preparation | Simple. Dissolution in the mobile phase is straightforward. | Simple. Dissolution in a volatile organic solvent. |
| Analysis Time | Typically 10-30 minutes. | Can be faster, often under 15 minutes with optimized temperature programs. |
| Key Advantage | Versatility and Safety: Can analyze the parent compound and a vast range of potential non-volatile impurities (e.g., salts, starting materials, dimers) without thermal stress. | Orthogonal Information: Provides data based on a different chemical property (volatility), making it an excellent complementary technique for confirming purity and analyzing volatile impurities. |
| Potential Limitation | Higher consumption and cost of high-purity solvents. | Potential for thermal degradation of the analyte or labile impurities in the hot injector. Less suitable for non-volatile impurities. |
Senior Scientist's Recommendation
For the primary goal of quantitative purity analysis and impurity profiling of this compound as a pharmaceutical intermediate, HPLC is the recommended primary technique.
Justification: The core of this recommendation lies in the principle of ensuring the method is stability-indicating and comprehensive. HPLC, operating at ambient temperature, provides the highest assurance that the observed purity profile is genuine and not an artifact of the analytical process itself. It can simultaneously quantify the main component and detect a broader range of potential process-related impurities and degradation products, which may be non-volatile and thus invisible to GC.
However, GC serves as an invaluable orthogonal and complementary method. It is the superior technique for quantifying residual solvents, a critical quality attribute. Furthermore, its ability to separate isomers or closely related volatile impurities based on boiling point can sometimes exceed that of HPLC. Therefore, a comprehensive quality control strategy would ideally employ HPLC for the primary purity and impurity assay, and GC for specific tests like residual solvent analysis.
Conclusion
Both HPLC and GC are robust, reliable techniques capable of the quantitative purity analysis of this compound. The selection is dictated by the specific analytical objective. An HPLC method, grounded in reversed-phase principles, offers a versatile and non-destructive approach, making it the preferred platform for a comprehensive purity assay in a regulated pharmaceutical environment. A GC-FID method provides a fast and powerful alternative, excelling in the analysis of volatile components and serving as a critical tool for orthogonal verification. By understanding the fundamental principles and causal relationships within each method, the analytical scientist can confidently select and validate the appropriate technique to ensure the quality and safety of this vital pharmaceutical building block.
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- ECA Academy. ICH Guidance Q14 / Q2(R2)
- Pielaszek Research. Development of HPLC and GC methods for analysis of Zolmitriptan of pharmaceutical purity. [Link]
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A Performance Guide to 4-Fluoro-2-formylbenzonitrile in Advanced TADF Emitters
This guide provides an in-depth technical analysis of 4-Fluoro-2-formylbenzonitrile as a promising, yet under-explored, building block for next-generation Thermally Activated Delayed Fluorescence (TADF) emitters. We will objectively evaluate its potential by comparing its core structural motifs against established acceptor units, supported by a framework of established experimental data from analogous compounds. This document is intended for researchers and materials scientists dedicated to the innovation of organic electronics and OLED technology.
The Strategic Imperative for Advanced TADF Emitters
In the realm of Organic Light-Emitting Diodes (OLEDs), achieving near-unity internal quantum efficiency (IQE) is the paramount objective. First-generation fluorescent emitters are fundamentally limited to a theoretical maximum IQE of 25% due to the spin statistics of electrical excitation, which generates non-emissive triplet excitons (75%) and emissive singlet excitons (25%). While second-generation phosphorescent OLEDs (PHOLEDs) can harvest triplets via heavy-metal-induced intersystem crossing, they often face challenges related to cost, toxicity, and particularly the stability of deep-blue emitters.[1]
Thermally Activated Delayed Fluorescence (TADF) represents the third generation of emitter technology, offering a metal-free solution to achieve a theoretical IQE of 100%.[2][3] The core principle of TADF lies in the efficient up-conversion of triplet excitons to singlets through a process called reverse intersystem crossing (RISC).[1] This is made possible by designing molecules with a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), typically below 0.2 eV.[4]
The dominant molecular design for achieving this is the donor-acceptor (D-A) architecture. By connecting an electron-donating moiety to an electron-accepting moiety, the highest occupied molecular orbital (HOMO) can be localized on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor. This spatial separation drastically reduces the exchange energy, leading to the required small ΔE_ST.[4][5] The choice of the acceptor unit is therefore critical in tuning the emission color, efficiency, and stability of the final TADF emitter.
This compound: A Multifunctional Acceptor Motif
The benzonitrile scaffold is a well-established and powerful acceptor in TADF design.[6] The cyano (-CN) group is one of the most potent organic electron-withdrawing groups, effectively lowering the LUMO energy level.[7][8] We now turn our focus to this compound, a building block that incorporates three key functional elements, suggesting a high potential for creating advanced emitters.
-
Cyano Group (-CN): Provides strong electron-withdrawing character, essential for establishing the charge-transfer state and lowering the LUMO. Its linear geometry and electronic stability contribute to robust molecular frameworks.[7]
-
Formyl Group (-CHO): Acts as an additional electron-withdrawing group, potentially further lowering the LUMO and enabling fine-tuning of the emission wavelength towards the blue spectrum.
-
Fluoro Group (-F): Serves a dual purpose. Electronically, it contributes to the acceptor strength. Synthetically, it provides a reactive site for nucleophilic aromatic substitution (S_NAr), allowing for a straightforward and often high-yielding pathway to connect various donor units.
A hypothetical high-performance TADF emitter can be envisioned by coupling this compound with a well-known donor, such as 9,9-dimethyl-9,10-dihydroacridine (DMAC).
Caption: Proposed structure of a TADF emitter using DMAC as the donor and a 4-formylbenzonitrile core.
Performance Comparison with Alternative Acceptor Units
To objectively gauge the potential of this compound, we must benchmark it against other established acceptor moieties used in high-efficiency TADF emitters. The following table summarizes key performance metrics from the literature for emitters based on alternative benzonitrile and other common acceptor types.
| Acceptor Moiety | Donor Moiety | λ_em (nm) | PLQY (%) | ΔE_ST (eV) | EQE_max (%) | Reference |
| 2-Methylbenzonitrile | Bicarbazole | - | - | - | 10.8 | [9] |
| Pyridine-3,5-dicarbonitrile | Carbazole | 476 | 49.7 | 0.04 | ~19 (calc) | |
| Benzonitrile (x5 Carbazole) | Carbazole | 470 | 98 | 0.03 | 21.5 | |
| Dicyano-imidazole | DMAC | 472 | - | small | 13.4 | [10][11] |
| Diphenyl Sulfone | DMAC | 468 | 91 | 0.08 | 19.5 | [5] |
| Triazine | Bicarbazole | 476 | 94 | 0.06 | 22.4 | |
| Fluoroboron (dppy) | Phenyl-DMAC | 460 | 99 | 0.04 | 18.9 | [12] |
Analysis and Expected Performance:
Based on the comparative data, emitters designed with this compound are anticipated to exhibit highly competitive performance, particularly for deep-blue emission.
-
Emission Wavelength (λ_em): The combined electron-withdrawing strength of the cyano and formyl groups is expected to create a large energy gap, pushing the emission towards the deep blue region (< 470 nm). This is highly desirable for display applications.[8]
-
Quantum Efficiency (PLQY & EQE): Benzonitrile-based emitters consistently demonstrate high PLQY and EQE values, often exceeding 20%.[6] The rigid structure imparted by the benzonitrile core helps minimize non-radiative decay pathways, a key factor for high efficiency.[8]
-
Singlet-Triplet Gap (ΔE_ST): The strong acceptor nature of this building block will promote significant charge separation from a suitable donor, leading to the requisite small ΔE_ST for efficient RISC. We hypothesize a ΔE_ST value in the range of 0.03-0.1 eV, comparable to leading blue TADF systems.
Experimental Workflow: Synthesis and Characterization
To validate the performance of this novel building block, a rigorous experimental plan is essential. The protocols described below represent a self-validating system for synthesis, characterization, and device fabrication.
Synthesis Protocol: Nucleophilic Aromatic Substitution (S_NAr)
The presence of a fluorine atom activated by two strong electron-withdrawing groups makes the S_NAr reaction a highly logical and efficient choice for synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a nitrogen-purged Schlenk flask, dissolve the chosen N-heterocyclic donor (e.g., DMAC, 1.0 eq), this compound (1.1 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 3.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or toluene.
-
Catalysis: Add a palladium catalyst system, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand like Xantphos (0.08 eq). The causality here is that the palladium complex facilitates the C-N bond formation with high efficiency and selectivity.
-
Reaction: Heat the mixture under a nitrogen atmosphere at 80-110 °C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by temperature-gradient sublimation to achieve the high purity required for OLED device fabrication.
Caption: Generalized workflow for the synthesis of a TADF emitter via S_NAr or Buchwald-Hartwig amination.
Photophysical Characterization and Device Fabrication
A comprehensive characterization is crucial to understand the emitter's intrinsic properties before device integration.[13][14]
Caption: Integrated workflow for material characterization and final OLED device testing.
Device Fabrication Protocol:
-
Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone immediately before deposition.
-
Layer Deposition: Fabricate the OLED device in a high-vacuum thermal evaporation system (<10⁻⁶ Torr). A typical device stack would be:
-
ITO (Anode, 120 nm)
-
HAT-CN (Hole Injection Layer, 20 nm)
-
TAPC (Hole Transport Layer, 40 nm)
-
mCBP:x% Emitter (Emissive Layer, 20 nm, where x is the doping concentration, e.g., 6-12 wt%)
-
TPBi (Electron Transport Layer, 40 nm)
-
LiF (Electron Injection Layer, 1 nm)
-
Al (Cathode, 100 nm)
-
-
Encapsulation & Testing: Encapsulate the device in a nitrogen-filled glovebox using UV-curable epoxy and a glass lid to prevent degradation from air and moisture. Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) using a calibrated spectrometer and source meter.
Conclusion and Outlook
While direct experimental data for TADF emitters based on this compound is not yet prevalent in the literature, a thorough analysis of its structural components and comparison with state-of-the-art acceptor units strongly supports its potential as a building block for high-performance, deep-blue OLEDs. The combination of two potent electron-withdrawing groups (-CN and -CHO) with a versatile synthetic handle (-F) provides a clear and promising pathway for molecular design.
The experimental protocols detailed in this guide offer a robust framework for the synthesis, characterization, and validation of novel emitters based on this acceptor. Future work should focus on the practical synthesis and detailed photophysical study of D-A emitters incorporating this compound to empirically determine their performance and validate the hypotheses presented herein. Success in this area could lead to a new class of highly efficient and stable deep-blue emitters, addressing a critical need in the display and solid-state lighting industries.
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The Quinazoline Scaffold: A Comparative Efficacy Analysis of Derivatives Synthesized from 4-Fluoro-2-formylbenzonitrile
Introduction: The Enduring Significance of Quinazolines in Medicinal Chemistry
The quinazoline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a privileged scaffold in modern drug discovery. Its versatile structure has been the foundation for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Several quinazoline-based drugs have received FDA approval and are currently in clinical use, underscoring the therapeutic importance of this heterocyclic system.[4] The continuous exploration of novel synthetic routes and the evaluation of new derivatives are therefore critical endeavors in the quest for more potent and selective therapeutic agents.
This guide focuses on the synthesis and comparative efficacy of quinazoline derivatives originating from a specific and promising starting material: 4-Fluoro-2-formylbenzonitrile. The presence of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][5] This document will provide a detailed, hypothetical synthetic pathway to these novel quinazolines, followed by a comprehensive comparison of their anticipated biological activities against established quinazoline-based compounds.
Proposed Synthetic Pathway: A Rational Approach from this compound
While a direct, one-pot synthesis of quinazolines from this compound is not prominently described in the current literature, a plausible and efficient multi-step pathway can be designed based on well-established principles of organic synthesis. This proposed route leverages the reactivity of the nitrile and formyl groups to construct the quinazoline core.
Workflow for the Synthesis of Fluoro-Substituted Quinazolines
Caption: Proposed two-step synthetic workflow for the preparation of fluoro-substituted quinazolines from this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Aminomethyl)-4-fluorobenzonitrile (Intermediate)
-
Oxime Formation: To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq). The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the intermediate oxime.
-
Causality: The formyl group readily reacts with hydroxylamine to form a stable oxime. Pyridine acts as a mild base to neutralize the HCl generated from hydroxylamine hydrochloride.
-
-
Reduction of the Oxime: The crude oxime is dissolved in methanol and subjected to catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere (50 psi) for 12-18 hours. Alternatively, the oxime can be reduced using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0 °C to room temperature. After the reaction is complete (monitored by TLC), the catalyst is filtered off (for hydrogenation), or the reaction is carefully quenched with water and sodium hydroxide (for LiAlH4 reduction). The crude product is purified by column chromatography on silica gel to afford 2-(Aminomethyl)-4-fluorobenzonitrile.
-
Causality: Catalytic hydrogenation or reduction with a strong hydride reducing agent like LiAlH4 effectively reduces the oxime functional group to the corresponding primary amine.
-
Step 2: Cyclization to the Fluoro-Substituted Quinazoline
-
Reaction with Triethyl Orthoformate: A mixture of 2-(Aminomethyl)-4-fluorobenzonitrile (1.0 eq) and triethyl orthoformate (1.5 eq) in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is heated at reflux for 8-12 hours.
-
Causality: Triethyl orthoformate serves as a one-carbon source, reacting with the primary amine to form an intermediate that is primed for cyclization. The acid catalyst activates the orthoester.
-
-
Cyclization and Aromatization: The reaction mixture is cooled, and the solvent is evaporated. The residue is then heated at a higher temperature (e.g., in diphenyl ether) or treated with a stronger acid to facilitate the intramolecular cyclization between the newly formed functional group and the nitrile. This is followed by aromatization to yield the final fluoro-substituted quinazoline. The product is then purified by recrystallization or column chromatography.
-
Causality: The intramolecular cyclization is a key ring-forming step. The subsequent aromatization provides the stable quinazoline core.
-
Comparative Efficacy of Fluoro-Substituted Quinazolines
The true measure of a novel synthetic pathway lies in the biological efficacy of the compounds it produces. Based on extensive literature on quinazoline derivatives, we can anticipate and compare the potential anticancer, antimicrobial, and anti-inflammatory activities of our target fluoro-substituted quinazolines.
Anticancer Activity
Quinazoline derivatives are renowned for their potent anticancer properties, often acting as inhibitors of key signaling pathways involved in cell proliferation and survival.[1][6][7] The introduction of a fluorine atom at the 4-position of the quinazoline ring is expected to enhance this activity.
Comparative Data of Anticancer Activity (IC50 values in µM)
| Compound Type | Target Cancer Cell Line | Expected IC50 (µM) of 4-Fluoro Derivative | Reference Compound IC50 (µM) | Citation |
| EGFR Inhibitors | A549 (Non-small cell lung cancer) | 0.5 - 5 | Gefitinib: ~0.015 | [8] |
| MCF-7 (Breast cancer) | 1 - 10 | Erlotinib: ~1.0 | [9] | |
| General Cytotoxic Agents | HeLa (Cervical cancer) | 5 - 20 | Doxorubicin: ~0.5 | [9] |
| HepG2 (Liver cancer) | 2 - 15 | Cisplatin: ~8.0 | [8] |
Rationale for Enhanced Anticancer Activity:
-
Increased Lipophilicity: The fluorine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and reach intracellular targets.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation and increasing its in vivo half-life.
-
Altered Electronic Properties: Fluorine's high electronegativity can modulate the electronic properties of the quinazoline ring, potentially leading to stronger interactions with target enzymes or receptors.
Antimicrobial Activity
The quinazoline scaffold is also a promising framework for the development of novel antimicrobial agents.[10][11] The emergence of drug-resistant microbial strains necessitates the exploration of new chemical entities, and fluoro-substituted quinazolines are attractive candidates.
Comparative Data of Antimicrobial Activity (MIC values in µg/mL)
| Compound Type | Target Microorganism | Expected MIC (µg/mL) of 4-Fluoro Derivative | Reference Compound MIC (µg/mL) | Citation |
| Antibacterial Agents | Staphylococcus aureus | 16 - 64 | Ciprofloxacin: ~1.0 | [11] |
| Escherichia coli | 32 - 128 | Levofloxacin: ~0.5 | [11] | |
| Antifungal Agents | Candida albicans | 8 - 32 | Fluconazole: ~0.25 | [11] |
| Aspergillus niger | 16 - 64 | Amphotericin B: ~0.5 | [11] |
Rationale for Antimicrobial Efficacy:
-
Enzyme Inhibition: Fluoro-substituted quinazolines may act as inhibitors of essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.
-
Membrane Disruption: The altered physicochemical properties due to the fluorine atom could lead to interactions with and disruption of microbial cell membranes.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents with minimal side effects is a major therapeutic goal. Quinazoline derivatives have demonstrated significant anti-inflammatory potential.[1][6][12]
Comparative Data of Anti-inflammatory Activity (% Inhibition of Edema)
| Compound Type | In vivo Model | Expected % Inhibition by 4-Fluoro Derivative | Reference Compound % Inhibition | Citation |
| COX-2 Inhibitors | Carrageenan-induced paw edema | 50 - 70% | Celecoxib: ~65% | [1] |
| NF-κB Inhibitors | LPS-induced inflammation | 40 - 60% | Dexamethasone: ~70% | [10][12] |
Rationale for Anti-inflammatory Effects:
-
Inhibition of Pro-inflammatory Enzymes: The fluoro-substituted quinazolines may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
-
Modulation of Signaling Pathways: These compounds could interfere with pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[10][12]
Alternative Synthetic Routes: A Comparative Overview
While the proposed synthesis from this compound offers a novel approach, it is essential to consider established methods for quinazoline synthesis to provide a comprehensive perspective.
Classical Synthetic Methodologies
Caption: Overview of established alternative synthetic routes to the quinazoline core.
-
From Anthranilic Acid Derivatives: This is one of the most common and versatile methods, involving the reaction of anthranilic acid or its derivatives (esters, amides) with a variety of reagents like formamide, urea, or isocyanates to form the pyrimidine ring.[4]
-
From 2-Aminobenzonitriles: The reaction of 2-aminobenzonitriles with orthoesters, acid chlorides, or other one-carbon synthons is a widely used strategy.[13]
-
Friedländer-type Annulation: Although classically used for quinoline synthesis, variations of the Friedländer reaction, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an active methylene group in the presence of a nitrogen source like ammonia, can be adapted for quinazoline synthesis.[14]
Conclusion: A Promising New Avenue in Quinazoline Chemistry
The synthesis of quinazolines from this compound, while requiring a multi-step approach, opens a new door to a class of potentially highly efficacious therapeutic agents. The strategic placement of a fluorine atom on the quinazoline scaffold is a well-established strategy for enhancing the pharmacological properties of drug candidates. The comparative analysis presented in this guide, based on extensive data from the existing literature, strongly suggests that these novel fluoro-substituted quinazolines would exhibit potent anticancer, antimicrobial, and anti-inflammatory activities, potentially surpassing some of the current standards. Further experimental validation of the proposed synthetic route and in-depth biological evaluation of the resulting compounds are warranted to fully explore their therapeutic potential.
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- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Modern Synthetic Strategies for 4-Fluoro-2-formylbenzonitrile
Guide Objective: This document provides an in-depth technical comparison of established and novel synthetic methodologies for producing 4-Fluoro-2-formylbenzonitrile. Designed for researchers, medicinal chemists, and process development professionals, this guide moves beyond simple protocols to analyze the underlying chemical principles, operational advantages, and potential drawbacks of each strategic approach. All experimental data and mechanistic discussions are grounded in authoritative, verifiable sources to ensure scientific integrity.
Introduction: The Significance of this compound
This compound is a highly valuable substituted benzonitrile building block in modern drug discovery. Its unique arrangement of electron-withdrawing and directing groups—a nitrile, a fluorine atom, and a reactive aldehyde—makes it a key intermediate for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors and other targeted therapeutics. The demand for efficient, scalable, and safe access to this intermediate has driven the development of synthetic routes that improve upon classical, often harsh, methodologies. This guide will benchmark three distinct strategies: a traditional multi-step electrophilic addition/nucleophilic substitution pathway and two more contemporary approaches leveraging directed metalation and selective oxidation.
Strategy 1: The Classical Approach - Electrophilic Bromination & Nucleophilic Cyanation
This strategy represents a robust, traditional pathway that relies on well-understood, sequential functionalization of a commercially available starting material. The logic is to install a leaving group (bromide) at the desired position and subsequently displace it with the target nitrile functionality.
Causality and Experimental Rationale
The synthetic design begins with 4-fluorobenzaldehyde. The fluorine atom is an ortho-, para-directing group for electrophilic aromatic substitution. Since the para position is blocked by the aldehyde, electrophilic attack is directed to the ortho positions (C3 and C5). The aldehyde group is a meta-director and deactivating, which makes the bromination require a Lewis acid catalyst to proceed efficiently. Following bromination at the C3 position, the resulting 3-bromo-4-fluorobenzaldehyde is primed for a nucleophilic aromatic substitution to install the nitrile group. The classical method for this transformation is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide at elevated temperatures.[1] The copper catalyst is crucial as it facilitates the displacement of the aryl halide, which would otherwise be unreactive toward cyanide.[2]
Synthetic Workflow
Caption: Classical two-step synthesis of the target molecule.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde
-
Principle: Direct bromination of 4-fluorobenzaldehyde using bromine and a catalyst system in a suitable solvent. A modern, high-yield protocol avoids elemental bromine in favor of an in-situ generation approach.[3]
-
Procedure (Adapted from Patent CN109912396B):
-
Dissolve 4-fluorobenzaldehyde (1.0 mol) in dichloromethane (160 mL) to create Solution A.
-
In a separate vessel, dissolve sodium bromide (1.01 mol) in deionized water (100 mL) and, while stirring, add 35% hydrochloric acid (100 mL) to create Solution B.
-
Mix Solution A and Solution B at 20-25°C.
-
Under vigorous stirring, add 8% aqueous sodium hypochlorite solution (1.02 mol) dropwise over 1 hour. The reaction generates electrophilic bromine species in situ.
-
After the addition is complete, continue stirring for 1-2 hours until TLC or GC analysis shows complete consumption of the starting material.
-
Separate the organic phase, wash with water and brine until neutral, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification by distillation or crystallization can yield the pure product with reported yields often exceeding 90%.[3][4]
-
Step 2: Synthesis of this compound
-
Principle: A copper-mediated Rosenmund-von Braun reaction to displace the bromide with a cyanide nucleophile. Modern modifications can lower the required temperature.[2][5]
-
Procedure (Inferred from L-Proline promoted conditions):
-
To a flask charged with 3-bromo-4-fluorobenzaldehyde (1.0 mmol), add copper(I) cyanide (2.0 mmol), L-proline (1.0 mmol), and DMF (3 mL).[5]
-
Purge the flask with an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to 120°C and stir for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into an aqueous solution of ethylenediamine or ammonia to complex the copper salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude material via column chromatography to obtain the final product.
-
Strategy 2: The Directed Ortho-Metalation (DoM) Approach
This strategy represents a more modern and convergent approach, aiming to formylate the C-H bond directly ortho to the existing functional groups in a single step, starting from 4-fluorobenzonitrile.
Causality and Experimental Rationale
Directed ortho-metalation (DoM) utilizes a functional group on an aromatic ring (a Directed Metalation Group, or DMG) to chelate a strong organolithium base, thereby directing deprotonation to the adjacent ortho position with high regioselectivity.[6] In 4-fluorobenzonitrile, both the nitrile and the fluorine atom can act as moderate DMGs.[7] The nitrile group directs lithiation to the C2 position, while the fluorine directs to C3. The nitrile is generally a stronger DMG, favoring lithiation at C2. This generates a potent aryllithium nucleophile in situ, which can be trapped with an electrophile. For formylation, N,N-dimethylformamide (DMF) is a common and effective formylating agent.[8] This method's elegance lies in its ability to create a key C-C bond with high precision, potentially shortening the overall synthetic sequence.
Synthetic Workflow
Caption: Convergent one-pot Directed Ortho-Metalation route.
Detailed Experimental Protocol
-
Principle: Generation of an ortho-lithiated species from 4-fluorobenzonitrile using a strong, sterically hindered base at low temperature, followed by quenching with DMF.
-
Procedure (Hypothetical, based on established DoM principles):
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to diisopropylamine (1.1 eq.) in anhydrous THF at -78°C.
-
To this LDA solution, add a solution of 4-fluorobenzonitrile (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for 1-2 hours to ensure complete formation of the ortho-lithiated species.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the reaction mixture.
-
Allow the reaction to stir for an additional 1-2 hours at -78°C, then slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude product by silica gel chromatography to isolate this compound.
-
Strategy 3: The Benzylic Oxidation Pathway
This strategy is often favored in industrial settings due to its use of readily available starting materials and well-scalable reaction classes. It involves the selective oxidation of a methyl group on the aromatic ring.
Causality and Experimental Rationale
This pathway begins with 4-fluoro-2-methylbenzonitrile. The core challenge is the selective oxidation of the benzylic methyl group to an aldehyde without affecting the other functional groups. A common industrial method to achieve this is a two-step process. First, a free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN, selectively brominates the benzylic position to form 2-(bromomethyl)-5-fluorobenzonitrile. Second, the resulting benzyl bromide is converted to the aldehyde. Several methods exist for this conversion:
-
Sommelet Reaction: This classic named reaction uses hexamine to form a quaternary salt, which then hydrolyzes to the aldehyde. It is known for being mild and avoiding over-oxidation to the carboxylic acid.[9][10]
-
Kornblum Oxidation: This method uses dimethyl sulfoxide (DMSO) as the oxidant to convert the benzyl bromide to the aldehyde.[3][11]
-
Hydrolysis and Oxidation: The benzyl bromide can be hydrolyzed to the corresponding benzyl alcohol, which is then oxidized using a mild oxidant like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) to prevent over-oxidation.[12][13]
Synthetic Workflow
Caption: Two-step benzylic bromination and oxidation pathway.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Bromomethyl)-5-fluorobenzonitrile
-
Procedure (Adapted from industrial processes):
-
Dissolve 4-fluoro-2-methylbenzonitrile (1.0 eq.) in a suitable solvent like acetonitrile or carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.05 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq.).
-
Heat the mixture to reflux (approx. 80°C for acetonitrile) and monitor the reaction by TLC/GC. The reaction is often initiated by light.
-
Upon completion, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bisulfite solution to remove any remaining bromine, then with water and brine.
-
Dry the organic layer and concentrate under reduced pressure. The crude benzyl bromide is often used directly in the next step without further purification.
-
Step 2: Synthesis of this compound (via Sommelet Reaction)
-
Procedure (Based on classical Sommelet conditions):
-
Dissolve the crude 2-(bromomethyl)-5-fluorobenzonitrile (1.0 eq.) in chloroform or a similar solvent.
-
Add hexamine (hexamethylenetetramine) (1.1 eq.) and stir the mixture at room temperature or with gentle heating to form the quaternary ammonium salt precipitate.
-
Isolate the salt by filtration.
-
Hydrolyze the salt by heating it in 50% aqueous acetic acid or water.
-
After hydrolysis is complete (monitor by TLC), cool the mixture and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic extracts, dry, concentrate, and purify by column chromatography or distillation to yield the final aldehyde.[10]
-
Head-to-Head Performance Comparison
| Feature | Strategy 1: Classical Route | Strategy 2: DoM Route | Strategy 3: Oxidation Route |
| Starting Material | 4-Fluorobenzaldehyde | 4-Fluorobenzonitrile | 4-Fluoro-2-methylbenzonitrile |
| Number of Steps | 2 | 1 (one-pot) | 2 |
| Key Reagents | Br₂, Lewis Acid, CuCN (toxic) | n-BuLi / LDA (pyrophoric), DMF | NBS, AIBN, Hexamine / DMSO / PCC |
| Reaction Conditions | Step 1: 0-25°C; Step 2: High Temp (120-200°C) | Cryogenic (-78°C) , inert atmosphere | Step 1: Reflux (80°C); Step 2: Varies (mild to reflux) |
| Primary Advantage | High-yield individual steps, well-established chemistry. | Most convergent, potentially highest atom economy. | Good for large scale, avoids highly toxic cyanides. |
| Primary Disadvantage | Use of toxic copper cyanide, harsh conditions for cyanation. | Requires strict anhydrous/anaerobic conditions, cryogenic temperatures, and pyrophoric reagents. | Generates stoichiometric bromine waste (NBS), potential for over-oxidation. |
| Scalability | Moderate; handling of CuCN waste is a concern. | Challenging; cryogenic cooling and handling of organolithiums are difficult on a large scale. | Excellent ; radical reactions and subsequent oxidations are common in industrial processes. |
Expert Recommendations & Future Outlook
The choice of synthetic strategy for this compound depends critically on the scale of production and the available laboratory infrastructure.
-
For Bench-Scale Synthesis & Derivatization: The Directed Ortho-Metalation (Strategy 2) is arguably the most elegant and efficient on a small scale. Its one-pot nature makes it ideal for rapidly accessing material for medicinal chemistry programs, provided the laboratory is equipped to handle cryogenic and air-sensitive reactions.
-
For Process Development & Scale-Up: The Benzylic Oxidation Pathway (Strategy 3) is the most promising for industrial production. The starting materials are readily available, the reactions (radical bromination, Sommelet/Kornblum oxidation) are generally high-yielding and well-precedented on a large scale. This route avoids the use of highly toxic copper cyanide and the operational complexities of large-scale cryogenic reactions.
-
The Classical Route (Strategy 1) remains a viable, albeit dated, option. While the bromination step is very efficient, the subsequent Rosenmund-von Braun cyanation is a significant drawback due to the high temperatures and the environmental/safety concerns associated with stoichiometric copper cyanide. Modern catalytic cyanation methods could potentially revitalize this approach, but as it stands, it is less favorable than Strategy 3 for large-scale work.
Future research should focus on developing a direct C-H formylation method that avoids the use of organolithium reagents, perhaps through transition-metal-catalyzed C-H activation. Such a discovery would represent a significant step forward in both efficiency and safety for the synthesis of this important pharmaceutical intermediate.
References
- Sommelet, M. Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène – tétramine. Compt. Rend.1913, 157, 852–854. [Link]
- Angyal, S. J. The Sommelet Reaction. Organic Reactions2011, 197–217. [Link]
- Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
- Gordon College. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Link]
- Wikipedia. Rosenmund–von Braun reaction. [Link]
- Wikipedia.
- Chegg. When benzyl alcohol is oxidized by PCC, the Product will be: Benzaldehyde. [Link]
- Wu, J. X.; Beck, B.; Ren, R. X. Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids. Tetrahedron Letters2002, 43(3), 387-389. [Link]
- Google Patents. Synthetic method of 3-bromo-4-fluorobenzaldehyde. CN109912396B.
- Chem-Station.
- ResearchGate. One-step Green Conversion of Benzyl Bromide to Aldehydes on NaOH-modified g-C3N4 with Dioxygen under LED Visible Light. [Link]
- ResearchGate.
- SynArchive. Rosenmund-von Braun Reaction. [Link]
- PMC, NIH. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. [Link]
- Wikipedia. Rosenmund–von Braun reaction. [Link]
- Wikipedia.
- Chegg. When benzyl alcohol is oxidized by PCC, the Product will be: Benzaldehyde. [Link]
- Google Patents. Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde. WO2010086877A2.
- Myers Research Group, Harvard University.
- MDPI. Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
- Common Organic Chemistry.
- MDPI. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules2015, 20(3), 5409-5425. [Link]
- Wikipedia.
- ResearchGate.
- Myers Research Group, Harvard University.
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Decoding the Molecular Blueprint: A Senior Scientist's Guide to the Certificate of Analysis for 4-Fluoro-2-formylbenzonitrile
For the researcher, scientist, or drug development professional, a chemical reagent is the foundational block of discovery. Its integrity is paramount. A vial of 4-Fluoro-2-formylbenzonitrile (CAS No: 894779-76-1), a versatile building block in medicinal chemistry, is not just a white to light yellow solid; it is a promise of purity, identity, and performance.[1][2] That promise is formally documented in its Certificate of Analysis (CofA).
However, a CofA is more than a simple quality pass; it is a rich dataset detailing the rigorous analytical scrutiny a specific batch has undergone. Understanding this document is not merely an administrative checkpoint but a critical scientific skill. It allows you to anticipate reactivity, troubleshoot experiments, and ensure the reproducibility that is the bedrock of scientific integrity. A CofA is the essential document for quality assurance, traceability, and regulatory compliance in any laboratory setting.[3][4][5]
This guide provides an in-depth, practical comparison of this compound, dissecting its CofA to reveal the story behind the data. We will explore the causality behind the analytical choices, provide actionable experimental protocols for verification, and compare its profile to relevant alternatives to provide a comprehensive performance context.
Deconstructing the Certificate of Analysis: Beyond the Numbers
A Certificate of Analysis for a specific lot of this compound provides a detailed summary of its quality and purity.[5][6][7] Let's break down a representative CofA, explaining the significance of each component from a researcher's perspective.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Appearance | White to light yellow solid | Conforms | Visual |
| Identity | Conforms to structure | Conforms | ¹H NMR, FTIR |
| Purity (Assay) | ≥ 98.0% | 99.2% | HPLC |
| Melting Point | 86-90 °C | 87.5 °C | Melting Point Apparatus |
| Residual Solvents | ≤ 5000 ppm Total | < 100 ppm | Headspace GC-MS |
| Trace Metals | ≤ 10 ppm (as Pb) | < 2 ppm | ICP-MS |
Identity Confirmation: Is It Truly this compound?
The first and most critical question a CofA answers is one of identity. Misidentification of a starting material can lead to months of wasted research. For a molecule like this compound, with its distinct functional groups (nitrile, aldehyde, and fluoro-substituted aromatic ring), spectroscopic methods provide an unambiguous fingerprint.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique probes the chemical environment of hydrogen atoms (protons) within the molecule. For this compound, we expect to see distinct signals for the three aromatic protons and the aldehyde proton, with specific splitting patterns and chemical shifts influenced by the electron-withdrawing nitrile and fluorine groups. The aldehyde proton, in particular, will have a characteristic downfield shift (typically ~10 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies functional groups by their characteristic absorption of infrared radiation. The CofA confirms identity by matching the sample's spectrum to a reference. Key expected peaks include a sharp, strong absorption around 2230-2240 cm⁻¹ for the C≡N (nitrile) stretch, a strong peak around 1700-1720 cm⁻¹ for the C=O (aldehyde) stretch, and absorptions in the 1200-1300 cm⁻¹ region for the C-F stretch.[8][9][10]
Purity Assessment: What Else is in the Vial?
Purity, or assay, is arguably the most scrutinized value on a CofA. It quantifies the percentage of the desired compound in the material. High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination for non-volatile compounds like this compound.
-
Why HPLC? HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[11] For this molecule, a reversed-phase method (e.g., using a C18 column) is ideal. The polarity of the molecule, imparted by the nitrile and aldehyde groups, dictates its retention time. The purity is calculated by comparing the area of the main peak to the total area of all peaks detected (often at a specific UV wavelength where the aromatic ring absorbs, such as 254 nm).
Impurity Profiling: Identifying the Unwanted Guests
No chemical is 100.00% pure. Understanding the nature and quantity of impurities is critical, as they can interfere with subsequent reactions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is used to identify and quantify volatile and semi-volatile organic impurities.[12][13][14][15] The sample is vaporized and separated by gas chromatography, with each eluting component being fragmented and identified by the mass spectrometer.[16] This is especially useful for detecting residual solvents from the synthesis or purification process (e.g., ethyl acetate, hexanes, dichloromethane). Headspace GC-MS is a specific application for analyzing volatile compounds in a solid sample without dissolving it.[15][16]
Experimental Verification Protocols
Trustworthiness in science comes from verification. A CofA provides the benchmark, but an astute researcher should be able to perform confirmatory analyses. Here are streamlined protocols for key verification tests.
Protocol 1: Purity Verification by HPLC
This protocol outlines a standard reversed-phase HPLC method to verify the purity of this compound.
-
Sample Preparation: Accurately weigh ~10 mg of the this compound standard and dissolve it in 10 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution. Further dilute to ~50 µg/mL with the mobile phase.
-
Instrumentation & Conditions:
-
Data Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the prepared sample.
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity: (Area of Main Peak / Total Area of All Peaks) * 100. The result should be within the specification listed on the CofA.
-
Causality Note: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the moderately polar aromatic compound. The acetonitrile/water mobile phase allows for efficient elution, providing a sharp, symmetrical peak for accurate quantification.[18] UV detection at 254 nm is selected due to the strong absorbance of the benzene ring.
Protocol 2: Identity Confirmation by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Parameters (400 MHz NMR):
-
Pulse Program: Standard proton acquisition.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the residual CDCl₃ peak at 7.26 ppm.
-
Confirm the presence of the aldehyde proton signal (~10 ppm), and the characteristic splitting patterns of the three aromatic protons, which will be more complex due to fluorine-proton coupling. Compare the obtained spectrum with reference spectra.[19][20]
-
Visualizing the Analytical Workflow
To ensure the integrity of a reagent like this compound, a structured analytical workflow is essential. This process validates the information presented on the CofA and provides an independent quality check.
Caption: Structures of this compound and its comparators.
Conclusion
The Certificate of Analysis is the single most important document guaranteeing the quality of a chemical reagent. For a key synthetic intermediate like this compound, whose performance is critical in multi-step syntheses and drug discovery campaigns, the ability to read, interpret, and verify the CofA is indispensable. By understanding the principles behind the analytical tests, recognizing the significance of the results, and appreciating how its chemical signature compares to similar reagents, researchers can proceed with confidence, ensuring their work is built on a foundation of quality and reproducibility.
References
- Vertex AI Search. (n.d.). Detecting Trace Impurities in Natural Gas: Advanced GC Techniques. Retrieved January 7, 2026.
- Measurlabs. (n.d.). GC-MS Analysis | Laboratory Testing Services. Retrieved January 7, 2026.
- ECHEMI. (n.d.). 101048-76-4, 2-Fluoro-4-formylbenzonitrile Formula. Retrieved January 7, 2026.
- Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?.
- ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... Retrieved January 7, 2026.
- Oneida Research Services. (n.d.). Organic Mass Spectrometry Testing.
- YouTube. (2025, July 21). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?.
- Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
- Misra, N., et al. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209.
- ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Retrieved January 7, 2026.
- Supporting Information. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- NIH. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. PMC. Retrieved January 7, 2026.
- PubChem. (n.d.). 2-Fluoro-4-formylbenzonitrile | C8H4FNO | CID 11217339.
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- ResearchGate. (n.d.). FTIR spectra of 1.2 M LiNCS in benzonitrile (BN: solid black line) and.... Retrieved January 7, 2026.
- Lab Alley. (2025, November 4). How to Read a Chemical Certificate of Analysis (COA).
- Technology Networks. (2024, October 31). Certificate of Analysis (COA): Understanding Its Importance and Key Components.
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved January 7, 2026.
- Home Sunshine Pharma. (n.d.). 4-Fluoro-2-methylbenzonitrile CAS 147754-12-9.
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- PubMed. (n.d.). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved January 7, 2026.
- ResearchGate. (n.d.).
- PubChem. (n.d.). 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582.
- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. Retrieved January 7, 2026.
- PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved January 7, 2026.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-2-formylbenzonitrile
As researchers and scientists at the forefront of drug development, our work with specialized reagents like 4-Fluoro-2-formylbenzonitrile is fundamental to innovation. However, our responsibility extends beyond the synthesis and analysis; it encompasses the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. This guide provides a procedural framework grounded in scientific principles to manage the disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The Foundational Principle: Hazard-Informed Disposal
Proper disposal is not merely a logistical task but a final, critical step in the experimental process, dictated by the inherent chemical and toxicological properties of the substance. This compound is a halogenated aromatic nitrile, a classification that immediately signals the need for stringent disposal protocols due to a combination of reactivity, toxicity, and environmental persistence.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the hazards associated with this compound. Understanding these hazards is the causal basis for the disposal procedures that follow.
| Hazard Class | Category | GHS Hazard Statement | Rationale for Disposal Protocol |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Prevents chemical burns and skin damage to personnel. Mandates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal. Contaminated materials (e.g., gloves, wipes) must also be disposed of as hazardous waste. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Protects against severe eye damage. Reinforces the requirement for chemical splash goggles and dictates immediate, specific first-aid responses in case of exposure. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Minimizes risk of respiratory tract damage. Requires that all handling and waste consolidation be performed in a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled | Indicates systemic toxicity. This requires that the compound and its containers be treated as toxic waste, preventing entry into the environment or accidental exposure to support staff.[1] |
| Hazardous to the Aquatic Environment (Acute) | 3 | H402: Harmful to aquatic life | Prohibits disposal down the drain. Prevents contamination of waterways and harm to aquatic ecosystems, necessitating containment and disposal via a certified hazardous waste handler. |
Furthermore, as a nitrile, this compound has the potential to release highly toxic hydrogen cyanide (HCN) gas if it comes into contact with strong acids.[2][3][4] This critical incompatibility dictates that this compound waste must never be mixed with acidic waste streams. As a halogenated organic compound, it falls under specific environmental regulations, requiring segregation from non-halogenated waste to ensure it undergoes the correct high-temperature incineration process for destruction.[5][6][7]
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a self-validating system for the safe disposal of this compound, from the point of generation to final hand-off.
Step 1: Assemble Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure a robust barrier between you and the chemical hazard.
-
Hand Protection: Wear nitrile rubber gloves. For tasks involving larger quantities or potential for splash, consider double-gloving.[5]
-
Eye Protection: Use ANSI-approved chemical splash goggles.[8]
-
Body Protection: A fully buttoned, flame-retardant laboratory coat is mandatory.
-
Respiratory Protection: All handling of solid waste or the transfer of waste solutions must be conducted within a certified chemical fume hood.[9]
Step 2: Segregate and Classify the Waste Stream
This is the most critical control point in the disposal process. Improper segregation can lead to dangerous chemical reactions and regulatory non-compliance.
-
Designate a Specific Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[6][7] This container should be made of a compatible material, such as polyethylene, and have a secure, vapor-tight screw cap.[5]
-
Do Not Mix Waste Streams:
-
NEVER mix this compound waste with acidic waste due to the risk of hydrogen cyanide release.[2][3]
-
NEVER mix halogenated waste with non-halogenated waste. This is crucial for proper and cost-effective final disposal.[6]
-
Avoid mixing with other incompatible materials such as strong oxidizing agents or bases.[10]
-
Step 3: Waste Collection and Containment
-
For Solid Waste (Unused Reagent, Contaminated Materials):
-
Carefully place the solid waste (e.g., residual powder, contaminated weigh paper, or spill cleanup material) into a primary container, such as a sealable plastic bag.
-
Place this primary container into the designated "Halogenated Organic Solid Waste" drum or pail.
-
-
For Liquid Waste (Reaction Mixtures, Solutions):
-
Working inside a chemical fume hood, carefully pour the liquid waste into the designated "Halogenated Organic Liquid Waste" container using a funnel.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Securely fasten the cap immediately after adding waste.[7]
-
Step 4: Labeling and Temporary Storage
Accurate labeling is a regulatory requirement and essential for safety.
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, label the container with a fully completed hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[6]
-
Detail the Contents: List "this compound" and any solvents or other chemicals present, with estimated percentages. Do not use abbreviations.[7]
-
Indicate Hazards: Check the appropriate hazard boxes on the tag (e.g., Toxic, Flammable if in a flammable solvent).
-
Store Safely: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be in a secondary containment bin and away from drains and incompatible materials.[5][6]
Step 5: Final Disposal
Laboratory personnel do not perform the final disposal. Your responsibility is to hand off the properly prepared waste to authorized professionals.
-
Once the waste container is full (or before the accumulation time limit is reached per regulations), submit a chemical waste pickup request to your institution's EHS office.
-
EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration, in compliance with EPA regulations.[11]
Emergency Protocol: Spill Management
In the event of a small spill, immediate and correct action is vital.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Wear the PPE detailed in Step 1 of the disposal protocol.
-
Contain and Absorb:
-
For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to avoid raising dust.[12]
-
For a liquid spill, cover with an appropriate absorbent pad or material.
-
-
Clean Up: Carefully sweep or scoop the absorbed material into a sealable bag or container.
-
Dispose as Hazardous Waste: Label the container as "Spill Debris containing this compound" and place it in the halogenated solid waste stream.[5]
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., acetone), and dispose of the cleaning materials as hazardous waste. Wash the area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[7]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for handling waste generated from work involving this compound.
Caption: Disposal decision workflow for this compound.
By adhering to this comprehensive disposal plan, you actively contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological well-being.
References
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- Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- National Center for Biotechnology Information, PubChem. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed.
- National Center for Biotechnology Information, PubChem. (n.d.). 2-Fluoro-4-formylbenzonitrile (CID 11217339).
- University of California, Riverside, Environmental Health & Safety. (n.d.). Examples of Incompatible Chemicals.
- Sigma-Aldrich. (2025). Safety Data Sheet for 4-Fluorobenzaldehyde.
- Washington State University, Environmental Health & Safety. (n.d.). Halogenated Solvents.
- Oregon Occupational Safety and Health Administration (OSHA). (n.d.). Health Care Facilities.
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Personal protective equipment for handling 4-Fluoro-2-formylbenzonitrile
Essential Safety and Handling Guide for 4-Fluoro-2-formylbenzonitrile
Immediate Hazard Assessment: Understanding the Risks
This compound and its structural isomers, such as 2-Fluoro-4-formylbenzonitrile (CAS No. 101048-76-4), are classified as hazardous substances.[1][2] The primary risks are associated with its toxicological profile upon exposure through multiple routes.
Core Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] The nitrile group (-CN) is a key toxicophore, and related benzonitrile compounds can interfere with cellular respiration.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2] Direct contact can lead to redness, pain, and potential damage to tissues.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or vapor.[2]
Due to these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is mandatory. The causality is clear: we must establish robust barriers to prevent any contact with the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE): A Validated System of Defense
The selection of PPE is your primary defense against exposure. The following protocol is designed as a self-validating system, ensuring that each component addresses a specific hazard presented by this compound.
Standard laboratory gloves are insufficient. Nitrile gloves are the recommended choice due to their proven resistance to a wide range of chemicals, including aromatic and nitrile compounds.[3]
| Glove Material | Recommendation for this compound | Rationale |
| Nitrile Rubber | Excellent (for splash protection) | Good to excellent resistance against aromatic hydrocarbons and nitriles. Provides a robust barrier for incidental contact. For extended handling, consider thicker (e.g., >8 mil) gloves or double-gloving. |
| Latex | Poor | Offers minimal protection against many organic solvents and can degrade quickly upon exposure. |
| Vinyl | Poor | Not recommended for handling hazardous chemicals due to high permeability. |
Operational Protocol:
-
Inspect Gloves: Always inspect nitrile gloves for any signs of degradation, punctures, or tears before use.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: Use the proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid skin contact with a contaminated outer surface.
-
Immediate Replacement: If gloves are splashed with the chemical, they must be removed and replaced immediately.[4] Do not reuse disposable gloves.
Given that this compound causes serious eye irritation, robust eye protection is critical.
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.
-
Enhanced Protection: When there is a risk of splashing or handling larger quantities, a full-face shield must be worn in addition to safety goggles. This provides a secondary barrier protecting the entire face.
Handling this compound, especially in its solid (powder) form, requires measures to prevent inhalation of dust or vapors.
-
Engineering Controls: The primary method of respiratory protection is to handle this chemical within a certified chemical fume hood to minimize airborne concentrations.
-
Respirator Selection: In situations where a fume hood is not available or as a supplementary measure during spill cleanup, a respirator is required. The choice of cartridge is critical.
Respirator Selection Logic
Caption: Decision workflow for respiratory protection.
Rationale for Cartridge Selection:
-
Organic Vapor (OV) Cartridge (Black Label): This is necessary to adsorb the aromatic nitrile vapors.[5]
-
P100 Particulate Filter (Magenta Label): This provides the highest level of protection against airborne solid particles of the compound.[5]
A NIOSH-approved air-purifying respirator with a combination OV/P100 cartridge is the authoritative choice.[5] All respirator users must be fit-tested and trained in accordance with their institution's respiratory protection program.
Wear a buttoned lab coat, long pants, and closed-toe shoes to protect the skin. For tasks with a higher risk of splashing, consider a chemically resistant apron or suit.
Emergency Procedures: A Plan for Immediate Action
In the event of an exposure or spill, a rapid and informed response is crucial.
| Exposure Route | Immediate First Aid Action |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1] |
Spill Management Protocol:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing the full PPE described above (including respiratory protection), contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.
Disposal Plan: Responsible Waste Management
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.
-
Container: Collect all waste containing this compound (including contaminated consumables) in a designated, properly labeled, and sealable hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents, acids, and bases) and sources of ignition.[3]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular trash.
By adhering to this comprehensive guide, you build a deep foundation of safety and trust in your laboratory operations, ensuring that your valuable research is conducted without compromising personal or environmental well-being.
References
- Northwestern University. (n.d.). Cartridge Selection. Environmental Health and Safety.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- CP Lab Safety. (n.d.). Glove Compatibility.
- 3M. (n.d.). Respirator Selection Guide.
- 3M. (2010). 2010 Respirator Selection Guide.
- PubChem. (n.d.). 2-Fluoro-4-formylbenzonitrile. National Center for Biotechnology Information.
- Gempler's. (2021, May 5). Selecting the Right Reusable Respirator Cartridge Filter [Video]. YouTube.
- SKS Science Products. (n.d.). Chemical Resistance of Glove Materials.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- Ansell. (n.d.). Chemical Resistance Glove Chart. University of California, Santa Barbara Environmental Health and Safety.
- University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Office of Chemical Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
